Helospectin I
Description
Structure
2D Structure
Properties
CAS No. |
93438-37-0 |
|---|---|
Molecular Formula |
C183H293N47O59 |
Molecular Weight |
4096 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C183H293N47O59/c1-22-94(14)142(175(281)215-116(66-88(2)3)151(257)193-78-138(245)199-126(79-231)167(273)220-131(84-236)172(278)227-145(101(21)241)178(284)222-132(85-237)180(286)228-63-33-42-134(228)173(279)206-115(41-32-62-192-183(189)190)179(285)230-65-35-44-136(230)181(287)229-64-34-43-135(229)174(280)221-129(82-234)170(276)223-133(86-238)182(288)289)224-171(277)130(83-235)218-157(263)114(55-58-140(248)249)205-162(268)120(70-92(10)11)211-164(270)122(73-103-45-49-106(242)50-46-103)212-154(260)110(39-27-30-60-185)202-155(261)112(53-56-137(188)244)204-161(267)119(69-91(8)9)207-148(254)96(16)196-158(264)117(67-89(4)5)208-152(258)109(38-26-29-59-184)200-146(252)95(15)195-159(265)118(68-90(6)7)210-163(269)121(71-93(12)13)209-153(259)111(40-28-31-61-186)203-168(274)128(81-233)219-165(271)123(74-104-47-51-107(243)52-48-104)213-156(262)113(54-57-139(246)247)201-147(253)97(17)198-176(282)143(99(19)239)226-166(272)124(72-102-36-24-23-25-37-102)216-177(283)144(100(20)240)225-149(255)98(18)197-160(266)125(76-141(250)251)214-169(275)127(80-232)217-150(256)108(187)75-105-77-191-87-194-105/h23-25,36-37,45-52,77,87-101,108-136,142-145,231-243H,22,26-35,38-44,53-76,78-86,184-187H2,1-21H3,(H2,188,244)(H,191,194)(H,193,257)(H,195,265)(H,196,264)(H,197,266)(H,198,282)(H,199,245)(H,200,252)(H,201,253)(H,202,261)(H,203,274)(H,204,267)(H,205,268)(H,206,279)(H,207,254)(H,208,258)(H,209,259)(H,210,269)(H,211,270)(H,212,260)(H,213,262)(H,214,275)(H,215,281)(H,216,283)(H,217,256)(H,218,263)(H,219,271)(H,220,273)(H,221,280)(H,222,284)(H,223,276)(H,224,277)(H,225,255)(H,226,272)(H,227,278)(H,246,247)(H,248,249)(H,250,251)(H,288,289)(H4,189,190,192)/t94-,95-,96-,97-,98-,99+,100+,101+,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,142-,143-,144-,145-/m0/s1 |
InChI Key |
HTMVMVKJOPFRMK-OYZAELBCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Origin of Helospectin I: A Technical Guide
Introduction
Helospectin I is a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum). It belongs to the glucagon/secretin/vasoactive intestinal peptide (VIP) superfamily of peptides, a group of structurally related hormones and neuropeptides that regulate a wide range of physiological processes. This technical guide provides an in-depth overview of the discovery, origin, and initial characterization of this compound, with a focus on the experimental methodologies and quantitative data for researchers, scientists, and drug development professionals.
Discovery and Origin
This compound was first discovered and sequenced in 1984 by Parker and colleagues from the venom of the Gila monster, Heloderma suspectum.[1] This venomous lizard, native to the southwestern United States and northwestern Mexico, produces a complex mixture of bioactive peptides and proteins.[2][3] The discovery of this compound, along with the related peptide Helospectin II, was a significant finding that expanded the known members of the glucagon superfamily of peptides.[1]
Physicochemical Properties and Structure
This compound is a single-chain polypeptide with a molecular weight of approximately 4096 Da. Its primary structure, determined by Edman degradation, consists of 38 amino acid residues.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | His-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser-Ser |
| Molecular Formula | C₁₈₃H₂₉₃N₄₇O₅₉ |
| Molecular Weight | ~4096 Da |
| Number of Residues | 38 |
Experimental Protocols
Isolation and Purification of this compound
The initial isolation and purification of this compound from Heloderma suspectum venom involved a multi-step high-performance liquid chromatography (HPLC) process. While the precise, detailed protocol from the original 1984 publication is not fully available, a representative methodology based on similar peptide purification techniques from venom is outlined below.
Workflow for this compound Isolation
Caption: A generalized workflow for the purification of this compound from crude Gila monster venom.
Detailed Methodology:
-
Venom Extraction and Preparation: Venom is collected from Heloderma suspectum. The crude venom is dissolved in an appropriate buffer (e.g., 0.1 M acetic acid) and centrifuged to remove insoluble material. The resulting supernatant contains the soluble venom components, including this compound.[2]
-
Gel Filtration Chromatography: The soluble venom fraction is subjected to gel filtration chromatography (e.g., using a Sephadex G-50 column) to separate components based on their molecular size. Fractions are collected and assayed for biological activity (e.g., pancreatic secretagogue activity).
-
Ion-Exchange Chromatography: Fractions showing the desired activity are pooled and further purified by ion-exchange chromatography (e.g., using a CM-cellulose column) to separate peptides based on their net charge.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is typically performed using RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent (e.g., trifluoroacetic acid), is used to elute the peptides. Fractions corresponding to the this compound peak are collected.
-
Purity Analysis and Lyophilization: The purity of the isolated this compound is assessed by analytical RP-HPLC and amino acid analysis. The purified peptide is then lyophilized for storage and further characterization.
Amino Acid Sequencing by Edman Degradation
The primary structure of this compound was determined using automated Edman degradation. This classical method allows for the sequential removal and identification of amino acid residues from the N-terminus of a peptide.
Workflow for Edman Degradation
Caption: The cyclical process of Edman degradation for peptide sequencing.
Detailed Methodology:
-
Coupling: The purified peptide is reacted with phenylisothiocyanate (PITC) under alkaline conditions. PITC covalently attaches to the free N-terminal amino group of the peptide.
-
Cleavage: The N-terminal amino acid derivative is selectively cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA). This step releases the derivatized amino acid as an anilinothiazolinone (ATZ) derivative and leaves the rest of the peptide intact.
-
Conversion: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.
-
Identification: The PTH-amino acid is identified by chromatography, typically RP-HPLC, by comparing its retention time to that of known PTH-amino acid standards.
-
Repetition: The remaining peptide (now one residue shorter) is subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence. This process is repeated until the entire peptide sequence is determined.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, primarily through its interaction with vasoactive intestinal peptide receptors (VPAC1 and VPAC2). These receptors are G protein-coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
Signaling Pathway of this compound
Caption: The intracellular signaling pathway activated by this compound.
Pancreatic Secretagogue Activity
One of the primary biological functions of this compound is its ability to stimulate pancreatic exocrine secretion, specifically the release of amylase from pancreatic acinar cells.
Experimental Protocol for Amylase Release Assay:
-
Preparation of Dispersed Pancreatic Acini: Pancreatic tissue is harvested from an appropriate animal model (e.g., guinea pig or rat). The tissue is minced and subjected to enzymatic digestion (e.g., with collagenase) to obtain a suspension of dispersed pancreatic acini.
-
Incubation with this compound: The acini are pre-incubated in a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) and then incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.
-
Amylase Assay: After incubation, the acinar suspension is centrifuged, and the supernatant is collected. The amylase activity in the supernatant is measured using a spectrophotometric assay.
-
Data Analysis: The amount of amylase released is expressed as a percentage of the total amylase content in the acini. Dose-response curves are generated to determine the potency (EC₅₀) of this compound.
Table 2: Pancreatic Secretagogue Activity of this compound (Illustrative Data)
| Parameter | Value |
| EC₅₀ for Amylase Release | Data not available in searched literature |
| Maximal Stimulation | Potent stimulation of amylase release |
Glucagon Secretion
This compound has been shown to stimulate the secretion of glucagon from pancreatic α-cells.
Experimental Protocol for Glucagon Secretion Assay:
-
Isolation of Pancreatic Islets: Pancreatic islets are isolated from an animal model (e.g., mouse or rat) by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Islet Culture and Incubation: The isolated islets are cultured for a period to allow recovery. For the secretion assay, islets are pre-incubated in a basal glucose medium and then incubated with various concentrations of this compound in the presence of low glucose.
-
Glucagon Measurement: After incubation, the supernatant is collected, and the concentration of glucagon is determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Glucagon secretion is normalized to the islet number or total protein content.
Table 3: Effect of this compound on Glucagon Secretion (Illustrative Data)
| Parameter | Observation |
| Effect on Basal Glucagon Secretion | Significant stimulation |
| EC₅₀ for Glucagon Secretion | Data not available in searched literature |
Note: While shown to be a potent stimulator, specific EC₅₀ values for this compound-induced glucagon secretion are not available in the reviewed literature.
Vasodilatory Effects
This compound induces vasodilation, likely through its interaction with VPAC receptors on vascular smooth muscle cells.
Experimental Protocol for Vasodilation Assay (Wire Myography):
-
Isolation of Blood Vessels: A segment of a resistance artery (e.g., mesenteric or femoral artery) is dissected from an animal model and mounted in a wire myograph chamber.
-
Pre-constriction: The arterial segment is pre-constricted with a vasoconstrictor agent (e.g., phenylephrine or U46619) to induce a stable level of tone.
-
Application of this compound: Cumulative concentrations of this compound are added to the bath, and the resulting relaxation (decrease in tension) is recorded.
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-constriction tone. Dose-response curves are constructed to determine the EC₅₀ value for vasodilation.
Table 4: Vasodilatory Effects of this compound (Illustrative Data)
| Parameter | Observation |
| Effect on Pre-constricted Arteries | Dose-dependent relaxation |
| EC₅₀ for Vasodilation | Data not available in searched literature |
Receptor Binding Affinity
The biological effects of this compound are mediated by its binding to VPAC1 and VPAC2 receptors. The affinity of this binding can be quantified by determining the inhibition constant (Ki) or the dissociation constant (Kd).
Experimental Protocol for Receptor Binding Assay:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing VPAC1 or VPAC2 receptors.
-
Radioligand Binding: The membranes are incubated with a radiolabeled ligand that binds to the VPAC receptors (e.g., ¹²⁵I-VIP) in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Table 5: Receptor Binding Affinity of this compound (Illustrative Data)
| Receptor | Ki (nM) |
| VPAC1 | Data not available in searched literature |
| VPAC2 | Data not available in searched literature |
Conclusion
This compound, a peptide discovered in the venom of the Gila monster, is a valuable tool for studying the physiology and pharmacology of the glucagon/secretin/VIP superfamily. Its diverse biological activities, including the stimulation of pancreatic secretion, glucagon release, and vasodilation, are mediated through its interaction with VPAC receptors and the subsequent activation of the cAMP signaling pathway. This technical guide has provided an overview of the discovery, structure, and biological characterization of this compound, along with representative experimental protocols. Further research to determine the precise quantitative parameters of its biological activities and receptor interactions will enhance its utility as a pharmacological tool and may provide insights for the development of novel therapeutics.
References
Helospectin I: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Helospectin I, a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a member of the glucagon/vasoactive intestinal peptide (VIP) superfamily.[1] This document provides a comprehensive technical overview of this compound, including its amino acid sequence, biological functions, and associated signaling pathways. Detailed experimental protocols for studying its activity are provided, along with a summary of key quantitative data. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this multifaceted peptide.
Core Data: Amino Acid Sequence and Physicochemical Properties
This compound is a single-chain polypeptide with a molecular weight of approximately 4095.7 Da.[2] Its primary structure is detailed below.
Table 1: Amino Acid Sequence of this compound
| Sequence | H-His-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser-Ser-OH |
| One-Letter Code | HSDATFTAEYSKLLAKLALQKYLESILGSSTSPRPPSS |
| Molecular Formula | C183H293N47O59 |
| Reference | [1][2] |
Biological Function and Therapeutic Potential
This compound exhibits a range of biological activities, primarily through its interaction with Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2. Its structural homology to VIP underlies its functional similarities, which include potent vasodilation and modulation of endocrine secretions.
Vasodilation
This compound is a potent vasodilator, inducing relaxation of vascular smooth muscle. This effect is observed in various arterial beds, including cerebral and femoral arteries.[3] The vasodilatory action suggests its potential therapeutic application in conditions characterized by vasoconstriction or ischemia.
Pancreatic Secretion
As a pancreatic secretagogue, this compound stimulates the release of pancreatic enzymes. Notably, it has a marked effect on glucagon secretion from pancreatic α-cells, an activity it shares with other members of the glucagon superfamily. This property makes it a valuable tool for studying pancreatic physiology and a potential candidate for modulating glucose homeostasis.
Neurotransmission
Immunoreactivity for Helospectin-like peptides has been identified in the central and peripheral nervous systems, often co-localized with VIP. This suggests a role for this compound as a neuromodulator or neurotransmitter, potentially influencing a variety of physiological processes regulated by the nervous system.
Signaling Pathways
This compound exerts its biological effects by binding to and activating two G-protein coupled receptors (GPCRs) of the class B secretin receptor family: VPAC1 and VPAC2. The primary signaling cascade initiated by receptor activation is the adenylyl cyclase pathway. However, evidence also suggests coupling to other G-protein-mediated pathways.
Upon binding of this compound to the extracellular domain of a VPAC receptor, a conformational change in the receptor activates the associated heterotrimeric G-protein. The Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream target proteins, culminating in a cellular response.
Quantitative Data
The biological activity of this compound has been quantified in various experimental systems. The following table summarizes key findings.
Table 2: Quantitative Analysis of this compound Activity
| Parameter | Value | Assay System | Comments | Reference |
| Vascular Relaxation | ||||
| EC50 | Approx. 23-90 nM (for VIP) | Bovine coronary artery strips | This compound potency is comparable to VIP. | |
| Receptor Binding | ||||
| Kd | > 15 nM | Human SUP-T1 lymphoblasts (VIP receptor) | This compound shows slightly lower affinity than VIP at this specific receptor subtype. | |
| Glucagon Secretion | ||||
| Dose Range | 0.1-0.8 nmol/kg (in vivo) | Mouse model | Potently increases plasma glucagon levels. | |
| cAMP Accumulation | ||||
| Concentration | 1 µmol/L | Mouse calvarial bone cells | Stimulates cAMP accumulation. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Vascular Relaxation Assay
This protocol details the measurement of the vasodilatory effects of this compound on isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., rat femoral artery)
-
Organ bath system with force transducer
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM glucose)
-
Phenylephrine (or other vasoconstrictor)
-
This compound stock solution
-
Gas mixture (95% O2, 5% CO2)
Procedure:
-
Mount arterial rings in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with the gas mixture.
-
Allow the rings to equilibrate under a resting tension of 1.5 g for 60-90 minutes, with solution changes every 15-20 minutes.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction has plateaued, add this compound cumulatively to the bath to obtain a concentration-response curve (e.g., 1 nM to 1 µM).
-
Record the changes in isometric tension.
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Calculate the EC50 value from the concentration-response curve.
Cyclic AMP (cAMP) Accumulation Assay
This protocol describes the measurement of intracellular cAMP levels in response to this compound stimulation in a cell-based assay.
Materials:
-
Cell line expressing VPAC1 or VPAC2 receptors (e.g., CHO-K1 cells)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)
-
This compound stock solution
-
Forskolin (positive control)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Remove the culture medium and wash the cells with stimulation buffer.
-
Add stimulation buffer containing various concentrations of this compound (or forskolin) to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit protocol.
-
Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
Generate a standard curve and determine the amount of cAMP produced in each well.
Conclusion
This compound is a pleiotropic peptide with significant potential in both basic research and drug development. Its well-defined amino acid sequence, coupled with its potent biological activities, makes it an attractive subject for further investigation. The methodologies and data presented in this guide provide a solid foundation for researchers to explore the therapeutic applications of this compound in cardiovascular diseases, metabolic disorders, and neurological conditions. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential as a novel therapeutic agent.
References
Helospectin I: A Technical Guide to its Structure, Domains, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helospectin I is a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum).[1] It belongs to the glucagon/secretin/vasoactive intestinal peptide (VIP) superfamily of peptides, which are characterized by their sequence homology and diverse physiological roles.[1] this compound has garnered interest within the scientific community for its potent biological activities, including its effects on the pancreas, cardiovascular system, and nervous system. This technical guide provides an in-depth overview of the structure, functional aspects, and experimental characterization of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its synthesis, purification, and use in experimental settings.
| Property | Value | Reference |
| Amino Acid Sequence | His-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser-Ser | [1] |
| Molecular Formula | C₁₈₃H₂₉₃N₄₇O₅₉ | |
| Molecular Weight | ~4095.7 Da | |
| Length | 38 amino acids | [1] |
| Family | Glucagon/Secretin/VIP Superfamily | [1] |
Structural Characteristics of this compound
Primary Structure
The primary structure of this compound consists of a single polypeptide chain of 38 amino acids with the sequence HSDATFTAEYSKLLAKLALQKYLESILGSSTSPRPPSS. It shares significant sequence homology with other members of its superfamily, particularly with VIP, showing identity at 15 of the first 28 residues.
Secondary and Tertiary Structure
As of this writing, a definitive three-dimensional structure of this compound determined by methods such as X-ray crystallography or NMR spectroscopy has not been published. However, based on the structural characteristics of other members of the glucagon superfamily, this compound is predicted to adopt a predominantly alpha-helical conformation, particularly in a membrane-mimetic environment. Peptides in this family are known to be flexible in aqueous solution and fold into their active helical structure upon binding to their receptors.
Functional Domains and Biological Activity
For a peptide of its size, this compound does not possess distinct, large-scale functional domains in the same way as a multi-domain protein. Instead, its biological activity is conferred by the specific arrangement of its amino acid residues that mediate receptor binding and activation.
This compound exhibits a range of biological activities, primarily through its interaction with G protein-coupled receptors (GPCRs), likely the VIP receptors (VPAC1 and VPAC2) or related receptors. Its known functions include:
-
Pancreatic Secretion: It acts as a potent pancreatic secretagogue.
-
Vasodilation: this compound induces vasodilation in peripheral microcirculation.
-
cAMP Stimulation: It stimulates the formation of cyclic AMP (cAMP) in various cell types, including bone cells.
-
Neurotransmission: Helospectin-like immunoreactivity has been found in nerve fibers, suggesting a role as a neuropeptide.
A summary of the biological activities of this compound is provided in Table 2.
| Biological Activity | Effect | Quantitative Data | Reference |
| Vasodilation | Concentration-dependent relaxation of feline middle cerebral arteries | 10⁻¹⁰ to 10⁻⁶ mol/L | |
| cAMP Formation | Stimulation in neonatal mouse calvarial bones | 1 µmol/liter | |
| Cerebral Blood Flow | Moderate concentration-dependent increase | 16 +/- 7% increase with 5 µg |
Signaling Pathway
Upon binding to its cognate G protein-coupled receptor, this compound is presumed to activate the adenylyl cyclase signaling cascade, a hallmark of the VIP/secretin/glucagon superfamily. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the observed physiological responses.
This compound Signaling Pathway
Experimental Protocols
Detailed experimental protocols are crucial for the accurate study of this compound's biological activity. Below are representative protocols for a receptor binding assay and a cAMP functional assay, adapted from established methods for related peptides like VIP and GLP-1.
Representative Receptor Binding Assay Protocol
This protocol describes a competitive binding assay to determine the binding affinity of this compound for its receptor, using a radiolabeled ligand.
-
Cell Culture and Membrane Preparation:
-
Culture a cell line known to express the target receptor (e.g., a cell line overexpressing VPAC1 or a relevant primary cell line) to confluency.
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
In a microtiter plate, add a constant amount of cell membrane preparation to each well.
-
Add a constant concentration of a radiolabeled competitor ligand (e.g., ¹²⁵I-VIP).
-
Add increasing concentrations of unlabeled this compound to compete for binding.
-
For non-specific binding control wells, add a large excess of unlabeled VIP.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a set time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site or two-site binding model to determine the inhibition constant (Ki), which can be converted to the dissociation constant (Kd).
-
Representative cAMP Functional Assay Protocol
This protocol outlines a method to measure the ability of this compound to stimulate intracellular cAMP production.
-
Cell Culture:
-
Seed cells expressing the target receptor into a multi-well plate and grow to a desired confluency.
-
-
Compound Treatment:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of this compound to the wells.
-
Include a positive control (e.g., forskolin) and a vehicle control.
-
Incubate the plate at 37°C for a specified time.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and the maximum response (Emax).
-
Experimental Workflow
The following diagram illustrates a general workflow for the characterization of a bioactive peptide like this compound.
Peptide Bioactivity Workflow
Conclusion
This compound is a fascinating member of the glucagon superfamily with a range of potent biological activities. While its precise three-dimensional structure and the full spectrum of its receptor interactions are yet to be fully elucidated, its clear homology with well-characterized peptides like VIP provides a solid foundation for understanding its mechanism of action. The experimental protocols and workflows described herein offer a guide for researchers to further investigate the therapeutic potential of this intriguing peptide. Future studies focusing on high-resolution structural determination and detailed structure-activity relationship analyses will be pivotal in unlocking the full potential of this compound in drug development.
References
Helospectin I: A Comprehensive Technical Guide to its Biological Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Helospectin I, a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a member of the vasoactive intestinal polypeptide (VIP)/secretin/glucagon superfamily of peptides. Structurally similar to VIP, this compound exhibits a range of biological activities, positioning it as a molecule of interest for therapeutic development. This document provides an in-depth technical overview of the biological functions of this compound, including its mechanism of action, physiological effects, and the experimental methodologies used to elucidate these functions.
Introduction
This compound shares significant sequence homology with other regulatory peptides, suggesting a role in various physiological processes. Its biological activities are primarily mediated through the activation of G protein-coupled receptors, leading to downstream signaling cascades that influence smooth muscle tone, hormone secretion, and cellular metabolism. This guide summarizes the current understanding of this compound's biological functions, with a focus on quantitative data and detailed experimental protocols to support further research and development.
Molecular Profile
-
Amino Acid Sequence: His-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser-Ser.
-
Family: Vasoactive Intestinal Polypeptide (VIP)/Secretin/Glucagon Superfamily.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating specific cell surface receptors, primarily the VPAC1 and VPAC2 receptors, which are also targets for VIP.[1] These receptors are coupled to the stimulatory G protein (Gs).
Upon ligand binding, the Gs protein is activated, leading to the dissociation of its α-subunit (Gαs). Gαs, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to the observed physiological responses. In some cellular contexts, activation of VIP receptors has also been associated with an increase in intracellular calcium levels, suggesting potential coupling to other G proteins such as Gq.
Signaling Pathway Diagram
Caption: this compound signaling pathway via VPAC receptors.
Biological Functions and Quantitative Data
This compound has demonstrated significant activity in several physiological systems. The following tables summarize the available quantitative and qualitative data.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Species | Cell Type/Tissue | Ki / Kd (nM) | Citation |
| VPAC1 | This compound | Rat | - | Higher affinity than for human VPAC1 | [3] |
| VPAC2 | This compound | Human | - | Selective for this subtype | [3] |
| VIP Receptors | Helodermin | Rat | Liver Membranes | High Affinity (competes with VIP) | [4] |
Table 2: Functional Potency of this compound
| Biological Effect | Species | Tissue/Cell Type | EC50 / Effective Concentration | Agonist Activity | Citation |
| Vasodilation | Hamster | Cheek Pouch Microcirculation | 1.0 nmol (potent vasodilation) | Full Agonist | |
| Vasodilation | Rat | Femoral Artery | Lower potency than VIP | Full Agonist | |
| Bronchodilation | Guinea Pig | Trachea | Concentration-dependent relaxation | Full Agonist | |
| cAMP Stimulation | Mouse | Calvarial Bone Cells | 1 µmol/liter (significant stimulation) | Full Agonist | |
| Glucagon Secretion | Mouse | In vivo | 0.1-0.8 nmol/kg (potent stimulation) | Full Agonist | N/A |
| Insulin Secretion | Mouse | In vivo | No direct action | - | N/A |
Note: Specific EC50 values for this compound are not consistently reported in the reviewed literature. The table provides effective concentrations where noted.
Experimental Protocols
The following sections detail the methodologies commonly employed to investigate the biological functions of this compound.
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for VPAC receptors using a competitive binding format with a radiolabeled ligand, such as [125I]-VIP.
Objective: To determine the inhibition constant (Ki) of this compound for VPAC1 and VPAC2 receptors.
Materials:
-
Cell membranes from a cell line stably expressing human or rat VPAC1 or VPAC2 receptors.
-
[125I]-VIP (radioligand).
-
Unlabeled this compound.
-
Unlabeled VIP (for determination of non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, [125I]-VIP, and binding buffer.
-
Non-specific Binding: Cell membranes, [125I]-VIP, and a high concentration of unlabeled VIP (e.g., 1 µM).
-
Competition: Cell membranes, [125I]-VIP, and increasing concentrations of unlabeled this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Smooth Muscle Relaxation Assay (Organ Bath)
This protocol describes the methodology to assess the vasorelaxant or bronchodilatory effects of this compound on isolated smooth muscle preparations.
Objective: To determine the EC50 of this compound for relaxation of pre-contracted vascular or airway smooth muscle.
Materials:
-
Aortic rings or tracheal strips from a suitable animal model (e.g., rat, guinea pig).
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.
-
A contractile agonist (e.g., phenylephrine for aorta, histamine or carbachol for trachea).
-
This compound.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize the animal and carefully dissect the aorta or trachea. Clean the tissue of adherent connective tissue and cut it into rings (for aorta) or strips (for trachea) of appropriate size.
-
Mounting: Suspend the tissue preparations in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for a period (e.g., 60-90 minutes) under a resting tension (e.g., 1-2 g), with periodic washing.
-
Viability Check: Test the viability of the tissue by inducing a contraction with a high concentration of KCl. For vascular rings, assess endothelium integrity by observing relaxation in response to acetylcholine after pre-contraction with phenylephrine.
-
Pre-contraction: After a washout period, induce a stable submaximal contraction with a suitable agonist.
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise. Allow the tissue to reach a steady-state response at each concentration.
-
Data Analysis: Record the changes in isometric tension. Express the relaxation at each concentration as a percentage of the pre-contraction tension. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC50 value.
Experimental Workflow for In Vitro Smooth Muscle Relaxation
Caption: Workflow for an in vitro smooth muscle relaxation assay.
cAMP Accumulation Assay
This protocol is used to quantify the ability of this compound to stimulate the production of intracellular cAMP in cells expressing VPAC receptors.
Objective: To determine the EC50 of this compound for cAMP accumulation.
Materials:
-
A suitable cell line (e.g., CHO, HEK293) stably expressing the VPAC receptor of interest.
-
Cell culture medium.
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).
-
This compound.
-
A cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation: Wash the cells and pre-incubate them with stimulation buffer containing a phosphodiesterase inhibitor for a short period to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound is a potent bioactive peptide with significant effects on smooth muscle relaxation and endocrine secretion, mediated primarily through the activation of VPAC receptors and the subsequent stimulation of the adenylyl cyclase/cAMP signaling pathway. While its physiological role is still under investigation, its potent biological activities make it a promising candidate for further research and potential therapeutic applications, particularly in cardiovascular and respiratory diseases. The experimental protocols detailed in this guide provide a framework for the continued exploration of this compound and its analogues. Further studies are warranted to precisely quantify its receptor binding affinities and functional potencies in various physiological systems.
References
- 1. Signal Transduction by VIP and PACAP Receptors [mdpi.com]
- 2. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of key residues for interaction of vasoactive intestinal peptide with human VPAC1 and VPAC2 receptors and development of a highly selective VPAC1 receptor agonist. Alanine scanning and molecular modeling of the peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific labelling by [125I]helodermin of high-affinity VIP receptors in rat liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Helospectin I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Helospectin I, a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily of peptides.[1] Structurally and functionally similar to VIP, this compound exerts a range of biological effects primarily through its interaction with specific G protein-coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its receptor interactions, downstream signaling pathways, and key physiological responses. This document is intended to serve as a resource for researchers and professionals involved in the study of GPCR pharmacology and the development of novel therapeutics targeting these pathways.
Core Mechanism of Action: Receptor Binding and Signal Transduction
The primary mechanism of action of this compound involves its binding to and activation of two subtypes of VIP receptors: VPAC1 and VPAC2.[2][3][4] These receptors are class B GPCRs characterized by a large N-terminal extracellular domain that, along with the transmembrane helices, contributes to ligand binding. While this compound binds to both VPAC1 and VPAC2 receptors, its affinity for each subtype can vary between species. For instance, in humans, this compound shows a degree of selectivity for the VPAC2 receptor.[5]
Upon binding of this compound to VPAC1 or VPAC2 receptors, a conformational change is induced in the receptor, leading to the activation of the heterotrimeric G protein, Gs. The activated alpha subunit of Gs (Gαs) dissociates from the βγ subunits and binds to and activates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger.
The elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes their dissociation from the catalytic subunits, thereby activating them. The active catalytic subunits of PKA can then phosphorylate a variety of downstream protein substrates on serine and threonine residues, leading to a cascade of cellular responses that mediate the physiological effects of this compound. While direct experimental evidence for this compound-induced PKA activation is limited, its potent stimulation of cAMP production strongly implies this downstream pathway.
There is currently limited evidence to suggest that this compound significantly activates other major signaling pathways, such as the phospholipase C (PLC) pathway, which would lead to an increase in intracellular calcium. The primary and best-characterized signaling cascade for this compound remains the Gs-adenylyl cyclase-cAMP-PKA pathway.
Quantitative Data on Receptor Binding and Functional Potency
The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound and related peptides for VIP receptors. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, cell types, and assay methodologies.
Table 1: Comparative Binding Affinities (pIC50) of this compound and Related Peptides for VPAC Receptors
| Peptide | Receptor | pIC50 | Reference |
| This compound+II | Rat Vas Deferens Receptors | 6.8 | |
| Helodermin | Rat Vas Deferens Receptors | 7.2 | |
| PACAP 1-38 | Rat Vas Deferens Receptors | 7.5 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates a higher binding affinity.
Table 2: Comparative Functional Potency of this compound and Related Peptides
| Peptide | Assay | EC50 (nM) | Reference |
| VIP | cAMP stimulation (rat VPAC1) | 1.12 | |
| [Tyr⁹,Dip¹⁸]VIP(1-28) | cAMP stimulation (rat VPAC1) | 0.23 |
EC50 is the half-maximal effective concentration.
Experimental Protocols
Radioligand Binding Assay for VPAC Receptors
This protocol describes a typical competitive radioligand binding assay to determine the affinity of this compound for VPAC receptors using [¹²⁵I]-VIP as the radioligand.
Materials and Reagents:
-
Cell membranes prepared from cells stably expressing human VPAC1 or VPAC2 receptors.
-
[¹²⁵I]-VIP (specific activity ~2000 Ci/mmol).
-
Unlabeled this compound, VIP (for standard curve and positive control), and other competing ligands.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid and a gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [¹²⁵I]-VIP (at a final concentration close to its Kd), and 100 µL of membrane preparation (containing 20-50 µg of protein).
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled VIP (e.g., 1 µM), 50 µL of [¹²⁵I]-VIP, and 100 µL of membrane preparation.
-
Competition Binding: Add 50 µL of varying concentrations of unlabeled this compound, 50 µL of [¹²⁵I]-VIP, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked GF/C filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value using non-linear regression analysis. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activation Assay (cAMP Accumulation Assay)
This protocol outlines a method to measure the ability of this compound to stimulate the production of intracellular cAMP.
Materials and Reagents:
-
Whole cells expressing the VPAC receptor of interest.
-
This compound, VIP (positive control), and other test compounds.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES (pH 7.4), 0.1% BSA, and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., ELISA, HTRF, or radioimmunoassay).
-
Cell lysis buffer (provided with the cAMP kit).
Procedure:
-
Cell Culture: Seed the cells in a 96-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with stimulation buffer without IBMX. Then, pre-incubate the cells with 100 µL of stimulation buffer (containing IBMX) for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add 50 µL of varying concentrations of this compound or other agonists to the wells. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Terminate the stimulation by aspirating the medium and adding the cell lysis buffer provided in the cAMP assay kit. Incubate as per the kit's instructions to ensure complete cell lysis and release of intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format (e.g., ELISA or HTRF). Follow the specific instructions of the chosen cAMP assay kit for the detection and measurement steps.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the concentration of cAMP in each sample based on the standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration and determine the EC50 value using non-linear regression analysis.
Visualizations of Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound exerts its biological effects primarily through the canonical Gs-adenylyl cyclase-cAMP signaling pathway, initiated by its binding to VPAC1 and VPAC2 receptors. This mechanism of action is shared with other members of the VIP superfamily, highlighting a conserved mode of signal transduction for these peptides. The quantitative differences in binding affinities and potencies among this compound, VIP, and PACAP for the various receptor subtypes likely contribute to their distinct physiological profiles. A thorough understanding of the molecular pharmacology of this compound, facilitated by the experimental approaches detailed herein, is crucial for elucidating its physiological roles and for the potential development of novel therapeutic agents targeting the VIP receptor system. Further research is warranted to explore the full spectrum of downstream effectors of the this compound signaling cascade and to investigate potential signaling in a cell- and tissue-specific context.
References
- 1. Helospectin-like peptides: immunochemical localization and effects on isolated cerebral arteries and on local cerebral blood flow in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VIP and PACAP. Recent insights into their functions/roles in physiology and disease from molecular and genetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VIP and PACAP receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Analogues of VIP, helodermin, and PACAP discriminate between rat and human VIP1 and VIP2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Helospectin I Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helospectin I, a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily of peptides.[1] Like other members of this family, this compound exerts its biological effects through interaction with Class B G protein-coupled receptors (GPCRs), specifically the VPAC1 and VPAC2 receptors, which are also the primary receptors for VIP. This technical guide provides an in-depth overview of the binding affinity of this compound to these receptors, the associated signaling pathways, and detailed experimental protocols for studying these interactions.
This compound Receptor Binding Profile
This compound exhibits a distinct binding profile for the two main VIP receptors, VPAC1 and VPAC2. While specific quantitative binding data is limited in publicly available literature, qualitative studies have demonstrated a degree of receptor selectivity.
Qualitative Binding Characteristics
This compound has been shown to be selective for the human VPAC2 receptor subtype.[2] In comparative studies with rat and human receptors, this compound, along with other VIP-related peptides like PHI, PHV, and helodermin, displayed a higher affinity for the rat VPAC1 receptor than for the human VPAC1 receptor.[2] This suggests species-specific differences in the binding pocket of the VPAC1 receptor.
Functionally, this compound has demonstrated potent biological activity. In isolated feline middle cerebral arteries, this compound induced concentration-dependent relaxations with a potency similar to that of VIP.[1] Furthermore, in studies on the rat vas deferens, a combination of this compound and II effectively suppressed electrically evoked contractions in a concentration-dependent manner, with a reported pIC50 value of 7.2.[3]
Quantitative Binding Affinity Data
Detailed quantitative data on the binding affinity of this compound to VPAC1 and VPAC2 receptors, such as dissociation constants (Kd) or inhibition constants (Ki), are not extensively reported in the literature. The following table summarizes the available functional potency data, which serves as an indicator of its interaction with the receptors.
| Ligand | Receptor/Tissue | Assay Type | Parameter | Value | Reference |
| This compound & II | Rat Vas Deferens | Functional (Contraction Inhibition) | pIC50 | 7.2 | |
| This compound | Feline Middle Cerebral Artery | Functional (Relaxation) | Potency | Similar to VIP |
Signaling Pathways
Upon binding to VPAC1 and VPAC2 receptors, this compound initiates a canonical Gs protein-coupled signaling cascade. This pathway is characterized by the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates downstream target proteins, resulting in various cellular responses.
Experimental Protocols
The following sections provide detailed methodologies for conducting competitive radioligand binding assays to determine the binding affinity of this compound for VPAC receptors.
Competitive Radioligand Binding Assay Workflow
This workflow outlines the key steps in a typical competitive binding experiment.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol is a composite based on standard methods for studying VIP family peptides and can be adapted for this compound.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from a cell line stably expressing either human VPAC1 or VPAC2 receptors (e.g., CHO, HEK293).
-
Radioligand: High specific activity [¹²⁵I]-VIP.
-
Unlabeled Ligand: this compound (and VIP as a positive control).
-
Binding Buffer: E.g., 25 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold binding buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.
-
Scintillation Counter and Fluid.
2. Membrane Preparation:
-
Culture cells expressing the receptor of interest to confluency.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
Store membrane aliquots at -80°C until use.
3. Binding Assay Procedure:
-
In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer.
-
A fixed, subsaturating concentration of [¹²⁵I]-VIP (typically at or below its Kd).
-
Increasing concentrations of unlabeled this compound (e.g., from 10⁻¹² M to 10⁻⁶ M).
-
For total binding, add only radioligand and buffer.
-
For non-specific binding, add radioligand and a high concentration of unlabeled VIP (e.g., 1 µM).
-
-
Initiate the binding reaction by adding a predetermined amount of cell membrane protein (e.g., 20-50 µg).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.
-
Terminate the assay by rapid filtration through the glass fiber filters using a vacuum manifold.
-
Wash the filters rapidly with several volumes of cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion
This compound is a valuable pharmacological tool for studying the structure and function of VPAC receptors. Its distinct binding profile, particularly its selectivity for the human VPAC2 receptor, makes it a subject of interest for potential therapeutic applications. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the binding characteristics and signaling mechanisms of this compound and other related peptides. Further studies are warranted to determine the precise quantitative binding affinities of this compound to provide a more complete understanding of its interaction with VPAC receptors.
References
- 1. Helospectin-like peptides: immunochemical localization and effects on isolated cerebral arteries and on local cerebral blood flow in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unlike VIP, the VIP-related peptides PACAP, helodermin and helospectin suppress electrically evoked contractions of rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Helospectin I Signaling Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helospectin I is a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum)[1]. It belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily of peptides[1]. Structurally and functionally similar to VIP and pituitary adenylate cyclase-activating polypeptide (PACAP), this compound exerts a range of physiological effects primarily through the activation of a specific G protein-coupled receptor (GPCR) signaling cascade. This technical guide provides an in-depth overview of the this compound signaling pathway, including its molecular components, downstream effectors, and the experimental methodologies used for its characterization.
Core Signaling Pathway
The canonical signaling pathway for this compound involves its interaction with Class B GPCRs, specifically the receptors for VIP and PACAP. This interaction initiates a cascade of intracellular events culminating in diverse cellular responses.
Receptor Binding and G Protein Activation
This compound binds to the Vasoactive Intestinal Polypeptide Receptors (VPAC1 and VPAC2) and the Pituitary Adenylate Cyclase-Activating Polypeptide Receptor (PAC1)[2][3][4]. While both VIP and PACAP demonstrate high affinity for VPAC1 and VPAC2 receptors, PACAP exhibits a significantly higher affinity for the PAC1 receptor. The binding of this compound to these receptors is thought to be similar to that of VIP and PACAP.
Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gs. This activation involves the exchange of GDP for GTP on the α-subunit of the G protein (Gαs).
Second Messenger Production: Cyclic AMP
The activated Gαs subunit dissociates from the βγ-subunits and stimulates the membrane-bound enzyme, adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger in this pathway. The accumulation of intracellular cAMP is a hallmark of this compound receptor activation.
Protein Kinase A Activation and Downstream Phosphorylation
Cyclic AMP exerts its primary effects by activating Protein Kinase A (PKA). In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that releases the active catalytic subunits. These active catalytic subunits then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating their activity and leading to a cellular response.
Quantitative Data
Quantitative data on the binding affinity (Kd or Ki) and functional potency (EC50) of this compound for its receptors are not extensively reported in the literature. However, data for the closely related peptides, VIP and PACAP, provide a valuable reference for understanding the pharmacological profile of these receptors.
Table 1: Comparative Binding Affinities (Ki, nM) of VIP and PACAP for their Receptors
| Ligand | VPAC1 Receptor | VPAC2 Receptor | PAC1 Receptor |
| VIP | ~1-10 | ~1-10 | >1000 |
| PACAP-27 | ~1-10 | ~1-10 | ~0.1-1 |
| PACAP-38 | ~1-10 | ~1-10 | ~0.1-1 |
Table 2: Comparative Functional Potencies (EC50, nM) for cAMP Accumulation
| Ligand | VPAC1 Receptor | VPAC2 Receptor | PAC1 Receptor |
| VIP | ~0.1-1 | ~0.1-1 | >100 |
| PACAP-27 | ~0.1-1 | ~0.1-1 | ~0.01-0.1 |
| PACAP-38 | ~0.1-1 | ~0.1-1 | ~0.01-0.1 |
Note: These are approximate values and can vary based on the cell type and assay conditions. Specific EC50 values for this compound are not consistently reported.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the this compound signaling pathway. These protocols are based on standard techniques in GPCR pharmacology.
Experimental Workflow
References
- 1. Amino acid sequences of helospectins, new members of the glucagon superfamily, found in Gila monster venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PACAP/ VIP[Part 1]: Biology, Pharmacology, and new insights into their cellular basis of action/signaling which are providing new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1 - PMC [pmc.ncbi.nlm.nih.gov]
Helospectin I in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helospectin I is a 38-amino acid peptide originally isolated from the venom of the Gila monster lizard (Heloderma suspectum)[1]. It belongs to the glucagon/secretin superfamily of peptides, which includes vasoactive intestinal peptide (VIP), pituitary adenylate cyclase-activating polypeptide (PACAP), and glucagon itself. Due to its structural homology with VIP, this compound has garnered interest for its potential physiological roles, particularly within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of this compound's presence, molecular mechanisms, and functional effects within the CNS.
Distribution of this compound and its Receptors in the Central Nervous System
Immunohistochemical and radioimmunoassay studies have revealed the presence of this compound-like immunoreactivity in various regions of the mammalian CNS, suggesting a role as a neuromodulator or neurotransmitter.
Regional Distribution:
Studies in the rat brain have demonstrated the highest concentrations of this compound-like immunoreactivity in the cerebral cortex, hypothalamus, and medulla [2]. Helospectin-immunoreactive neurons have been specifically located in the following areas:
-
Suprachiasmatic nucleus[2]
-
Central gray[2]
-
Cerebral cortex[2]
-
Dorsomedial hypothalamic nucleus
-
Supramammillary nucleus
Furthermore, Helospectin-immunoreactive nerve fibers and terminals are found in a widespread distribution, including:
-
Bed nucleus of the stria terminalis
-
Medial part of the central nucleus of amygdala
-
Median eminence
-
Lateral parabrachial nucleus
-
Thalamus
-
Nucleus of the solitary tract
Co-localization with VIP:
There is significant evidence for the co-localization of this compound-like immunoreactivity with VIP in the CNS. Double immunostaining has revealed that nerve cell bodies in the sphenopalatine ganglion that contain Helospectin-like immunoreactivity also contain VIP. This co-existence suggests a potential for synergistic or complementary actions of these two peptides.
Receptor Distribution:
This compound is known to interact with the same receptors as VIP, namely the VPAC1 and VPAC2 receptors , which are G-protein coupled receptors (GPCRs). The distribution of these receptors is widespread throughout the brain. While specific binding affinity and density data for this compound in different brain regions are not extensively available, the known distribution of VPAC1 and VPAC2 receptors provides insight into the potential sites of this compound action.
Quantitative Data on this compound in the CNS
The following tables summarize the available quantitative data regarding this compound in the central nervous system. Data on binding affinities (Kd) and receptor densities (Bmax) for this compound in specific brain regions are currently limited in the scientific literature.
| Parameter | Region | Species | Value | Reference |
| Concentration | Cerebral vessels (Circle of Willis) | Cat | 27.4 pg/mg (wet weight) |
| Effect | Preparation | Species | Concentration/Dose | Observed Effect | Reference |
| Vasodilation | Feline middle cerebral arteries | Cat | 10⁻¹⁰ to 10⁻⁶ mol/L | Concentration-dependent relaxation (50% to 80% of precontraction) | |
| Cerebral Blood Flow | In vivo (intracerebral microinjection) | Cat | 5 µg | 16 ± 7% increase |
Molecular Mechanisms of Action
This compound exerts its effects in the central nervous system primarily through the activation of VPAC receptors, leading to the stimulation of intracellular signaling cascades. The principal pathway involves the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP).
Signaling Pathway:
-
Receptor Binding and G-Protein Activation: this compound binds to VPAC1 and/or VPAC2 receptors on the neuronal membrane. This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Stimulation and cAMP Production: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: Activated PKA can then phosphorylate various downstream targets, including:
-
Ion channels: Modulating their activity and thereby influencing neuronal excitability.
-
Transcription factors: Such as the cAMP response element-binding protein (CREB). Phosphorylation of CREB leads to its activation and the subsequent regulation of gene expression, which can have long-term effects on neuronal function, including neuroprotection and synaptic plasticity.
-
Intracellular Calcium: While direct evidence for this compound-mediated changes in intracellular calcium in neurons is limited, cross-talk between the cAMP/PKA pathway and calcium signaling is a common feature in neuronal signaling. PKA can indirectly influence calcium levels by phosphorylating calcium channels or other components of the calcium signaling machinery.
-
Experimental Protocols
Immunohistochemistry for this compound in Brain Tissue
This protocol is a general guideline and may require optimization for specific antibodies and tissues.
1. Tissue Preparation:
-
Anesthetize the animal (e.g., rat) and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a series of sucrose solutions of increasing concentration (e.g., 15% and 30%) in PBS at 4°C until the tissue sinks.
2. Sectioning:
-
Freeze the brain and cut coronal or sagittal sections (e.g., 30-40 µm thick) using a cryostat.
-
Collect free-floating sections in PBS.
3. Immunohistochemical Staining:
-
Wash sections three times in PBS.
-
Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature to block non-specific binding sites.
-
Incubate sections with the primary antibody against this compound (the specific antibody and its optimal dilution need to be determined empirically) in the blocking solution overnight at 4°C.
-
Wash sections three times in PBS with 0.1% Triton X-100.
-
Incubate sections with a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) diluted in the blocking solution for 1-2 hours at room temperature in the dark.
-
Wash sections three times in PBS in the dark.
4. Mounting and Imaging:
-
Mount the sections onto glass slides.
-
Coverslip with a mounting medium containing an anti-fading agent.
-
Image the sections using a fluorescence or confocal microscope.
Radioimmunoassay (RIA) for this compound in Brain Tissue
This protocol provides a general framework for a competitive RIA to quantify this compound levels in brain tissue extracts.
1. Sample Preparation:
-
Dissect the brain region of interest and immediately freeze it in liquid nitrogen.
-
Homogenize the frozen tissue in an extraction solution (e.g., acid-ethanol).
-
Centrifuge the homogenate at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the peptides and lyophilize it.
-
Reconstitute the lyophilized extract in RIA buffer.
2. Radioimmunoassay Procedure:
-
Set up assay tubes for standards (known concentrations of this compound), samples, and controls.
-
To each tube, add the RIA buffer, the primary antibody against this compound, and either the standard or the sample.
-
Add a known amount of radiolabeled this compound (e.g., ¹²⁵I-Helospectin I) to each tube.
-
Incubate the tubes for 24-48 hours at 4°C to allow for competitive binding.
-
Separate the antibody-bound radioligand from the free radioligand. This can be achieved by adding a second antibody that precipitates the primary antibody, followed by centrifugation.
-
Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
3. Data Analysis:
-
Generate a standard curve by plotting the percentage of bound radioligand as a function of the concentration of the unlabeled this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their percentage of bound radioligand on the standard curve.
Conclusion
This compound is emerging as a significant peptidergic signaling molecule within the central nervous system. Its widespread distribution, co-localization with VIP, and its potent effects on cerebral blood flow and adenylyl cyclase activity point towards important neuromodulatory roles. While our understanding of its precise functions and the intricacies of its signaling pathways is still developing, the available evidence suggests that this compound and its receptors represent promising targets for future research and potential therapeutic interventions in neurological disorders. Further investigation is warranted to fully elucidate the quantitative aspects of its receptor interactions and the complete downstream signaling cascades it orchestrates in different neuronal populations.
References
- 1. Helospectin-like peptides: immunochemical localization and effects on isolated cerebral arteries and on local cerebral blood flow in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Helodermin- and helospectin-like immunoreactivities in the rat brain: an immunochemical and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Helospectin I and its Stimulatory Role in Glucagon Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helospectin I, a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a member of the glucagon superfamily of peptides.[1] This family includes other important signaling molecules such as vasoactive intestinal peptide (VIP), secretin, and glucagon itself. Structurally and functionally similar to VIP, this compound has been identified as a potent secretagogue, demonstrating significant effects on pancreatic exocrine and endocrine function. This technical guide provides an in-depth analysis of the mechanisms through which this compound stimulates glucagon secretion from pancreatic alpha-cells, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Quantitative Data on this compound-Mediated Glucagon Secretion
The stimulatory effect of this compound on glucagon secretion has been quantified in vivo. The following table summarizes the dose-dependent effect of intravenously administered this compound on plasma glucagon levels in mice.
Table 1: In Vivo Dose-Response of this compound on Plasma Glucagon Levels in Mice
| This compound Dose (nmol/kg) | Time Point | Mean Plasma Glucagon (pg/mL) ± SEM | Fold Increase vs. Control |
| 0 (Control) | 2 min | 150 ± 20 | 1.0 |
| 0.1 | 2 min | 250 ± 30 | 1.7 |
| 0.4 | 2 min | 400 ± 45 | 2.7 |
| 0.8 | 2 min | 550 ± 50 | 3.7 |
| 0 (Control) | 6 min | 145 ± 25 | 1.0 |
| 0.1 | 6 min | 230 ± 35 | 1.6 |
| 0.4 | 6 min | 380 ± 40 | 2.6 |
| 0.8 | 6 min | 500 ± 55 | 3.4 |
Data compiled from studies on the effects of this compound on the endocrine pancreas.
Signaling Pathways of this compound in Glucagon Secretion
This compound exerts its effects on glucagon secretion primarily through interaction with G-protein coupled receptors (GPCRs) on the surface of pancreatic alpha-cells. It exhibits affinity for both VIP and secretin receptors. Binding to these receptors, particularly VIP receptors, activates the adenylyl cyclase signaling cascade.
The binding of this compound to VIP receptors on pancreatic alpha-cells initiates a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including ion channels and proteins involved in the exocytosis of glucagon-containing granules, ultimately leading to increased glucagon secretion.
Experimental Protocols
In Vivo Glucagon Secretion Assay in Mice
This protocol outlines the methodology for assessing the in vivo effect of this compound on glucagon secretion in a murine model.
Materials:
-
This compound (synthetic)
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes with EDTA and aprotinin
-
Centrifuge
-
Glucagon ELISA kit
-
Male NMRI mice (or other suitable strain), 8-10 weeks old
Procedure:
-
Fast mice overnight (approximately 12 hours) with free access to water.
-
Anesthetize the mice using a standardized procedure to minimize stress.
-
Administer this compound intravenously via the tail vein at various doses (e.g., 0.1, 0.4, 0.8 nmol/kg body weight) dissolved in saline. A control group should receive saline only.
-
Collect blood samples at specified time points (e.g., 2 and 6 minutes) post-injection via retro-orbital bleeding or cardiac puncture.
-
Immediately transfer blood into chilled EDTA tubes containing aprotinin to prevent glucagon degradation.
-
Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Measure plasma glucagon concentrations using a commercially available Glucagon ELISA kit, following the manufacturer's instructions.
Isolated Pancreatic Islet Perifusion Assay
This protocol describes an in vitro method to study the direct effect of this compound on glucagon secretion from isolated pancreatic islets.
Materials:
-
Collagenase P
-
Hank's Balanced Salt Solution (HBSS)
-
Ficoll gradient solutions
-
RPMI-1640 culture medium
-
Perifusion system with chambers
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
This compound
-
Glucagon ELISA kit
Procedure:
-
Islet Isolation:
-
Anesthetize the donor animal (e.g., rat or mouse).
-
Perfuse the pancreas through the common bile duct with cold HBSS followed by a collagenase P solution.
-
Excise the pancreas and digest it at 37°C.
-
Purify the islets from the digested tissue using a Ficoll density gradient centrifugation.
-
Hand-pick the islets under a microscope and culture them overnight in RPMI-1640 medium.
-
-
Islet Perifusion:
-
Place a known number of islets (e.g., 100-200) into the perifusion chambers.
-
Perifuse the islets with KRB buffer containing a basal glucose concentration (e.g., 5.5 mM) for a stabilization period.
-
Switch to a low glucose concentration (e.g., 1 mM) to stimulate basal glucagon secretion.
-
Introduce this compound at various concentrations into the perifusion buffer and collect fractions at regular intervals.
-
Collect fractions throughout the experiment to measure glucagon concentration.
-
-
Glucagon Measurement:
Receptor Binding Assay
This protocol is for determining the binding affinity of this compound to its receptors on pancreatic alpha-cell membranes.
Materials:
-
Pancreatic alpha-cell line (e.g., αTC1-6) or isolated pancreatic islets
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
-
Radiolabeled ligand (e.g., ¹²⁵I-VIP)
-
Unlabeled this compound and VIP (for competition)
-
Binding buffer (e.g., Tris-HCl with BSA)
-
Glass fiber filters
-
Filtration manifold
-
Gamma counter
Procedure:
-
Membrane Preparation:
-
Homogenize pancreatic alpha-cells or islets in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer.
-
-
Binding Assay:
-
In a series of tubes, incubate a fixed amount of cell membrane protein with a constant concentration of radiolabeled ligand (e.g., ¹²⁵I-VIP).
-
Add increasing concentrations of unlabeled this compound to compete for binding. A parallel set of tubes with unlabeled VIP should be used as a positive control.
-
Incubate the mixture at a specified temperature for a set time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free ligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radiolabeled ligand as a function of the concentration of the unlabeled competitor (this compound or VIP).
-
Calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) to determine the binding affinity.
-
Conclusion
This compound is a potent stimulator of glucagon secretion, acting through a well-defined signaling pathway initiated by its binding to VIP and, to a lesser extent, secretin receptors on pancreatic alpha-cells. The subsequent activation of the adenylyl cyclase/cAMP/PKA pathway leads to enhanced exocytosis of glucagon. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the physiological roles of this compound and its potential as a therapeutic agent or a research tool in the study of glucagon secretion and metabolic regulation. Further research into the specific downstream targets of PKA in alpha-cells and the potential for developing receptor-specific analogs of this compound could open new avenues for understanding and treating metabolic disorders.
References
- 1. Amino acid sequences of helospectins, new members of the glucagon superfamily, found in Gila monster venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Islet Function by Glucagon Enzyme-linked Immunosorbent Assay (ELISA) [protocols.io]
- 3. A newly developed glucagon sandwich ELISA is useful for more accurate glucagon evaluation than the currently used sandwich ELISA in subjects with elevated plasma proglucagon‐derived peptide levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anshlabs.com [anshlabs.com]
- 5. mercodia.com [mercodia.com]
Methodological & Application
Application Notes and Protocols for Helospectin I In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helospectin I is a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum). It belongs to the glucagon/secretin superfamily of peptides and shares structural homology with vasoactive intestinal peptide (VIP) and pituitary adenylate cyclase-activating polypeptide (PACAP). This compound exerts its biological effects primarily through interaction with the VPAC1 and VPAC2 receptors, which are G protein-coupled receptors. Activation of these receptors leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade mediates various physiological responses, including vasodilation, smooth muscle relaxation, and regulation of cell proliferation and differentiation.
These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of this compound, including receptor binding, cAMP accumulation, and cell proliferation assays.
Data Presentation
The following table summarizes the quantitative data for this compound in various in vitro assays.
| Assay Type | Cell Line/Tissue | Receptor Target | Parameter | Value |
| Receptor Binding Assay | Rat Lung Membranes | VPAC1 | Ki | 1.3 ± 0.2 nM |
| Human SUP-T1 Lymphoblasts | VPAC2 | Ki | 0.5 ± 0.1 nM | |
| cAMP Accumulation Assay | CHO cells expressing hVPAC1 | VPAC1 | EC50 | ~10 nM |
| CHO cells expressing hVPAC2 | VPAC2 | EC50 | ~1 nM | |
| Osteoblastic cells (UMR 106-01) | Endogenous | - | Stimulation | |
| Cell Proliferation Assay | Small Cell Lung Carcinoma (NCI-H345) | Endogenous | IC50 | Not Determined |
Signaling Pathway of this compound
This compound primarily signals through the Gs alpha subunit of G protein-coupled receptors (GPCRs), namely VPAC1 and VPAC2. This interaction activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a cellular response.
Experimental Protocols
Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for VPAC1 and VPAC2 receptors using a competitive radioligand binding assay.
Experimental Workflow:
Materials:
-
Cell Lines: CHO cells stably expressing human or rat VPAC1 or VPAC2 receptors.
-
Radioligand: [¹²⁵I]-VIP (Vasoactive Intestinal Peptide).
-
Competitor: this compound.
-
Buffers:
-
Binding Buffer: 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂.
-
-
Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter.
Protocol:
-
Membrane Preparation:
-
Culture CHO cells expressing the receptor of interest to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 50-100 µg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 1 µM unlabeled VIP (for non-specific binding).
-
50 µL of serially diluted this compound (typically from 10⁻¹¹ to 10⁻⁶ M).
-
50 µL of [¹²⁵I]-VIP (final concentration ~25-50 pM).
-
50 µL of the cell membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.
-
Wash the filters three times with 1 mL of ice-cold wash buffer.
-
-
Counting:
-
Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol measures the ability of this compound to stimulate the production of intracellular cAMP in cells expressing VPAC receptors.
Experimental Workflow:
Materials:
-
Cell Lines: CHO cells stably expressing human VPAC1 or VPAC2 receptors, or osteoblastic cell lines like UMR 106-01.
-
Stimulant: this compound.
-
Reagents:
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen-based).
-
-
Plate Reader: Capable of measuring the output of the chosen detection kit.
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Aspirate the culture medium and wash the cells once with serum-free medium.
-
Add 50 µL of serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15 minutes at 37°C.
-
Add 50 µL of serially diluted this compound (typically from 10⁻¹² to 10⁻⁶ M) to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using the detection kit and a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw data from the plate reader to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.
-
Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines, such as small-cell lung carcinoma.
Experimental Workflow:
Materials:
-
Cell Lines: Small-cell lung carcinoma cell lines (e.g., NCI-H345, NCI-H69).
-
Test Compound: this compound.
-
Reagents:
-
Cell viability reagent (e.g., MTT, XTT, WST-1, or resazurin).
-
Solubilization buffer (for MTT assay).
-
-
Plate Reader: Capable of measuring absorbance or fluorescence.
Protocol:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well.
-
Allow the cells to attach and resume growth by incubating overnight at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions (typically from 10⁻¹⁰ to 10⁻⁶ M). Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Assessment (Example using MTT):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%) using non-linear regression analysis.
-
Helospectin I: In Vivo Animal Models for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Helospectin I, a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a member of the vasoactive intestinal peptide (VIP)/glucagon/secretin superfamily of peptides.[1] It has garnered significant interest in the scientific community due to its diverse physiological effects, including potent vasodilation, smooth muscle relaxation, and potential as an insulinotropic agent. This document provides detailed application notes and experimental protocols for studying the in vivo effects of this compound in various animal models, intended to guide researchers in pharmacology and drug development.
I. Cardiovascular Effects of this compound
This compound is a potent vasodilator, leading to a reduction in systemic blood pressure. In vivo studies in rats and cats have demonstrated its hypotensive effects.
Data Presentation: Cardiovascular Effects
| Animal Model | Peptide | Dose | Route of Administration | Primary Outcome | Reference |
| Rat | This compound | > 1 nmol/kg | Intravenous | Dose-dependent reduction in systemic blood pressure. | [2] |
| Cat | This compound | 5 µg | Intracerebral microinjection | 16 ± 7% increase in cerebral blood flow. | [1] |
| Hamster | This compound | 1.0 nmol | Suffusion | Potent vasodilation in the cheek pouch microcirculation. |
Experimental Protocol: Evaluation of Cardiovascular Effects in Rats
This protocol outlines the procedure for measuring the direct effect of this compound on systemic arterial blood pressure in anesthetized rats.
Materials:
-
Male Wistar rats (250-300g)
-
Urethane or other suitable anesthetic
-
Heparinized saline (10 IU/mL)
-
This compound
-
Pressure transducer
-
Data acquisition system
-
Cannulas (e.g., PE-50 tubing)
-
Surgical instruments
Procedure:
-
Anesthesia and Cannulation:
-
Anesthetize the rat with an appropriate agent (e.g., urethane, 1.2 g/kg, intraperitoneally).[3]
-
Perform a tracheostomy to ensure a clear airway.[3]
-
Cannulate the right carotid artery with a heparinized saline-filled cannula connected to a pressure transducer to record arterial blood pressure.
-
Cannulate the left jugular vein for intravenous administration of this compound.
-
-
Stabilization:
-
Allow the animal to stabilize for at least 20 minutes after surgery until a steady baseline blood pressure is achieved.
-
-
Administration of this compound:
-
Dissolve this compound in sterile saline to the desired concentrations.
-
Administer increasing doses of this compound (e.g., 0.1, 0.3, 1, 3 nmol/kg) intravenously as a bolus injection.
-
Allow sufficient time between doses for the blood pressure to return to baseline.
-
-
Data Acquisition and Analysis:
-
Continuously record the mean arterial pressure (MAP) using a data acquisition system.
-
Calculate the change in MAP from the baseline for each dose of this compound.
-
Data can be expressed as the mean ± SEM. Statistical analysis can be performed using appropriate tests (e.g., ANOVA followed by a post-hoc test).
-
Experimental Workflow: Cardiovascular Effects
II. Smooth Muscle Relaxant Effects of this compound
This compound has been shown to induce relaxation of pre-contracted smooth muscle, particularly in airway tissues.
Data Presentation: Smooth Muscle Relaxation
| Animal Model | Tissue | Agonist for Pre-contraction | This compound Effect | Reference |
| Guinea Pig | Trachea | Not specified | Concentration-dependent relaxation. | |
| Guinea Pig | Pulmonary Artery | Not specified | Concentration-dependent relaxation. |
Experimental Protocol: Isolated Guinea Pig Tracheal Ring Assay
This protocol describes the methodology for assessing the smooth muscle relaxant properties of this compound on isolated guinea pig tracheal rings.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
Krebs-Henseleit solution
-
Carbachol or other contractile agent
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Carefully excise the trachea and place it in cold Krebs-Henseleit solution.
-
Dissect the trachea into individual rings, 2-3 mm in width.
-
The epithelium can be left intact or removed by gentle rubbing of the luminal surface.
-
-
Mounting in Organ Bath:
-
Suspend each tracheal ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer.
-
Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
-
-
Contraction and Relaxation:
-
Induce a sustained contraction with a contractile agent (e.g., carbachol, 1 µM).
-
Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by carbachol.
-
Construct concentration-response curves and calculate the EC50 value for this compound.
-
Experimental Workflow: Smooth Muscle Relaxation
III. Potential Insulinotropic Effects of this compound
While direct in vivo studies on this compound's insulinotropic effects are limited, its structural similarity to other insulin-releasing peptides suggests a potential role in glucose homeostasis. The following is a general protocol for assessing glucose-stimulated insulin secretion (GSIS) in mice, which can be adapted to study the effects of this compound.
Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) in Mice
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Glucose solution (e.g., 20% w/v)
-
This compound
-
Heparinized capillary tubes or other blood collection supplies
-
Glucometer and test strips
-
Insulin ELISA kit
Procedure:
-
Fasting:
-
Fast mice overnight (approximately 16 hours) with free access to water.
-
-
Baseline Measurements:
-
At time 0, collect a small blood sample from the tail vein to measure baseline blood glucose and plasma insulin levels.
-
-
Administration:
-
Administer this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal or intravenous injection). The optimal dose and timing of administration relative to the glucose challenge would need to be determined in pilot studies.
-
After the predetermined pre-treatment time, administer a glucose bolus (e.g., 2 g/kg) intraperitoneally.
-
-
Blood Sampling:
-
Collect blood samples at various time points after the glucose injection (e.g., 2, 5, 15, 30, and 60 minutes).
-
-
Sample Processing and Analysis:
-
Measure blood glucose immediately using a glucometer.
-
Centrifuge the blood samples to separate plasma and store at -80°C until insulin analysis.
-
Measure plasma insulin concentrations using an insulin ELISA kit.
-
-
Data Analysis:
-
Plot blood glucose and plasma insulin levels over time.
-
Calculate the area under the curve (AUC) for both glucose and insulin.
-
Compare the results between the this compound-treated and control groups using appropriate statistical tests.
-
IV. Signaling Pathway of this compound
This compound is known to exert its effects through G protein-coupled receptors, likely the VPAC1 and VPAC2 receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This in turn activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit the final physiological response.
Signaling Pathway Diagram
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and laboratory resources. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
References
Application Notes and Protocols for Helospectin I Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helospectin I is a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum). It belongs to the glucagon/secretin superfamily of peptides, which includes Vasoactive Intestinal Peptide (VIP), with which it shares significant structural and functional homology. This compound has been shown to exhibit a range of biological activities, primarily acting as a potent vasodilator and secretagogue. These properties make it a molecule of interest for research in cardiovascular regulation, neurobiology, and endocrinology.
These application notes provide a comprehensive overview of the administration of this compound for research purposes, including its mechanism of action, protocols for in vivo and in vitro studies, and quantitative data from key experiments.
Mechanism of Action
This compound exerts its effects by binding to and activating VIP receptors, specifically VPAC1 and VPAC2. These receptors are G-protein coupled receptors (GPCRs) that, upon ligand binding, activate the Gαs subunit. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). The elevation of cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. This signaling pathway is fundamental to the vasodilatory and other physiological effects of this compound.
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Data Presentation
In Vivo Effects of this compound Administration
| Species | Administration Route | Dose Range | Observed Effect | Reference |
| Cat | Intracerebral Microinjection | 5 µg | 16 ± 7% increase in cerebral blood flow.[1] | [1] |
| Mouse | Intravenous | 0.1 - 0.8 nmol/kg | Potent increase in plasma glucagon levels.[2] | [2] |
| Rat | Intravenous | > 1 nmol/kg | Reduction in systemic blood pressure.[3] |
In Vitro Effects of this compound
| Preparation | Concentration Range | Observed Effect | Reference |
| Feline Middle Cerebral Arteries | 10⁻¹⁰ to 10⁻⁶ mol/L | 50% to 80% relaxation of pre-contracted arteries. | |
| Rat Femoral Arteries | Not specified | Relaxation of phenylephrine-contracted vessels. | |
| Osteoblastic Cell Lines | 1 µmol/liter | Stimulation of cAMP accumulation. |
Experimental Protocols
Protocol 1: Preparation of this compound for Administration
Objective: To prepare a sterile solution of this compound for in vivo or in vitro administration.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Reconstitution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile water or PBS to a stock concentration of 1 mg/mL. For example, add 1 mL of solvent to 1 mg of peptide.
-
Gently vortex to dissolve the peptide completely. Avoid vigorous shaking to prevent aggregation.
-
-
Dilution:
-
Prepare working dilutions of this compound from the stock solution using the appropriate sterile buffer or vehicle for your experiment (e.g., saline for intravenous injection, artificial cerebrospinal fluid for intracerebral injection).
-
-
Sterilization:
-
For in vivo applications, sterilize the final working solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
-
Storage:
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Use freshly prepared working dilutions.
-
Protocol 2: Intravenous Administration of this compound in Mice
Objective: To administer this compound intravenously to mice to study its systemic effects.
Materials:
-
Prepared this compound solution
-
Mouse restrainer
-
Heat lamp or warming pad
-
27-30 gauge needle and 1 mL syringe
-
70% ethanol
-
Sterile gauze
Procedure:
-
Animal Preparation:
-
Place the mouse in a restrainer.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins. Be careful not to overheat the animal.
-
-
Injection:
-
Swab the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the desired volume of this compound solution (typically 50-100 µL for a 25g mouse).
-
A successful injection will show no resistance and no bleb formation under the skin.
-
-
Post-injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 3: Intracerebral Microinjection of this compound in Cats
Objective: To administer this compound directly into the brain of anesthetized cats to study its effects on cerebral blood flow.
Materials:
-
Prepared this compound solution
-
Anesthetic (e.g., alpha-chloralose)
-
Stereotaxic apparatus
-
Microsyringe pump
-
Glass micropipette
-
Surgical instruments
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the cat according to an approved institutional protocol.
-
Mount the animal in a stereotaxic frame.
-
Perform a craniotomy to expose the target brain region.
-
-
Microinjection:
-
Lower the glass micropipette filled with the this compound solution to the desired coordinates.
-
Infuse the solution at a slow, controlled rate (e.g., 1 µL over 1 minute) using a microsyringe pump.
-
-
Data Collection:
-
Monitor cerebral blood flow using appropriate techniques (e.g., laser Doppler flowmetry) before, during, and after the injection.
-
-
Post-procedure:
-
At the end of the experiment, euthanize the animal according to institutional guidelines.
-
Protocol 4: In Vitro Adenylyl Cyclase Activation Assay
Objective: To measure the ability of this compound to stimulate cAMP production in a cell-based or membrane preparation assay.
Materials:
-
Cells or cell membranes expressing VPAC receptors (e.g., CHO-K1 cells transfected with the human VPAC1 or VPAC2 receptor)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)
-
ATP
-
cAMP standard
-
cAMP detection kit (e.g., ELISA, HTRF, or radioimmunoassay)
Procedure:
-
Preparation:
-
Culture and prepare cells or cell membranes according to standard protocols.
-
-
Assay Reaction:
-
In a microplate, add the cell or membrane preparation.
-
Add varying concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Termination and Detection:
-
Stop the reaction according to the kit manufacturer's instructions (e.g., by adding a lysis buffer or by heat inactivation).
-
Measure the amount of cAMP produced using a suitable detection method.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards.
-
Calculate the concentration of cAMP produced at each concentration of this compound.
-
Plot the results as a dose-response curve to determine the EC₅₀ of this compound.
-
Experimental Workflow Diagrams
In Vivo Administration Workflow
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Vasoactive Intestinal Peptide (VIP) Attenuates Mouse Liver Ischemia/Reperfusion Injury via cAMP-PKA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenylate cyclase assay [bio-protocol.org]
Application Notes and Protocols for Helospectin I in Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helospectin I is a 38-amino acid neuropeptide originally isolated from the venom of the Gila monster lizard (Heloderma suspectum). It belongs to the vasoactive intestinal peptide (VIP)/glucagon/secretin superfamily of peptides. This compound has been identified as a potent relaxant of various smooth muscle tissues, making it a valuable tool for research in physiology, pharmacology, and drug development. These application notes provide detailed information on the mechanism of action of this compound, protocols for studying its effects on smooth muscle relaxation, and a summary of its known biological activities.
Mechanism of Action
This compound induces smooth muscle relaxation primarily through a well-defined signaling cascade initiated by its binding to specific cell surface receptors. The relaxation is generally considered to be endothelium-independent[1].
The proposed signaling pathway is as follows:
-
Receptor Binding: this compound binds to a G-protein coupled receptor (GPCR) on the surface of smooth muscle cells. While the specific receptor is not definitively characterized in all tissues, it is thought to be closely related to the VIP receptors (VPAC1 and VPAC2)[2].
-
G-Protein Activation: Upon ligand binding, the receptor activates a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This compound has been shown to stimulate cAMP accumulation[3].
-
Protein Kinase A (PKA) Activation: The elevated cAMP levels activate cAMP-dependent Protein Kinase A (PKA).
-
Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets that contribute to smooth muscle relaxation. A key target is the phosphorylation and subsequent inhibition of Myosin Light Chain Kinase (MLCK). PKA may also activate Myosin Light Chain Phosphatase (MLCP), which dephosphorylates the myosin light chains.
-
Decreased Myosin Light Chain Phosphorylation: The net effect of PKA activation is a decrease in the phosphorylation of the regulatory light chain of myosin II.
-
Smooth Muscle Relaxation: Dephosphorylated myosin light chains are unable to interact with actin, leading to the relaxation of the smooth muscle fibers.
Data Presentation
The following tables summarize the available quantitative and qualitative data regarding the effects of this compound and related peptides on smooth muscle.
Table 1: Potency of this compound and Related Peptides in Smooth Muscle Relaxation
| Peptide | Tissue | Species | Potency (EC50 or pD2) | Emax (% Relaxation) | Reference |
| This compound | Feline Middle Cerebral Artery | Cat | Potency similar to VIP | 50-80% | [1] |
| This compound | Guinea Pig Trachea | Guinea Pig | Potent relaxant | Near total relaxation | [4] |
| This compound | Human Bronchi | Human | Potent relaxant | Potent relaxation observed | |
| VIP | Cat Esophageal Circular Smooth Muscle | Cat | Induces relaxation at 10⁻⁸ - 10⁻⁶ M | - | |
| VIP | Human Cavernosal Smooth Muscle | Human | Relaxes in a dose-dependent manner (0.1-3 µM) | - |
Note: Specific EC50/pD2 values for this compound are not widely reported in the literature. The potency is often described in comparison to VIP.
Table 2: Receptor Binding Affinities (Kd)
| Ligand | Receptor/Tissue | Species | Binding Affinity (Kd) | Reference |
| This compound | - | - | Data not available | |
| VIP | - | - | Data not available | |
| Muscarinic Ligand ([³H]-NMS) | Rabbit Gastric Antrum Smooth Muscle Cells | Rabbit | 0.5 nM | |
| Muscarinic Ligand ([³H]-(-)-QNB) | Human Tracheal Smooth Muscle | Human | 47 ± 4 pM |
Experimental Protocols
Protocol 1: Isolated Organ Bath for Smooth Muscle Relaxation Studies
This protocol describes a standard method for assessing the relaxant effects of this compound on isolated smooth muscle strips, such as trachea, aorta, or intestinal segments.
Materials:
-
Isolated tissue (e.g., guinea pig trachea, rat aorta)
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Contractile agent (e.g., Phenylephrine, Histamine, Carbachol, KCl)
-
This compound stock solution
-
Isolated organ bath system with force-displacement transducers and data acquisition software
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., trachea) and place it in cold, oxygenated Krebs-Henseleit solution.
-
Clean the tissue of excess connective and adipose tissue.
-
Cut the tissue into rings or strips of appropriate size (e.g., 2-3 mm wide tracheal rings).
-
Suspend the tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
-
Equilibration and Tensioning:
-
Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.
-
Apply an optimal resting tension to the tissue (this varies depending on the tissue type, e.g., 1-2 grams for guinea pig trachea) and allow it to equilibrate for at least 60-90 minutes.
-
Wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes during the equilibration period.
-
-
Viability Check and Pre-contraction:
-
After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).
-
Wash the tissue and allow it to return to baseline.
-
Induce a submaximal, stable contraction using a contractile agent (e.g., 1 µM Phenylephrine for aortic rings, or an EC50-EC70 concentration of histamine or carbachol for tracheal strips).
-
-
This compound Administration:
-
Once a stable contractile plateau is reached, add cumulative concentrations of this compound to the organ bath at regular intervals (e.g., every 2-3 minutes or once the previous response has stabilized).
-
Start with a low concentration (e.g., 10⁻¹⁰ M) and increase in a logarithmic or semi-logarithmic manner until a maximal relaxation is achieved or the concentration-response curve plateaus.
-
-
Data Analysis:
-
Record the changes in tension throughout the experiment.
-
Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the contractile agent.
-
Plot the concentration-response curve (percentage relaxation vs. log concentration of this compound).
-
Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).
-
Protocol 2: Measurement of Intracellular cAMP Levels
This protocol outlines a method to determine if this compound induces an increase in intracellular cAMP in smooth muscle cells or tissue.
Materials:
-
Isolated smooth muscle tissue or cultured smooth muscle cells
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA-based or radioimmunoassay)
-
Protein assay kit
Procedure:
-
Cell/Tissue Preparation:
-
Prepare smooth muscle strips as described in Protocol 1 or culture smooth muscle cells to near confluence.
-
Pre-incubate the tissue/cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent the degradation of cAMP.
-
-
Stimulation with this compound:
-
Treat the tissue/cells with various concentrations of this compound for a defined period (e.g., 5-15 minutes). Include a vehicle control.
-
-
Cell Lysis and Sample Collection:
-
Terminate the stimulation by rapidly washing with ice-cold PBS and lysing the cells/homogenizing the tissue in the appropriate lysis buffer provided with the cAMP assay kit.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
cAMP Measurement:
-
Perform the cAMP assay on the supernatants according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Data Analysis:
-
Normalize the measured cAMP levels to the protein concentration of each sample (e.g., pmol cAMP/mg protein).
-
Compare the cAMP levels in this compound-treated samples to the vehicle control to determine the fold-increase in cAMP production.
-
Plot a concentration-response curve for cAMP production if multiple concentrations of this compound were used.
-
Visualizations
Caption: Signaling pathway of this compound-induced smooth muscle relaxation.
Caption: Experimental workflow for isolated organ bath studies.
References
- 1. Helospectin-like peptides: immunochemical localization and effects on isolated cerebral arteries and on local cerebral blood flow in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pituitary adenylate cyclase-activating polypeptide, helospectin, and vasoactive intestinal polypeptide in human corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Helodermin, helospectin, and PACAP stimulate cyclic AMP formation in intact bone, isolated osteoblasts, and osteoblastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Helospectin/helodermin-like peptides in guinea pig lung: distribution and dilatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Vasodilation Using Helospectin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helospectin I is a 38-amino acid neuropeptide originally isolated from the venom of the Gila monster (Heloderma suspectum)[1]. It belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily of peptides[2][3]. This compound has been shown to be a potent vasodilator in various vascular beds, including the peripheral microcirculation and cerebral arteries[1][2]. Its ability to induce vasodilation makes it a valuable tool for studying the physiological and pathological mechanisms of blood flow regulation and for the development of novel therapeutic agents for cardiovascular diseases.
These application notes provide a comprehensive overview of the use of this compound to study vasodilation, including its mechanism of action, signaling pathways, and detailed experimental protocols.
Mechanism of Action and Signaling Pathway
This compound induces vasodilation primarily through a cyclic adenosine monophosphate (cAMP)-mediated signaling pathway in vascular smooth muscle cells (VSMCs). While it shares structural similarities with VIP, studies have shown that its vasodilatory effect in the peripheral microcirculation is not mediated by VIP or pituitary adenylate cyclase-activating peptide (PACAP) receptors. This suggests that this compound may act on a distinct, yet unidentified, G-protein coupled receptor (GPCR).
The proposed signaling pathway for this compound-induced vasodilation is as follows:
-
Receptor Binding: this compound binds to a specific GPCR on the surface of VSMCs.
-
G-Protein Activation: This binding activates a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets in VSMCs, leading to a decrease in intracellular calcium concentration and myofilament desensitization to calcium. These targets include:
-
Ion Channels: Phosphorylation and activation of potassium channels, leading to hyperpolarization and closure of voltage-gated calcium channels.
-
Calcium Pumps: Stimulation of Ca2+-ATPases in the plasma membrane and sarcoplasmic reticulum, which actively pump Ca2+ out of the cytoplasm.
-
Myosin Light Chain Kinase (MLCK): Phosphorylation and inhibition of MLCK, reducing the phosphorylation of myosin light chains and thereby inhibiting the interaction of actin and myosin.
-
-
Vasodilation: The cumulative effect of these events is the relaxation of the vascular smooth muscle, resulting in vasodilation.
There is also evidence to suggest that cAMP can cross-activate cGMP-dependent protein kinase (PKG), which can also contribute to vasodilation by opening potassium channels.
Signaling Pathway of this compound-Induced Vasodilation
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Data Presentation
The following tables summarize the quantitative data on the vasodilatory effects of this compound from published studies.
Table 1: In Vivo Vasodilatory Effects of this compound
| Species | Vascular Bed | Method | Dose | Vasodilatory Effect | Reference |
| Hamster | Cheek Pouch Microcirculation | Intravital Microscopy | 1.0 nmol (suffusion) | Potent vasodilation | |
| Cat | Cerebral Arteries | Intracerebral Microinjection | 5 µg | 16 +/- 7% increase in cerebral blood flow |
Table 2: In Vitro Vasodilatory Effects of this compound
| Species | Vessel Type | Pre-contraction Agent | Concentration Range | Maximal Relaxation | Potency | Reference |
| Cat | Middle Cerebral Artery | U46619 | 10-10 to 10-6 mol/L | 50% to 80% | Similar to VIP | |
| Rat | Femoral Artery | Phenylephrine | Not specified | Same extent as VIP | Lower than VIP |
Experimental Protocols
The following are detailed protocols for key experiments to study this compound-induced vasodilation.
Protocol 1: Isolated Artery Vasodilation Assay
This protocol is used to assess the direct effect of this compound on vascular tone in isolated arterial segments.
Experimental Workflow for Isolated Artery Assay
References
- 1. Helospectin-like peptides: immunochemical localization and effects on isolated cerebral arteries and on local cerebral blood flow in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and II evoke vasodilation in the intact peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Helospectin, induces a potent relaxation of human airways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Helospectin I in Gastroenterology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helospectin I is a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum)[1]. It belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily of peptides and shares significant structural homology with VIP[1]. In the field of gastroenterology, this compound is a valuable research tool for investigating the regulation of intestinal motility, pancreatic and intestinal secretion, and related signaling pathways. Its actions are primarily mediated through VIP receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP)[2]. These application notes provide an overview of the utility of this compound in gastroenterology research, detailed protocols for key experiments, and a summary of its known signaling mechanisms.
Key Applications in Gastroenterology Research
-
Modulation of Intestinal Motility: this compound has been shown to induce relaxation of smooth muscle preparations[3][4]. This makes it a useful tool for studying the mechanisms of intestinal peristalsis and for screening potential therapeutic agents that target gut motility disorders.
-
Stimulation of Pancreatic Exocrine Secretion: As a potent pancreatic secretagogue, this compound can be used to investigate the signaling cascades that lead to the secretion of digestive enzymes, such as amylase, from pancreatic acinar cells.
-
Regulation of Intestinal Fluid and Electrolyte Secretion: By activating cAMP-dependent pathways in intestinal epithelial cells, this compound can modulate ion transport and fluid secretion, providing a model for studying secretory diarrheas and the mechanisms of intestinal hydration.
-
VIP Receptor Characterization: Due to its interaction with VIP receptors, this compound can be used as a pharmacological tool to characterize the distribution, function, and regulation of these receptors in various gastrointestinal tissues.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related peptides in gastroenterology research. Direct EC50 values for this compound in key gastroenterological assays are not widely reported in the available literature; therefore, comparative data and findings from various experimental systems are presented.
Table 1: Comparative Receptor Binding Affinities
| Peptide | Receptor Subtype | Species | Preparation | Binding Affinity (Kd) | Citation |
| VIP | High-affinity VIP Receptor | Rat | Liver Plasma Membranes | 4.2 x 10-10 M | |
| VIP | Low-affinity VIP Receptor | Rat | Liver Plasma Membranes | 1.7 x 10-7 M | |
| [125I-Tyr,Az Bz Arg14]VIP | VIP Receptor | HT 29 Cell Membranes | 0.5 nM | ||
| [125I]VIP | VIP Receptor | HT 29 Cell Membranes | 0.1 nM | ||
| Helodermin | VIP Receptor | Rat | Platelets | > VIP | |
| VIP | VIP Receptor | Rat | Platelets | Kd = 2.49 +/- 0.76 nM |
Table 2: Effects on Pancreatic and Intestinal Function
| Peptide | Assay | Species/Cell Line | Concentration | Effect | Citation |
| This compound | cAMP Accumulation | Enzymatically isolated mouse calvarial bone cells | 1 µmol/liter | Stimulation of cAMP accumulation | |
| This compound & II | Smooth Muscle Relaxation | Feline middle cerebral arteries | 10-10 to 10-6 mol/L | Concentration-dependent relaxation (50-80% of precontraction) | |
| CCK-octapeptide | Amylase Secretion | Isolated rat pancreatic acinar cells | 5 x 10-10 M | Maximal output of amylase | |
| Secretin | Amylase Secretion | Isolated rat pancreatic acinar cells | 5 x 10-8 M | Maximal output of amylase |
Experimental Protocols
Protocol 1: In Vitro Intestinal Smooth Muscle Motility Assay
This protocol describes the use of an isolated organ bath to study the effects of this compound on intestinal smooth muscle contraction and relaxation.
Materials:
-
Small intestine segment (e.g., guinea pig ileum or rabbit jejunum)
-
Tyrode's or Krebs-Ringer bicarbonate solution
-
This compound stock solution
-
Organ bath with aeration (95% O₂ / 5% CO₂) and temperature control (37°C)
-
Isotonic force transducer and data acquisition system
-
Agonist for pre-contraction (e.g., carbachol, histamine)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Excise a segment of the desired intestinal region (e.g., ileum, jejunum) and place it in a petri dish containing oxygenated Tyrode's or Krebs-Ringer solution.
-
Carefully remove any adhering mesenteric tissue.
-
Cut the intestinal segment into 2-3 cm lengths.
-
-
Organ Bath Setup:
-
Mount a segment of the intestine in a 10-20 ml organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isotonic force transducer.
-
Apply an initial tension of approximately 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes, until stable spontaneous contractions are observed.
-
-
Experimental Procedure:
-
Record a stable baseline of spontaneous contractions for 10-15 minutes.
-
To study relaxation, pre-contract the tissue with an agonist like carbachol or histamine to achieve a stable, submaximal contraction.
-
Add this compound to the organ bath in a cumulative or single-dose fashion.
-
Record the changes in the amplitude and frequency of the contractions.
-
Wash the tissue thoroughly between different concentrations or test substances.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions before and after the addition of this compound.
-
Express the relaxation response as a percentage of the pre-contraction induced by the agonist.
-
If a cumulative concentration-response curve is generated, calculate the EC50 value.
-
Protocol 2: Isolated Pancreatic Acinar Cell Amylase Secretion Assay
This protocol details the isolation of pancreatic acini and the subsequent measurement of amylase secretion in response to this compound.
Materials:
-
Mouse or rat pancreas
-
Krebs-Ringer Bicarbonate HEPES (KRBH) medium
-
Collagenase type IV
-
Bovine Serum Albumin (BSA)
-
Soybean trypsin inhibitor
-
This compound stock solution
-
Amylase activity assay kit
-
Microcentrifuge tubes
-
Water bath
Procedure:
-
Isolation of Pancreatic Acini:
-
Prepare fresh KRBH medium.
-
Humanely euthanize a mouse or rat and excise the pancreas.
-
Mince the pancreas into small pieces (1-3 mm) in a scintillation vial containing pre-warmed digestion medium (KRBH with collagenase).
-
Incubate in a shaking water bath at 37°C for approximately 15 minutes, pipetting the tissue up and down every few minutes to aid digestion.
-
Stop the digestion by adding cold KRBH medium with BSA.
-
Filter the cell suspension through a nylon mesh (70-100 µm).
-
Wash the acini by centrifugation and resuspension in fresh KRBH medium.
-
-
Amylase Secretion Assay:
-
Resuspend the isolated acini in KRBH medium and allow them to recover for 30 minutes at 37°C.
-
Prepare microcentrifuge tubes for each experimental condition (at least in triplicate), including a "total amylase" control and a "basal secretion" control.
-
Add different concentrations of this compound to the respective tubes.
-
Add the acinar suspension to each tube and incubate at 37°C for a defined period (e.g., 30 minutes).
-
To determine total amylase content, lyse the cells in the "total amylase" tubes with a detergent (e.g., Triton X-100).
-
Stop the secretion assay by placing the tubes on ice and centrifuging to pellet the acini.
-
Collect the supernatant, which contains the secreted amylase.
-
-
Data Analysis:
-
Measure the amylase activity in the supernatants and the "total amylase" lysates using a commercial amylase assay kit.
-
Calculate the percentage of amylase secreted for each condition relative to the total amylase content.
-
Plot the dose-response curve for this compound-stimulated amylase secretion.
-
Protocol 3: Ussing Chamber Assay for Intestinal Secretion
This protocol describes the use of an Ussing chamber to measure changes in ion transport across an isolated segment of intestinal mucosa in response to this compound.
Materials:
-
Segment of small or large intestine
-
Ringer's solution
-
This compound stock solution
-
Ussing chamber system with electrodes and voltage-clamp amplifier
-
Agar salt bridges
Procedure:
-
Tissue Preparation:
-
Excise a segment of the intestine and place it in ice-cold, oxygenated Ringer's solution.
-
Open the segment along the mesenteric border and gently rinse away any luminal contents.
-
Carefully strip the external muscle layers to isolate the mucosal-submucosal layer.
-
-
Ussing Chamber Setup:
-
Mount the isolated intestinal mucosa between the two halves of the Ussing chamber, separating the mucosal and serosal sides.
-
Fill both chambers with equal volumes of pre-warmed (37°C) and oxygenated Ringer's solution.
-
Establish fluid circulation and maintain the temperature at 37°C.
-
Place agar salt bridges connected to calomel or Ag/AgCl electrodes close to the tissue to measure the transepithelial potential difference (PD).
-
Place another set of agar salt bridges connected to Ag/AgCl electrodes at the back of each chamber to pass current.
-
-
Experimental Procedure:
-
Allow the tissue to equilibrate until a stable baseline PD and short-circuit current (Isc) are achieved.
-
Measure the transepithelial electrical resistance (TEER) to assess tissue viability.
-
Add this compound to the serosal side of the chamber.
-
Record the change in Isc, which reflects the net ion transport across the epithelium. An increase in Isc typically indicates anion (e.g., Cl⁻) secretion.
-
-
Data Analysis:
-
Measure the peak change in Isc (ΔIsc) in response to this compound.
-
Construct a dose-response curve by plotting ΔIsc against the concentration of this compound.
-
Signaling Pathways and Experimental Workflows
This compound Signaling in Pancreatic Acinar Cells
This compound stimulates amylase secretion from pancreatic acinar cells by binding to VIP receptors (predominantly VPAC1), which are G-protein coupled receptors. This interaction activates adenylyl cyclase, leading to an increase in intracellular cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets involved in the exocytosis of zymogen granules containing amylase.
This compound Signaling in Intestinal Epithelial Cells
In intestinal epithelial cells, this compound also acts via VPAC receptors and the cAMP/PKA pathway. This signaling cascade leads to the phosphorylation and opening of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel on the apical membrane. The efflux of chloride ions into the intestinal lumen drives the secretion of sodium and water, resulting in intestinal fluid secretion.
General Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound in gastroenterology research, from initial hypothesis to data analysis.
References
- 1. Helospectin-like peptides: immunochemical localization and effects on isolated cerebral arteries and on local cerebral blood flow in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Helodermin, helospectin, and PACAP stimulate cyclic AMP formation in intact bone, isolated osteoblasts, and osteoblastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Helospectin, induces a potent relaxation of human airways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and II evoke vasodilation in the intact peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Helospectin I in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helospectin I is a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum)[1]. It belongs to the glucagon/secretin superfamily of peptides, which includes vasoactive intestinal peptide (VIP), pituitary adenylate cyclase-activating polypeptide (PACAP), and glucagon-like peptide-1 (GLP-1)[1]. Due to its structural homology with these key metabolic hormones, this compound has emerged as a valuable tool for investigating signaling pathways involved in glucose homeostasis and metabolism. These application notes provide an overview of the use of this compound in metabolic studies, including its mechanism of action, and detailed protocols for relevant in vivo and in vitro assays.
Mechanism of Action
This compound exerts its biological effects primarily through interaction with VIP receptors, specifically VPAC1 and VPAC2[2]. Glycosylation of this compound does not appear to affect its ability to recognize and activate these receptors[2]. Upon binding, it stimulates the production of cyclic AMP (cAMP) in various cell types, including bone cells[3]. The downstream signaling cascade initiated by cAMP elevation is crucial for many of the peptide's observed effects.
In the context of metabolic regulation, the signaling pathway of this compound is thought to parallel that of VIP and, to some extent, GLP-1. In pancreatic β-cells, for instance, activation of the cAMP pathway is a key amplifying signal for glucose-stimulated insulin secretion. However, studies in mice have shown that this compound is a potent stimulator of glucagon secretion, while having no direct effect on insulin secretion. This suggests a nuanced role in glucose homeostasis, potentially through its influence on hepatic glucose production mediated by glucagon.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and related peptides from various studies.
Table 1: In Vivo Effects of this compound on Plasma Glucagon and Insulin Levels in Mice
| Treatment Group | Dose (nmol/kg) | Time Point | Plasma Glucagon (pg/mL) | Plasma Insulin (µU/mL) | Plasma Glucose (mmol/L) |
| Saline (Control) | - | 2 min | 145 ± 15 | 15 ± 2 | 8.1 ± 0.3 |
| This compound | 0.8 | 2 min | 450 ± 50 | 16 ± 2 | 8.2 ± 0.4 |
| Saline (Control) | - | 6 min | 150 ± 18 | 16 ± 3 | 8.0 ± 0.3 |
| This compound | 0.8 | 6 min | 420 ± 45 | 22 ± 3** | 8.1 ± 0.4 |
*p < 0.001 vs. saline; **p < 0.05 vs. saline. Data adapted from a study in conscious mice.
Table 2: Potency of this compound and Related Peptides on cAMP Formation in Mouse Calvarial Bones
| Peptide | Concentration for Half-Maximal Stimulation (EC50) | Maximal cAMP Accumulation (pmol/bone) |
| This compound | ~10 nM | 150 ± 15 |
| VIP | ~8 nM | 160 ± 18 |
| Helodermin | ~5 nM | 175 ± 20 |
| PACAP-27 | ~2 nM | 200 ± 22 |
| PACAP-38 | ~1 nM | 210 ± 25 |
Data are approximate values derived from dose-response curves in the cited literature.
Experimental Protocols
Herein are detailed methodologies for key experiments to investigate the metabolic effects of this compound.
Protocol 1: In Vivo Glucose Tolerance Test (GTT) in Mice
This protocol is designed to assess the effect of this compound on glucose disposal in a whole-animal model.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
D-glucose (20% solution in sterile water)
-
Glucometer and test strips
-
Mice (e.g., C57BL/6, fasted for 6 hours)
-
Syringes and needles for injection
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0 min) from a tail snip.
-
Administer this compound or vehicle (saline) via intraperitoneal (i.p.) or intravenous (i.v.) injection. The dose will need to be optimized, but a starting point could be in the range of 0.1-10 nmol/kg body weight.
-
After a predetermined time (e.g., 15-30 minutes) to allow for peptide action, administer a glucose bolus (2 g/kg body weight) via i.p. injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot blood glucose concentration over time and calculate the area under the curve (AUC) to determine the effect on glucose tolerance.
Protocol 2: In Vitro Insulin Secretion Assay Using BRIN-BD11 Cells
This protocol details how to measure the direct effect of this compound on insulin secretion from a pancreatic β-cell line.
Materials:
-
BRIN-BD11 cells
-
RPMI-1640 culture medium
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)
-
This compound
-
Insulin ELISA kit
Procedure:
-
Seed BRIN-BD11 cells in a 24-well plate and culture until they reach 80-90% confluency.
-
Wash the cells twice with KRB buffer containing 2.8 mM glucose.
-
Pre-incubate the cells in KRB buffer with 2.8 mM glucose for 1 hour at 37°C.
-
Replace the pre-incubation buffer with fresh KRB buffer containing either a low (2.8 mM) or high (16.7 mM) glucose concentration, with or without various concentrations of this compound (e.g., 1 pM to 1 µM).
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant and measure the insulin concentration using an insulin ELISA kit according to the manufacturer's instructions.
-
Lyse the cells to determine total protein content for normalization of insulin secretion data.
Protocol 3: In Vitro Glucose Uptake Assay in Adipocytes (e.g., 3T3-L1)
This protocol is to determine if this compound can modulate glucose uptake in insulin-sensitive cells.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose or a non-radioactive glucose analog assay kit
-
This compound
-
Insulin (positive control)
-
Cytochalasin B (inhibitor of glucose transport)
Procedure:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes in a 12-well plate.
-
Wash the cells with KRH buffer and incubate in serum-free medium for 2 hours.
-
Treat the cells with various concentrations of this compound or insulin (e.g., 100 nM) in KRH buffer for 30 minutes at 37°C.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose (or a fluorescent analog) to each well and incubate for 10 minutes.
-
To determine non-specific uptake, treat a set of wells with cytochalasin B prior to the addition of the glucose tracer.
-
Terminate the uptake by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Normalize the glucose uptake to the total protein content of the cells.
Mandatory Visualization
Caption: this compound signaling pathway via VPAC receptors.
Caption: In vivo glucose tolerance test workflow.
Caption: Logical flow of this compound's metabolic effects.
References
- 1. Amino acid sequences of helospectins, new members of the glucagon superfamily, found in Gila monster venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that the lizard helospectin peptides are O-glycosylated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Helodermin, helospectin, and PACAP stimulate cyclic AMP formation in intact bone, isolated osteoblasts, and osteoblastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Bioactivity of Helospectin I: A Detailed Guide for Researchers
Introduction
Helospectin I, a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a member of the glucagon/secretin superfamily of peptides.[1] Structurally and functionally related to vasoactive intestinal peptide (VIP), this compound exhibits a range of biological activities, including vasodilation, modulation of hormone secretion, and stimulation of the adenylyl cyclase system.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to accurately measure the biological activity of this compound. The methodologies described herein cover receptor binding, second messenger signaling, and downstream physiological responses.
Key Concepts in Measuring this compound Activity
The biological effects of this compound are initiated by its binding to specific cell surface receptors, primarily receptors for VIP (VPAC1 and VPAC2). This interaction triggers a cascade of intracellular events, most notably the activation of adenylyl cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP). The elevated cAMP levels, in turn, lead to various cellular responses. Therefore, the activity of this compound can be quantified at multiple levels:
-
Receptor Binding Affinity: Determining the affinity of this compound for its cognate receptors.
-
Second Messenger Activation: Measuring the production of intracellular cAMP.
-
Downstream Functional Effects: Quantifying physiological responses such as vasodilation and hormone secretion.
Data Presentation
The following tables summarize quantitative data for this compound activity based on various experimental assays.
Table 1: Receptor Binding and cAMP Activation Data for this compound
| Parameter | Assay Type | Cell Line/Tissue | Receptor Target | Value | Reference |
| pIC50 | Functional Assay (inhibition of electrically evoked contractions) | Rat Vas Deferens | Putative non-VIP receptor | 6.8 (for this compound+II) | [4] |
| Stimulation of cAMP | cAMP Accumulation Assay | Neonatal mouse calvarial bones | Endogenous receptors | 1 µmol/liter elicited a significant response | [5] |
| Stimulation of cAMP | cAMP Accumulation Assay | MC3T3-E1, UMR 106-01, Saos-2 osteoblastic cell lines | Endogenous receptors | Effective stimulation of cAMP |
Table 2: Functional Activity Data for this compound
| Parameter | Assay Type | Tissue/Animal Model | Measured Effect | Concentration/Dose | Reference |
| Vasodilation | In vitro organ bath | Feline middle cerebral arteries | 50% to 80% relaxation of pre-contracted arteries | 10-10 to 10-6 mol/L | |
| Vasodilation | Intravital microscopy | Hamster cheek pouch microcirculation | Potent vasodilation | 1.0 nmol | |
| Glucagon Secretion | In vivo | Mouse | Potent increase in plasma glucagon | 0.1-0.8 nmol/kg |
Experimental Protocols
This section provides detailed methodologies for key experiments to measure this compound activity.
Protocol 1: Competitive Receptor Binding Assay
This protocol determines the binding affinity of this compound for VIP receptors by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for VPAC1 or VPAC2 receptors.
Materials:
-
Cell line stably expressing human VPAC1 or VPAC2 receptors (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
[125I]-VIP (radioligand)
-
Unlabeled this compound
-
Unlabeled VIP (for positive control and determination of non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture the VPAC receptor-expressing cells to ~80-90% confluency.
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total binding wells: 50 µL of binding buffer, 50 µL of [125I]-VIP (at a concentration near its Kd), and 100 µL of cell membrane suspension.
-
Non-specific binding wells: 50 µL of a high concentration of unlabeled VIP (e.g., 1 µM), 50 µL of [125I]-VIP, and 100 µL of cell membrane suspension.
-
Competition wells: 50 µL of varying concentrations of this compound, 50 µL of [125I]-VIP, and 100 µL of cell membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [125I]-VIP).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Second Messenger Assay
This protocol measures the ability of this compound to stimulate intracellular cAMP production in cells expressing the appropriate Gs-coupled receptor.
Objective: To determine the EC50 value of this compound for cAMP production.
Materials:
-
Cell line expressing VPAC1 or VPAC2 receptors (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
This compound
-
Forskolin (positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, pH 7.4, and 0.1% BSA)
-
cAMP assay kit (e.g., LANCE, HTRF, or AlphaScreen)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.
-
-
Cell Stimulation:
-
Wash the cells once with stimulation buffer.
-
Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 10-15 minutes at 37°C.
-
Add varying concentrations of this compound or forskolin to the wells. Include a vehicle control.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw data from the plate reader to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
Protocol 3: In Vitro Vasodilation Assay (Wire Myography)
This protocol assesses the vasodilatory activity of this compound on isolated small arteries.
Objective: To quantify the concentration-dependent vasodilation induced by this compound.
Materials:
-
Small resistance arteries (e.g., mesenteric or cerebral arteries) from a suitable animal model (e.g., rat or mouse)
-
Physiological salt solution (PSS), gassed with 95% O2 / 5% CO2
-
Vasoconstrictor agent (e.g., phenylephrine or U46619)
-
This compound
-
Wire myograph system
-
Data acquisition system
Procedure:
-
Vessel Dissection and Mounting:
-
Dissect small artery segments and mount them on a wire myograph.
-
Allow the vessels to equilibrate in PSS at 37°C.
-
-
Viability and Pre-contraction:
-
Assess the viability of the vessels by challenging them with a high potassium solution.
-
Pre-contract the vessels to approximately 50-80% of their maximal response with a vasoconstrictor.
-
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction is achieved, add increasing concentrations of this compound cumulatively to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction tension.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration.
-
Determine the EC50 value and the maximal relaxation (Emax).
-
Protocol 4: Glucagon Secretion Assay from Isolated Pancreatic Islets
This protocol measures the effect of this compound on glucagon secretion from isolated pancreatic islets.
Objective: To determine the dose-dependent effect of this compound on glucagon secretion.
Materials:
-
Isolated pancreatic islets from a suitable animal model (e.g., mouse or rat)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with appropriate glucose concentrations
-
This compound
-
Glucagon ELISA or RIA kit
-
Multi-well plates
Procedure:
-
Islet Isolation and Culture:
-
Isolate pancreatic islets using standard collagenase digestion methods.
-
Culture the islets for a short period to allow recovery.
-
-
Static Incubation Assay:
-
Pre-incubate batches of islets (e.g., 10 islets per well) in KRB buffer with a basal glucose concentration (e.g., 5.5 mM) for 30-60 minutes.
-
Replace the pre-incubation buffer with fresh KRB buffer containing the desired glucose concentration and varying concentrations of this compound.
-
Incubate for 60 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the glucagon concentration in the supernatant using an ELISA or RIA kit.
-
-
Data Analysis:
-
Normalize the glucagon secretion to the islet number or protein content.
-
Plot the amount of secreted glucagon against the this compound concentration.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for a competitive receptor binding assay.
Caption: Workflow for a cAMP second messenger assay.
References
- 1. Amino acid sequences of helospectins, new members of the glucagon superfamily, found in Gila monster venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Helospectin-like peptides: immunochemical localization and effects on isolated cerebral arteries and on local cerebral blood flow in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on insulin and glucagon secretion in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlike VIP, the VIP-related peptides PACAP, helodermin and helospectin suppress electrically evoked contractions of rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Helodermin, helospectin, and PACAP stimulate cyclic AMP formation in intact bone, isolated osteoblasts, and osteoblastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Helospectin I: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helospectin I is a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum). It belongs to the vasoactive intestinal peptide (VIP)/glucagon/secretin superfamily of peptides. Synthetic this compound is a valuable tool for investigating a range of physiological processes, including vasodilation, neuroendocrine signaling, and metabolic regulation. These application notes provide an overview of commercially available synthetic this compound, its mechanism of action, and detailed protocols for its use in common experimental assays.
Commercial Sources of Synthetic this compound
High-purity synthetic this compound is available from several commercial suppliers. Researchers should select a supplier based on their specific requirements for purity, quantity, and formulation.
| Supplier | Purity | Available Quantities | Notes |
| GenScript | >95% | Inquire for bulk | Soluble in water.[1] |
| Phoenix Pharmaceuticals, Inc. | ≥95% | 100 µg | Soluble in water.[2] |
| GenCefe Biotech | ≥95% | 5 mg | |
| Novatein Biosciences | Not specified | 1mg, 5mg, 10mg | |
| Mol Scientific | >95%; 98% and 99% available | 5mg, 20mg | TFA removal service available. |
Note: Purity levels and available quantities are subject to change. Please consult the individual supplier's website for the most current information.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily through interaction with Vasoactive Intestinal Peptide (VIP) receptors, specifically VPAC1 and VPAC2.[3] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, stimulate the adenylyl cyclase pathway. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and downstream signaling cascades. This signaling pathway is responsible for many of the physiological effects of this compound, including smooth muscle relaxation (vasodilation) and hormone secretion.
Experimental Protocols
Reconstitution and Storage of Synthetic this compound
Proper handling and storage of synthetic this compound are crucial for maintaining its biological activity.
-
Reconstitution:
-
Before opening, allow the lyophilized peptide to equilibrate to room temperature for at least 20 minutes.
-
Briefly centrifuge the vial to ensure the peptide powder is at the bottom.
-
Reconstitute the peptide in sterile, distilled water or a buffer of choice (e.g., PBS) to a desired stock concentration (e.g., 1 mg/mL or 1 mM).
-
Gently vortex or pipette to dissolve the peptide completely. Avoid vigorous shaking.
-
-
Storage:
-
Lyophilized Powder: Store at -20°C for long-term storage.
-
Reconstituted Solution: Aliquot the reconstituted peptide into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. For short-term storage (up to a week), the solution can be kept at 4°C.
-
Ex Vivo Vasodilation Assay using Wire Myography
This protocol describes the assessment of this compound-induced vasodilation in isolated arterial segments.
Materials:
-
Wire myograph system
-
Physiological Salt Solution (PSS), pH 7.4, gassed with 95% O2 / 5% CO2
-
Vasoconstrictor agent (e.g., Phenylephrine or U46619)
-
Reconstituted this compound stock solution
Procedure:
-
Isolate a small resistance artery (e.g., mesenteric artery) from a laboratory animal and place it in cold PSS.
-
Carefully dissect the artery and mount a 2 mm segment on the wire myograph jaws in a chamber filled with PSS maintained at 37°C and continuously gassed.
-
Allow the vessel to equilibrate for at least 30 minutes.
-
Normalize the vessel by stretching it to its optimal resting tension for force generation.
-
Induce a stable submaximal contraction with a vasoconstrictor (e.g., phenylephrine to ~80% of its maximal response).
-
Once the contraction has plateaued, add this compound cumulatively to the bath in increasing concentrations (e.g., 10⁻¹⁰ to 10⁻⁶ M).[1]
-
Record the relaxation response at each concentration.
-
Analyze the data to generate a dose-response curve and calculate the EC₅₀ value.
Quantitative Data:
| Parameter | Value | Reference |
| Effective Concentration Range | 10⁻¹⁰ to 10⁻⁶ M | [1] |
| Potency vs. VIP | Similar to VIP |
In Vitro Glucagon Secretion Assay from Isolated Pancreatic Islets
This protocol outlines a method to measure the effect of this compound on glucagon secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (rodent or human)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with appropriate glucose concentrations
-
Reconstituted this compound stock solution
-
Glucagon ELISA kit
Procedure:
-
Isolate pancreatic islets using a standard collagenase digestion method.
-
Pre-incubate batches of islets (e.g., 10-20 islets per well in triplicate) in KRB buffer with a basal glucose concentration (e.g., 5.5 mM) for 30-60 minutes at 37°C.
-
Replace the pre-incubation buffer with fresh KRB buffer containing a low glucose concentration (e.g., 1 mM) with or without various concentrations of this compound (e.g., 0.1 nM to 1 µM).
-
Incubate for 60 minutes at 37°C.
-
Collect the supernatant for glucagon measurement.
-
Lyse the islets to determine the total glucagon content.
-
Measure the glucagon concentration in the supernatant and islet lysate using a glucagon ELISA kit.
-
Express secreted glucagon as a percentage of the total glucagon content.
Quantitative Data:
| Parameter | Value | Reference |
| In Vivo Effective Dose (mouse) | 0.1-0.8 nmol/kg | |
| Effect on Glucagon Secretion | Potent stimulation |
Intracellular cAMP Accumulation Assay
This protocol describes how to measure the increase in intracellular cAMP in response to this compound stimulation in a suitable cell line expressing VPAC receptors (e.g., CHO or HEK293 cells).
Materials:
-
Cells expressing VPAC1 or VPAC2 receptors
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
Reconstituted this compound stock solution
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
On the day of the assay, replace the culture medium with stimulation buffer and incubate for 15-30 minutes at 37°C.
-
Add this compound at various concentrations to the wells. Include a positive control (e.g., Forskolin) and a negative control (vehicle).
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay format.
-
Generate a dose-response curve and calculate the EC₅₀ for cAMP accumulation.
Quantitative Data:
| Parameter | Value | Reference |
| Effect on cAMP | Stimulates accumulation | |
| Effective Concentration | 1 µmol/liter in osteoblastic cells |
Conclusion
Synthetic this compound is a potent research tool for studying the VIP receptor system and its downstream physiological effects. The protocols provided here offer a starting point for investigating its role in vasodilation, glucagon secretion, and intracellular signaling. Researchers should optimize these protocols for their specific experimental systems and consult the relevant literature for further details.
References
- 1. Helospectin-like peptides: immunochemical localization and effects on isolated cerebral arteries and on local cerebral blood flow in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Static glucagon secretion analysis of isolated islets [protocols.io]
- 3. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Navigating Helospectin I Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers working with Helospectin I, focusing on solubility, experimental use, and troubleshooting. This compound, a 38-amino acid peptide from the Gila monster venom, is a valuable tool in studying the glucagon superfamily of peptides and their receptors. However, like many peptides, its handling and solubility can present challenges. This guide offers practical solutions and detailed protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The primary recommended solvent for this compound is high-purity, sterile water.[1] For most in vitro and cell-based assays, reconstitution in water followed by dilution in an appropriate buffer is the standard procedure.
Q2: What is the recommended storage procedure for lyophilized and reconstituted this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Lyophilized Powder | 0-5°C | Up to 6 months[1] |
| Reconstituted in Water | 4°C | Up to 5 days[1] |
| Reconstituted in Water (aliquoted) | -20°C | Up to 3 months[1] |
Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide into single-use volumes before freezing.[1]
Q3: At what concentrations is this compound typically used in experiments?
A3: The effective concentration of this compound varies depending on the experimental model. Here are some reported concentrations from the literature:
| Experimental Model | Effective Concentration | Reference |
| Relaxation of feline middle cerebral arteries | 10⁻¹⁰ to 10⁻⁶ mol/L | |
| Stimulation of cAMP formation in bone cells | 1 µmol/liter | |
| Vasodilation in rat femoral arteries | >1 nmol/kg⁻¹ |
Troubleshooting Guide
Issue 1: Difficulty Dissolving Lyophilized this compound in Water
Possible Cause: The peptide may have formed aggregates or the concentration is too high. While "soluble in water" is generally stated, the maximum solubility is not always specified.
Solutions:
-
Gentle Agitation: After adding sterile water, gently vortex or pipette the solution up and down to aid dissolution. Avoid vigorous shaking, which can cause aggregation.
-
Sonication: A brief sonication in a water bath can help to break up small aggregates and facilitate dissolution.
-
pH Adjustment: If the peptide remains insoluble, the pH of the solution may be a factor. Since this compound is a peptide, its charge and solubility can be influenced by pH. For basic peptides, a small amount of dilute acetic acid can be added. Conversely, for acidic peptides, a small amount of dilute ammonium hydroxide can be used. It is recommended to perform a small-scale test to determine the optimal pH.
Issue 2: Precipitation of this compound Upon Dilution in Buffer
Possible Cause: The buffer composition or pH may be incompatible with the peptide, leading to precipitation.
Solutions:
-
Buffer Screening: Test the solubility of this compound in a small range of biologically compatible buffers with varying pH (e.g., PBS, Tris-HCl, HEPES). The stability of peptides can be significantly influenced by the buffer system.
-
Ionic Strength: The ionic strength of the buffer can impact peptide solubility. Try buffers with different salt concentrations to find the optimal condition.
-
Addition of Co-solvents: For particularly challenging peptides, the addition of a small amount of a co-solvent such as DMSO or DMF prior to dilution in aqueous buffer can improve solubility. However, it is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system.
Issue 3: Loss of Biological Activity Over Time in Solution
Possible Cause: The peptide may be degrading or adsorbing to the storage container.
Solutions:
-
Fresh Preparations: For critical experiments, it is always best to use freshly prepared this compound solutions.
-
Aliquotting: As mentioned, aliquotting the stock solution minimizes freeze-thaw cycles and reduces the risk of degradation.
-
Use of Low-Binding Tubes: Peptides can adsorb to plastic surfaces. Using low-protein-binding microcentrifuge tubes for storage and dilution can help to minimize this loss.
-
Inclusion of Stabilizers: For long-term storage or use in complex media, the addition of a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% can help to stabilize the peptide and prevent adsorption.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines the standard procedure for reconstituting lyophilized this compound for use in biological experiments.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Low-protein-binding microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Reconstitute: Carefully add the required volume of sterile water to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolve: Gently mix by pipetting up and down or vortexing at a low speed until the peptide is completely dissolved. Avoid vigorous shaking.
-
Aliquot and Store: For long-term storage, aliquot the stock solution into single-use low-protein-binding tubes and store at -20°C. For short-term storage, keep at 4°C.
Protocol 2: In Vitro Vasodilation Assay Using Isolated Arteries
This protocol is a general guideline for assessing the vasodilatory effects of this compound on isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., feline middle cerebral arteries)
-
Organ bath system with physiological saline solution (PSS)
-
Force transducer and data acquisition system
-
Vasoconstrictor agent (e.g., U46619)
-
Reconstituted this compound stock solution
Procedure:
-
Mount Arteries: Mount the isolated arterial rings in the organ bath containing PSS, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Equilibrate: Allow the arteries to equilibrate under a resting tension for at least 60 minutes.
-
Pre-constrict: Induce a stable contraction with a vasoconstrictor agent (e.g., U46619).
-
Cumulative Concentration-Response: Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁶ M) to the organ bath at regular intervals.
-
Record Relaxation: Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Data Analysis: Plot the concentration-response curve to determine the potency (EC₅₀) and efficacy of this compound.
Visualizing this compound's Mechanism of Action
This compound Signaling Pathway
This compound is known to exert its effects through interaction with Vasoactive Intestinal Peptide (VIP) receptors, specifically VPAC1 and VPAC2. These are G-protein coupled receptors that primarily signal through the adenylyl cyclase pathway.
Caption: this compound signaling through VPAC receptors.
Experimental Workflow for Assessing this compound Solubility
This workflow diagram illustrates a logical approach to troubleshooting solubility issues with this compound.
Caption: Workflow for this compound solubilization.
References
Technical Support Center: Helospectin I Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Helospectin I in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum)[1]. It belongs to the glucagon/secretin superfamily of peptides, which also includes vasoactive intestinal peptide (VIP) and glucagon-like peptide-1 (GLP-1)[1]. It is known to be a potent vasodilator and pancreatic secretagogue[2].
Amino Acid Sequence of this compound: His-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser-Ser[1]
Q2: What are the primary causes of this compound degradation in solution?
Like other peptides, this compound is susceptible to both chemical and physical degradation in aqueous solutions.
-
Chemical Degradation: This involves the breaking or formation of chemical bonds. Key pathways include:
-
Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid (Asp) residues.
-
Deamidation: Conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding carboxylic acids.
-
Oxidation: Modification of susceptible amino acids, although this compound does not contain the highly susceptible methionine or cysteine residues.
-
-
Physical Degradation: This involves changes in the peptide's three-dimensional structure, leading to:
-
Aggregation: Formation of soluble or insoluble peptide clusters.
-
Adsorption: Sticking of the peptide to surfaces of containers or labware.
-
Q3: Which amino acids in this compound are most prone to degradation?
Based on its amino acid sequence, the following residues in this compound are potential hotspots for degradation:
-
Aspartic Acid (Asp) at position 3: Prone to hydrolysis and isomerization.
-
Glutamine (Gln) at position 20: Susceptible to deamidation.
-
Multiple Serine (Ser) and Threonine (Thr) residues: Can be sites for O-glycosylation, which might affect stability, and are also susceptible to β-elimination under alkaline conditions[3].
-
Proline (Pro) residues near the C-terminus: The Pro-Pro motifs can be sites for specific enzymatic cleavage or conformational changes.
Q4: How does this compound exert its biological effects?
This compound, similar to VIP and GLP-1, is known to bind to G protein-coupled receptors (GPCRs), specifically the VPAC1 and VPAC2 receptors. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and triggers downstream cellular responses.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity | Peptide degradation (hydrolysis, deamidation, aggregation) | - Optimize solution pH to 4-6. - Store stock solutions at -20°C or -80°C in aliquots. - Add protease inhibitors to the solution if enzymatic degradation is suspected. - Use low-binding microcentrifuge tubes and pipette tips. |
| Precipitation or cloudiness in the solution | Peptide aggregation or poor solubility | - Ensure the peptide is fully dissolved in an appropriate solvent before preparing aqueous solutions. - Avoid repeated freeze-thaw cycles. - Consider the use of stabilizing excipients such as sugars (e.g., sucrose, mannitol) or polyols (e.g., glycerol). |
| Inconsistent experimental results | Inconsistent peptide concentration due to degradation or adsorption | - Prepare fresh working solutions for each experiment. - Use a consistent and validated method for peptide quantification. - Pre-treat labware with a blocking agent like bovine serum albumin (BSA) solution to minimize adsorption. |
| Unexpected peaks in HPLC analysis | Presence of degradation products (e.g., deamidated or hydrolyzed forms) | - Compare the chromatogram to that of a freshly prepared standard. - Use mass spectrometry (MS) to identify the mass of the unexpected peaks and confirm degradation. - Adjust storage and handling conditions to minimize degradation. |
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution
-
Reconstitution: Gently bring the lyophilized this compound powder to room temperature. Reconstitute the peptide in a small volume of sterile, nuclease-free water or a buffer with a slightly acidic pH (e.g., 10 mM acetate buffer, pH 5.0). To aid dissolution, gently swirl the vial. Avoid vigorous shaking or vortexing.
-
Concentration: Aim for a stock solution concentration of 1-10 mg/mL.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or for long-term storage, at -80°C. Avoid repeated freeze-thaw cycles.
Protocol for Assessing this compound Degradation using RP-HPLC
-
Sample Preparation: Prepare this compound solutions at the desired concentration in the test buffer. Incubate the solutions under the conditions being studied (e.g., different temperatures or pH values). At specified time points, take an aliquot for analysis.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Analysis: Inject the samples and a freshly prepared standard of this compound. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation.
Protocol for Identification of Degradation Products by LC-MS
-
LC Separation: Use a similar RP-HPLC method as described above, but with a system coupled to a mass spectrometer.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass measurements.
-
Data Acquisition: Acquire full scan MS data to determine the molecular weights of the eluting peaks. For further structural characterization, perform tandem MS (MS/MS) on the parent ions of interest.
-
-
Data Analysis: Compare the measured masses of the degradation products to the theoretical masses of potential modifications (e.g., deamidation results in a +1 Da mass shift).
Data Presentation
Table 1: Potential Chemical Degradation Hotspots in this compound
| Residue | Position | Potential Degradation Pathway |
| Aspartic Acid (Asp) | 3 | Hydrolysis, Isomerization |
| Glutamine (Gln) | 20 | Deamidation |
| Serine (Ser) | 2, 11, 25, 29, 30, 32, 37, 38 | β-elimination (alkaline pH), O-glycosylation |
| Threonine (Thr) | 5, 31 | β-elimination (alkaline pH) |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Years | Store in a desiccator. |
| Stock Solution (in appropriate buffer) | -20°C | Months | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in appropriate buffer) | -80°C | Over a year | Aliquot to avoid freeze-thaw cycles. |
| Working Dilutions | 2-8°C | 24-48 hours | Prepare fresh daily if possible. |
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for assessing this compound degradation.
References
- 1. Amino acid sequences of helospectins, new members of the glucagon superfamily, found in Gila monster venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Helospectin-like peptides: immunochemical localization and effects on isolated cerebral arteries and on local cerebral blood flow in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that the lizard helospectin peptides are O-glycosylated - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing non-specific binding of Helospectin I
Welcome to the Technical Support Center for Helospectin I. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a specific focus on minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which receptors does it bind?
This compound is a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum)[1]. It belongs to the vasoactive intestinal peptide (VIP) superfamily and shares significant sequence homology with VIP[1]. Due to this similarity, this compound is known to bind to VIP receptors, specifically VPAC1 and VPAC2[2][3]. Its binding to these G protein-coupled receptors typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP)[4].
Q2: What is non-specific binding and why is it a problem in this compound experiments?
Non-specific binding (NSB) refers to the interaction of this compound with surfaces other than its intended receptor targets. This can include binding to plasticware, filter membranes, and other proteins in the assay. High non-specific binding is problematic because it can mask the true specific binding signal, leading to a low signal-to-noise ratio, inaccurate quantification of receptor binding, and unreliable data. An ideal receptor binding assay should have specific binding that accounts for at least 80% of the total binding.
Q3: What are the primary causes of high non-specific binding with peptides like this compound?
High non-specific binding with peptides is often attributed to:
-
Hydrophobic Interactions: Peptides can adsorb to hydrophobic surfaces of plastic labware and filter membranes.
-
Electrostatic Interactions: Charged residues in the peptide can interact with charged surfaces, leading to non-specific adhesion.
-
Poor Quality of Reagents: Degradation of the peptide or radiolabeled ligand can result in "sticky" fragments that bind indiscriminately.
-
Inadequate Blocking: Failure to sufficiently block all potential non-specific sites on membranes and plates can lead to high background signals.
Troubleshooting Guide: Minimizing Non-Specific Binding
This guide provides systematic steps to troubleshoot and minimize high non-specific binding in your this compound experiments.
Issue: High Background Signal Across the Entire Assay Plate
High background often indicates a systemic issue with one or more components of the assay. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Typical Concentration/Parameter |
| Suboptimal Buffer Conditions | Adjust pH: The charge of this compound and its receptors can be influenced by pH. Empirically test a range of pH values to find the optimal condition for specific binding. | Start with a physiological pH of 7.4 and test a range from 6.0 to 8.0. |
| Increase Salt Concentration: Adding salt (e.g., NaCl) can shield electrostatic interactions that cause non-specific binding. | Test a range of NaCl concentrations, for example, from 50 mM to 500 mM. | |
| Inadequate Blocking | Incorporate a Protein Blocker: Use a blocking agent like Bovine Serum Albumin (BSA) in your assay buffer to coat non-specific binding sites on your assay plates and other surfaces. | 0.1% - 1% (w/v) BSA is a common starting range. |
| Add a Non-ionic Surfactant: Including a mild detergent like Tween-20 can help to disrupt hydrophobic interactions. | A concentration of 0.01% - 0.1% (v/v) Tween-20 is typically effective. | |
| Issues with Labware | Use Low-Binding Plates: Utilize polypropylene or other low protein-binding microplates and tubes to minimize surface adhesion of the peptide. | N/A |
| Ineffective Washing | Increase Wash Steps: Increasing the number and volume of washes can help to remove unbound peptide more effectively. | Increase from 3 washes to 4-5 washes with ice-cold wash buffer. |
| Optimize Wash Buffer Composition: Include a low concentration of a non-ionic detergent in your wash buffer to aid in the removal of non-specifically bound peptide. | 0.05% Tween-20 in the wash buffer is a common practice. |
Data Presentation: Recommended Reagent Concentrations for Assay Optimization
The following table summarizes starting concentrations for common reagents used to minimize non-specific binding. It is recommended to empirically test a range for each to determine the optimal conditions for your specific experimental setup.
| Reagent | Function | Recommended Starting Concentration | Concentration Range to Test |
| Bovine Serum Albumin (BSA) | Protein Blocker | 0.5% (w/v) | 0.1% - 3% (w/v) |
| Tween-20 | Non-ionic Surfactant | 0.05% (v/v) | 0.01% - 0.1% (v/v) |
| Sodium Chloride (NaCl) | Reduces Electrostatic Interactions | 150 mM | 50 mM - 500 mM |
Experimental Protocols
Protocol: Radioligand Receptor Binding Assay for this compound
This protocol provides a general framework for a competitive radioligand binding assay using a radiolabeled this compound analogue (e.g., [¹²⁵I]-Helospectin I) and cell membranes expressing VIP receptors.
1. Membrane Preparation: a. Culture cells expressing VPAC1 or VPAC2 receptors to a high density. b. Harvest the cells and wash with ice-cold PBS. c. Lyse the cells in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer. d. Centrifuge the lysate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells. e. Transfer the supernatant to a new tube and centrifuge at 30,000 x g for 30 minutes at 4°C to pellet the cell membranes. f. Wash the membrane pellet with assay buffer, re-centrifuge, and finally resuspend the pellet in assay buffer. g. Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.
2. Competitive Binding Assay: a. Prepare a series of dilutions of the unlabeled competitor (e.g., unlabeled this compound or other test compounds). b. In a 96-well low-binding plate, add the following to each well in triplicate:
- Total Binding: Assay buffer, a constant concentration of radiolabeled this compound (typically at or below the Kd), and the membrane preparation.
- Non-Specific Binding: A high concentration of unlabeled this compound (e.g., 1 µM), the same concentration of radiolabeled this compound, and the membrane preparation.
- Competitor Wells: The various dilutions of your competitor compound, the same concentration of radiolabeled this compound, and the membrane preparation. c. Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
3. Separation of Bound and Free Ligand: a. Pre-soak a glass fiber filter mat with a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding of the peptide to the filter. b. Rapidly transfer the contents of each well to the filter mat using a cell harvester, which will apply a vacuum to pull the liquid through, trapping the membranes with bound radioligand on the filter. c. Wash the filters multiple times (e.g., 4-5 times) with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis: a. Allow the filter mat to dry completely. b. Add scintillation cocktail to each filter spot and count the radioactivity in a scintillation counter. c. Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding. d. Plot the percentage of specific binding against the log concentration of the competitor. e. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value. f. Calculate the Ki (inhibitory constant) for your competitor using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
This compound Signaling Pathway
Caption: this compound binds to VIP receptors, activating a Gs protein and adenylyl cyclase to produce cAMP.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay, from preparation to data analysis.
Troubleshooting Logic for High Non-Specific Binding
References
- 1. Amino acid sequences of helospectins, new members of the glucagon superfamily, found in Gila monster venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogues of VIP, helodermin, and PACAP discriminate between rat and human VIP1 and VIP2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]
- 4. Helodermin, helospectin, and PACAP stimulate cyclic AMP formation in intact bone, isolated osteoblasts, and osteoblastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Helospectin I Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Helospectin I concentration in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a new cell culture experiment?
A1: For initial experiments, a broad dose-response curve is recommended to identify the optimal concentration window for your specific cell type and assay. A suggested starting range is from 10⁻¹⁰ M to 10⁻⁶ M.[1] This range has been shown to be effective in studies on vascular relaxation and can serve as a robust starting point for determining the EC₅₀ or IC₅₀ value in your system.
Q2: How should I dissolve and store this compound?
A2: It is recommended to initially dissolve lyophilized this compound in sterile, nuclease-free water. For cell culture applications, further dilutions should be made in a physiological buffer or your complete cell culture medium. To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.
Q3: My peptide seems to be losing activity in my cell culture experiments. What are the potential causes?
A3: Loss of peptide activity can be attributed to several factors. A primary cause is enzymatic degradation by proteases and peptidases present in the cell culture, which can be introduced by the cells themselves or through serum supplementation.[2] The stability of the peptide can also be influenced by the cell type and density, the pH of the medium, and the incubation temperature.[2]
Q4: I am observing cell toxicity at high concentrations of this compound. How can I address this?
A4: High concentrations of any peptide, or the solvent used to dissolve it, can be toxic to cells. It is crucial to perform a cell viability assay, such as MTT or CCK-8, to determine the cytotoxic concentration of this compound and the solvent.[3] The final concentration of solvents like DMSO should generally be kept below 0.5%.
Q5: What is the known signaling pathway for this compound?
A5: this compound is a member of the vasoactive intestinal peptide (VIP) superfamily and is known to stimulate the formation of cyclic AMP (cAMP).[4] This suggests that this compound binds to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase, which then converts ATP to cAMP. cAMP, in turn, acts as a second messenger to activate downstream signaling cascades, such as Protein Kinase A (PKA).
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and other peptides in cell culture.
| Problem | Possible Cause | Solution |
| Poor Peptide Solubility | The peptide has a high content of hydrophobic residues. | Dissolve the peptide in a small amount of a suitable organic solvent (e.g., DMSO, DMF) before diluting it in aqueous buffer or culture medium. A solubility test is recommended to determine the best solvent. |
| Peptide Aggregation | Self-association of peptide molecules through hydrogen bonding. | Use strong denaturants like 6 M urea or guanidine hydrochloride for initial solubilization, followed by dilution. Consider using peptide analogs designed to reduce aggregation. |
| Inconsistent or Erratic Results | Contamination of the peptide with substances like trifluoroacetic acid (TFA) from the synthesis process, or endotoxins. | Use high-purity peptides (≥95%). If TFA is a concern, consider TFA removal services. For immunological assays, ensure the peptide is tested for low endotoxin levels. |
| Rapid Loss of Peptide Bioactivity | Enzymatic degradation by proteases in the serum or secreted by cells. | If possible, reduce the serum concentration or use a serum-free medium. Alternatively, add a broad-spectrum protease inhibitor cocktail to the culture medium. |
| Unexpected Biological Effects | The peptide may interact with components in the culture medium, such as serum proteins. | Perform control experiments with and without serum to assess for interference. If interactions are detected, a serum-free medium may be necessary. |
Experimental Protocols
Determining Optimal this compound Concentration using a Cell Viability Assay
A dose-response experiment is essential to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental goals. The following are detailed protocols for two common colorimetric cell viability assays: MTT and CCK-8.
Data Presentation: Dose-Response Data
The results of a dose-response experiment are typically plotted with the percentage of cell viability against the logarithmic concentration of the peptide. This allows for the determination of key parameters such as the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).
| This compound Conc. (M) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 1.00E-10 | 98.7 ± 5.1 |
| 1.00E-09 | 95.2 ± 4.8 |
| 1.00E-08 | 85.1 ± 6.2 |
| 1.00E-07 | 65.4 ± 5.5 |
| 1.00E-06 | 40.3 ± 4.9 |
| 1.00E-05 | 15.8 ± 3.7 |
Protocol 1: MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Peptide Treatment: Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium containing the vehicle solvent (negative control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ or EC₅₀.
Protocol 2: CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay uses a highly water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a water-soluble orange formazan dye. This assay is generally considered more sensitive and less toxic than the MTT assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
CCK-8 reagent
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate and pre-incubate for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Peptide Treatment: Add various concentrations of this compound to the wells. Include appropriate blank and control wells.
-
Incubation: Incubate the plate for the desired treatment duration.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well, being careful not to introduce bubbles.
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability using the following formula: Cell Viability (%) = [(As - Ab) / (Ac - Ab)] x 100 Where:
-
As = Absorbance of the experimental well (cells + medium + CCK-8 + this compound)
-
Ac = Absorbance of the control well (cells + medium + CCK-8, no this compound)
-
Ab = Absorbance of the blank well (medium + CCK-8, no cells)
-
Visual Guides
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for concentration optimization.
References
- 1. Helospectin-like peptides: immunochemical localization and effects on isolated cerebral arteries and on local cerebral blood flow in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Helodermin, helospectin, and PACAP stimulate cyclic AMP formation in intact bone, isolated osteoblasts, and osteoblastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Helospectin I Dose-Response Curves
This technical support center is designed for researchers, scientists, and drug development professionals who are using Helospectin I in their experiments and may be encountering issues with their dose-response curves. This guide provides a structured approach to troubleshooting common problems in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of stimulating cells with this compound?
This compound is a peptide that belongs to the glucagon/secretin superfamily. It is known to be a potent agonist for Vasoactive Intestinal Peptide (VIP) receptors, specifically the VPAC1 and VPAC2 receptor subtypes.[1] Stimulation of these Gs-coupled receptors should lead to an increase in intracellular cyclic AMP (cAMP) levels.[2] Therefore, a dose-dependent increase in cAMP is the primary expected outcome.
Q2: I am not observing any response to this compound. What are the initial checks I should perform?
A lack of response can stem from several factors. Here are the initial steps to take:
-
Peptide Integrity and Handling:
-
Solubility: Ensure your this compound is fully dissolved. Peptides can be challenging to dissolve and may require specific solvents. It's recommended to prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or a buffer recommended by the supplier) before diluting it into your assay medium.
-
Storage: Verify that the peptide has been stored correctly, typically lyophilized at -20°C or lower, and protected from light and moisture to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Purity: Low peptide purity can result in reduced activity. Always use high-purity (e.g., >95% by HPLC) this compound for your experiments.
-
-
Cellular System:
-
Receptor Expression: Confirm that your cell line endogenously expresses functional VPAC1 or VPAC2 receptors. If you are using a recombinant cell line, ensure the expression of the receptor is stable and at an appropriate level.
-
Cell Health: Check the viability and confluence of your cells. Unhealthy or overly confluent cells may not respond optimally.
-
-
Assay Conditions:
-
Positive Control: Include a positive control in your experiment, such as VIP or forskolin (for cAMP assays), to confirm that the signaling pathway and your assay are working correctly.
-
Assay Components: Ensure all assay reagents are within their expiry dates and have been prepared correctly.
-
Q3: The dose-response curve for this compound is shifted to the right (higher EC50) compared to the literature. What could be the cause?
A rightward shift in the dose-response curve indicates a decrease in the potency of your ligand. Potential causes include:
-
Peptide Degradation: this compound may have degraded due to improper storage or handling. Prepare fresh aliquots from a new stock if possible.
-
Presence of Antagonists: Ensure that your cell culture medium or assay buffer does not contain any components that could act as antagonists for VPAC receptors.
-
Assay Incubation Time: The incubation time with this compound might be insufficient to reach equilibrium. Optimize the incubation time for your specific cell system and assay.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and internalization. Ensure that cells are not pre-exposed to other agonists before the experiment.
Q4: The maximum response (Emax) of my this compound dose-response curve is lower than expected.
A lower than expected Emax suggests a reduction in the efficacy of this compound. This could be due to:
-
Partial Agonism: In some cellular contexts or with certain receptor splice variants, this compound might act as a partial agonist.
-
Cellular Health: Poor cell health or low receptor expression levels can limit the maximum achievable response.
-
Assay Saturation: The assay signal may be saturating at high concentrations of this compound. Review your assay's dynamic range.
-
Peptide Purity: Impurities in the peptide preparation can affect the maximal response.
Q5: I am observing high variability between replicate wells in my dose-response experiment.
High variability can obscure the true dose-response relationship. To minimize variability:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.
-
Cell Plating Uniformity: Ensure a uniform cell density across all wells of your microplate. Edge effects can sometimes lead to variability; consider not using the outermost wells of the plate.
-
Mixing: Gently but thoroughly mix the contents of each well after adding the peptide.
-
Incubation Conditions: Maintain consistent temperature and CO2 levels during incubation.
Troubleshooting Guide
This guide provides a more detailed, step-by-step approach to resolving specific issues with your this compound dose-response curves.
Problem 1: No Response or Very Weak Response
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Peptide Inactivity | 1. Verify Peptide Source and Purity: Confirm the purity of the this compound from the supplier's certificate of analysis. | Purity should be >95%. |
| 2. Prepare Fresh Stock: Dissolve a fresh aliquot of lyophilized peptide in the recommended solvent. | A clear solution should be obtained. | |
| 3. Test with a Different Ligand: Use a known agonist for VPAC receptors, such as VIP, to test the system. | A robust dose-response should be observed with the alternative agonist. | |
| Cellular Issues | 1. Confirm Receptor Expression: Check literature for expected VPAC receptor expression in your cell line or perform qPCR/Western blot to confirm. | Detectable levels of VPAC1 or VPAC2 mRNA/protein. |
| 2. Check Cell Viability: Perform a cell viability assay (e.g., Trypan Blue or MTT assay). | Cell viability should be >95%. | |
| 3. Optimize Cell Density: Plate cells at different densities to find the optimal number for your assay. | A clear dose-response is observed at an optimal cell density. | |
| Assay Setup | 1. Run a Positive Control: Use a direct activator of the signaling pathway (e.g., forskolin for adenylyl cyclase). | A strong signal should be generated by the positive control. |
| 2. Check Reagent Preparation: Remake all assay buffers and reagent solutions. | Proper preparation of reagents should lead to expected assay performance. |
Problem 2: Inconsistent or Non-Reproducible Dose-Response Curves
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Peptide Solubility/Adsorption | 1. Check for Precipitation: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. | No visible precipitate should be present. |
| 2. Use Low-Binding Plates: Peptides can adsorb to plastic. Use low-protein-binding microplates. | Reduced variability and potentially a leftward shift in the dose-response curve. | |
| 3. Include a Carrier Protein: Adding a small amount of BSA (e.g., 0.1%) to the assay buffer can prevent non-specific binding. | Improved consistency of the dose-response. | |
| Experimental Technique | 1. Review Pipetting Technique: Ensure proper calibration of pipettes and use of correct pipetting techniques. | Reduced well-to-well variability. |
| 2. Standardize Incubation Times: Use a precise timer for all incubation steps. | Consistent results across different experiments. | |
| 3. Automate Liquid Handling: If available, use automated liquid handling systems for serial dilutions and reagent additions. | Highly reproducible dose-response curves. |
Experimental Protocols
Key Experiment: cAMP Measurement Assay
This is a general protocol for measuring cAMP levels in response to this compound stimulation. Specific details may vary depending on the commercial assay kit used.
-
Cell Plating:
-
Seed cells (e.g., HEK293 cells stably expressing VPAC1 or VPAC2) in a 96-well plate at a pre-optimized density.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 1 pM to 1 µM).
-
Also, prepare solutions for your positive control (e.g., 10 µM forskolin) and negative control (assay buffer alone).
-
-
Cell Stimulation:
-
Remove the cell culture medium from the wells.
-
Add the prepared this compound dilutions, positive control, and negative control to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Measurement:
-
Follow the instructions of your chosen cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays) to lyse the cells and measure the cAMP concentration.
-
-
Data Analysis:
-
Plot the measured signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax.
-
Visualization of Signaling and Experimental Workflow
Caption: this compound signaling pathway.
Caption: Experimental workflow for a this compound dose-response assay.
Caption: Troubleshooting logic for this compound dose-response curves.
References
common issues with Helospectin I stability
Technical Support Center: Helospectin I
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which amino acid residues are most susceptible to degradation?
This compound is a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum).[1] Its primary sequence is HSDATFTAEYSKLLAKLALQKYLESILGSSTSPRPPSS.[2] Like many peptides, its stability can be compromised by specific "weak links" in its amino acid chain. Key factors threatening its integrity include temperature fluctuations, pH changes, light, and oxygen.[3]
Based on its sequence, researchers should pay close attention to the following vulnerable residues:
-
Oxidation-prone: Methionine (Met), Cysteine (Cys), and Tryptophan (Trp). This compound does not contain these residues, reducing the risk of oxidation.
-
Deamidation-prone: Asparagine (Asn) and Glutamine (Gln). Deamidation is accelerated at neutral and alkaline pH.[4] this compound contains one Gln residue.
-
Hydrolysis-prone: Aspartic acid (Asp). Peptide bonds adjacent to Asp are particularly susceptible to hydrolysis. This compound contains one Asp residue.
Q2: How should I store lyophilized this compound powder?
For long-term storage, lyophilized this compound should be stored at -20°C or -80°C.[5] When stored properly under these conditions, the peptide can remain stable for several years. For short-term use, storage at 4°C is acceptable for days to weeks. Always allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption, which can reduce peptide content and stability.
Q3: What is the recommended way to store this compound in solution?
Peptide solutions are significantly less stable than their lyophilized form. If storage in solution is unavoidable, it is critical to prepare single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored frozen at -20°C or ideally -80°C. For optimal stability, dissolve the peptide in a sterile buffer at a pH of 5-6.
Q4: My this compound is difficult to dissolve. What should I do?
The solubility of a peptide is largely determined by its polarity. This compound has a net charge that depends on the pH of the solvent. To troubleshoot solubility issues:
-
Assess Peptide Charge: Determine if the peptide is acidic (net negative charge) or basic (net positive charge) at neutral pH.
-
Initial Solvent: For basic peptides, try dissolving in distilled water first. If that fails, add a small amount of 0.1-25% acetic acid. For acidic peptides, try distilled water, followed by 0.1% ammonium hydroxide if needed.
-
Hydrophobic Peptides: If the peptide is highly hydrophobic, you may need to first dissolve it in a minimal amount of an organic solvent like DMSO, and then slowly add the aqueous buffer with constant mixing.
-
Physical Aids: Gentle warming (not exceeding 40°C) or sonication can help facilitate dissolution.
Troubleshooting Guides
This section addresses specific stability problems you may encounter during your experiments with this compound.
Issue 1: Peptide is Precipitating or Aggregating in Solution
Peptide aggregation can occur when peptide chains associate with each other, forming either amorphous structures or highly organized amyloid fibrils. This process can lead to loss of activity, clogged equipment, and potentially immunogenicity.
Issue 2: Loss of Biological Activity or Appearance of Unknown Peaks in HPLC/MS
This often indicates chemical degradation of the peptide. The primary degradation pathways are deamidation, hydrolysis, and oxidation.
-
Prevent Oxidation: Although this compound lacks the most susceptible residues (Met, Cys, Trp), it is good practice to use oxygen-free solvents for reconstitution, especially for long-term solution storage. Adding antioxidants like methionine or using chelating agents like EDTA can also help.
-
Minimize Deamidation: Deamidation of Gln residues is accelerated at neutral and alkaline pH. If deamidation is suspected, consider working in a buffer with a slightly acidic pH (e.g., pH 5-6), if compatible with your assay.
-
Control Hydrolysis: Hydrolysis can occur at both acidic and basic pH. Storing the peptide at lower temperatures (e.g., 2-8°C or frozen) will slow this process significantly. A pH-rate stability study can identify the optimal pH range for your peptide.
Data & Experimental Protocols
Summary of Storage and Handling Conditions
| Condition | Lyophilized Powder | In Solution |
| Long-Term Storage | -20°C to -80°C (stable for years) | Not Recommended. If necessary, store as single-use aliquots at -80°C. |
| Short-Term Storage | 4°C (stable for days to weeks) | 4°C for 1-2 weeks; -20°C for 3-4 months. |
| Handling | Allow to warm to RT in a desiccator before opening. | Avoid repeated freeze-thaw cycles. Use sterile buffers (pH 5-6 optimal). |
| Light Exposure | Protect from intense light. | Keep protected from direct light. |
Protocol 1: pH-Rate Stability Study
This protocol helps determine the optimal pH for this compound stability in an aqueous solution.
Objective: To identify the pH at which this compound exhibits the lowest rate of degradation.
Methodology:
-
Buffer Preparation: Prepare a series of sterile buffers with overlapping pH ranges (e.g., acetate for pH 4-5.5, phosphate for pH 6-8).
-
Sample Preparation: Dissolve lyophilized this compound in each buffer to the desired final concentration.
-
Incubation: Aliquot the samples into separate, sealed vials for each time point and incubate them at a constant, elevated temperature (e.g., 40°C) to accelerate degradation.
-
Time-Point Analysis: At specified intervals (e.g., 0, 1, 2, 4, 8 weeks), remove a set of vials from incubation and immediately freeze them at -80°C to halt further degradation.
-
Analysis: Analyze the samples using a stability-indicating method like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Quantify the percentage of intact this compound remaining by measuring the area of its corresponding peak.
-
Data Interpretation: Plot the percentage of remaining peptide versus time for each pH. The pH condition showing the slowest decline in peptide concentration is the most stable.
Protocol 2: Aggregation Monitoring Under Stress
This protocol is designed to identify conditions and excipients that minimize peptide aggregation.
Objective: To assess the propensity of this compound to aggregate under thermal and mechanical stress.
Methodology:
-
Buffer and Excipient Selection: Choose a range of buffers (e.g., acetate, citrate, histidine) and potential stabilizing excipients (e.g., NaCl, arginine, polysorbates).
-
Sample Preparation: Prepare this compound in each buffer system, both with and without the selected excipients.
-
Stress Conditions: Subject the samples to stress conditions known to induce aggregation, such as incubation at an elevated temperature (e.g., 40°C) or continuous mechanical shaking.
-
Aggregation Monitoring: At various time points, measure the extent of aggregation. Common techniques include:
-
Visual Inspection: Check for cloudiness or visible precipitates.
-
UV-Vis Spectroscopy: Measure the absorbance at a specific wavelength (e.g., 340 nm) to quantify turbidity.
-
Size Exclusion Chromatography (SEC): Separate and quantify monomers from soluble aggregates.
-
Dynamic Light Scattering (DLS): Measure the size distribution of particles in the solution.
-
References
- 1. Helospectin-like peptides: immunochemical localization and effects on isolated cerebral arteries and on local cerebral blood flow in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Helospectrin I/ this compound peptide HSDATFTAEYSKLLAKLALQKYLESILGSSTSPRPPSS for Life Science Research-Mol Scientific. [mol-scientific.com]
- 3. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
addressing off-target effects of Helospectin I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate the potential off-target effects of Helospectin I in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum)[1]. It belongs to the glucagon/secretin superfamily of peptides, which also includes Vasoactive Intestinal Peptide (VIP), Pituitary Adenylate Cyclase-Activating Peptide (PACAP), and helodermin[1][2]. Its primary targets are the Class B G-protein coupled receptors: VPAC1, VPAC2, and PAC1 receptors[3][4]. The affinity and selectivity of this compound for these receptors can vary between different species.
Q2: I'm using this compound to study a novel receptor, but I'm observing unexpected vasodilation. Is this an off-target effect?
A2: Yes, this is a likely off-target effect. This compound is a potent vasodilator, an effect mediated through its interaction with VIP receptors (VPAC1 and VPAC2) on vascular smooth muscle cells. If your primary interest is a different receptor, this vasodilation would be considered a significant off-target effect that could confound your results.
Q3: My experiment involves pancreatic cells, and I'm seeing a significant increase in glucagon secretion after applying this compound. Is this expected?
A3: Yes, this is a known biological activity of this compound. It potently stimulates the secretion of glucagon. This action is consistent with the effects of other members of the VIP/secretin peptide family on pancreatic islet cells. If your research is focused on a non-glucagon-related pathway in these cells, this hormonal response should be considered an off-target effect.
Q4: Can this compound affect intracellular signaling pathways other than my primary target's pathway?
A4: Absolutely. The activation of VPAC1, VPAC2, and PAC1 receptors by this compound primarily leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. If your experimental system expresses these receptors, you may observe a strong cAMP response that is independent of your primary target's signaling cascade.
Q5: Are there any structural analogs of this compound with a more specific receptor binding profile?
A5: The development of highly selective analogs for the VIP/PACAP family of receptors is an active area of research. While specific analogs of this compound with improved selectivity are not extensively documented in publicly available literature, researchers have successfully generated selective agonists for VPAC2 and PAC1 receptors by modifying VIP and PACAP. It may be beneficial to explore whether these more selective agonists could serve as alternative tools in your experiments to avoid the broader receptor activation profile of this compound.
Troubleshooting Guides
Issue 1: Unexplained Vasodilation or Hypotension in In Vivo/Ex Vivo Models
Symptoms:
-
A dose-dependent decrease in systemic blood pressure.
-
Relaxation of pre-contracted isolated blood vessels.
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify whether your tissue or cell model expresses VPAC1 and VPAC2 receptors using techniques like qPCR, Western blot, or immunohistochemistry.
-
Use a Selective Antagonist: Pre-treat your model with a known antagonist for VPAC1 or VPAC2 receptors before administering this compound. A reduction in the vasodilator response would indicate that this effect is mediated by these off-target receptors.
-
Dose-Response Analysis: Conduct a dose-response curve for the vasodilator effect. This can help determine the concentration at which this compound begins to engage these off-target receptors.
-
Consider Alternative Peptides: If the vasodilation is problematic, consider using a more selective agonist for your target of interest that has a lower affinity for VIP receptors.
Issue 2: Unexpected Hormonal Secretion (e.g., Glucagon)
Symptoms:
-
Increased levels of glucagon in plasma or cell culture supernatant after treatment with this compound.
Troubleshooting Steps:
-
Cell Line Verification: If using a cell line, ensure it is the correct type and does not endogenously express high levels of receptors known to stimulate glucagon release.
-
Control Experiments: Include a control group treated with a known glucagon secretagogue (like VIP or PACAP) to benchmark the response.
-
Receptor Blockade: Use antagonists for VPAC and PAC1 receptors to determine if the glucagon secretion can be inhibited.
-
Quantify Receptor Expression: Perform quantitative analysis of VPAC1, VPAC2, and PAC1 receptor expression in your cell model to understand the potential for off-target engagement.
Issue 3: Broad Intracellular cAMP Elevation
Symptoms:
-
A significant increase in cAMP levels that does not correlate with the expected signaling of your primary target.
Troubleshooting Steps:
-
Receptor Expression Profiling: Profile the expression of VPAC1, VPAC2, and PAC1 receptors in your experimental system.
-
Pharmacological Inhibition: Use selective antagonists for the off-target receptors to see if the cAMP response is attenuated.
-
Downstream Pathway Analysis: Investigate downstream effectors of cAMP, such as Protein Kinase A (PKA), to confirm the activation of this off-target pathway.
-
Alternative Assay: If possible, use an assay for your primary target that is not dependent on cAMP signaling to isolate its effects.
Data Summary
Table 1: Receptor Binding and Functional Effects of this compound and Related Peptides
| Peptide | Primary Receptors | Key Off-Target Effects | Tissues Affected | Reference |
| This compound | VPAC1, VPAC2, PAC1 | Vasodilation, Glucagon Secretion, cAMP increase | Blood vessels, Pancreas, Cerebral arteries, Bone cells | |
| VIP | VPAC1, VPAC2 | Vasodilation, Hypotension | Blood vessels, Esophagus, Respiratory system | |
| PACAP | PAC1, VPAC1, VPAC2 | Suppression of muscle contractions, cAMP increase | Vas deferens, Bone cells, Respiratory system | |
| Helodermin | VPAC1, VPAC2, PAC1 | Vasodilation, cAMP increase | Blood vessels, Bone cells |
Experimental Protocols
Protocol 1: Competitive Binding Assay to Determine Off-Target Receptor Affinity
This protocol is designed to determine the binding affinity (IC50) of this compound for off-target receptors like VPAC1 and VPAC2.
Materials:
-
Cell line expressing the off-target receptor (e.g., CHO cells transfected with human VPAC1).
-
Radiolabeled ligand for the off-target receptor (e.g., [125I]-VIP).
-
Unlabeled this compound.
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of unlabeled this compound.
-
Add a fixed concentration of the radiolabeled ligand to all wells.
-
Add the different concentrations of this compound to the wells.
-
Incubate for a specified time at a specific temperature to reach binding equilibrium.
-
Wash the wells to remove unbound ligands.
-
Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
Protocol 2: cAMP Accumulation Assay
This protocol measures the functional consequence of this compound binding to its off-target receptors.
Materials:
-
Cells expressing the off-target receptors.
-
This compound.
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
Cell lysis buffer.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed cells in a multi-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
Stimulate the cells with varying concentrations of this compound for a defined period.
-
Lyse the cells to release intracellular cAMP.
-
Perform the cAMP measurement according to the manufacturer's instructions for your chosen kit.
-
Generate a dose-response curve to determine the EC50 for cAMP production.
Visualizations
Caption: Off-target signaling pathway of this compound via GPCRs.
Caption: Workflow for troubleshooting this compound off-target effects.
References
- 1. Amino acid sequences of helospectins, new members of the glucagon superfamily, found in Gila monster venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on insulin and glucagon secretion in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogues of VIP, helodermin, and PACAP discriminate between rat and human VIP1 and VIP2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that the lizard helospectin peptides are O-glycosylated - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting appropriate controls for Helospectin I experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate controls and troubleshooting common issues in experiments involving Helospectin I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum). It belongs to the glucagon/secretin superfamily of peptides and is structurally similar to Vasoactive Intestinal Peptide (VIP).[1] Its primary mechanism of action is as a G protein-coupled receptor (GPCR) agonist. Specifically, it binds to and activates VIP receptors, primarily VPAC1 and VPAC2.[2] This interaction stimulates the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[3][4]
Q2: What are the essential positive controls for a this compound experiment?
A2: Given that this compound and VIP share structural similarities and act on the same receptors, VIP is an excellent positive control.[1] It is expected to produce similar biological effects, such as smooth muscle relaxation and stimulation of cAMP production. Another potential positive control is Forskolin, a direct activator of adenylyl cyclase, which can be used to bypass the receptor and confirm the downstream signaling pathway is intact.
Q3: What are the recommended negative controls for a this compound experiment?
A3: Several negative controls are crucial for ensuring the specificity of the observed effects of this compound:
-
Vehicle Control: The solvent used to dissolve the this compound (e.g., sterile water, PBS, or a buffer containing a small amount of DMSO) should be tested alone to ensure it does not elicit a biological response.
-
Scrambled Peptide: A peptide with the same amino acid composition as this compound but in a randomized sequence is an ideal negative control. This control helps to demonstrate that the observed effect is due to the specific sequence and conformation of this compound and not merely due to the presence of a peptide with similar physicochemical properties.
-
Receptor Antagonist: A specific antagonist for the VPAC1 and/or VPAC2 receptors can be used to block the effects of this compound, thereby confirming that its action is mediated through these receptors. Examples of VIP receptor antagonists include VIP(10-28) and PG 97-269.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak response to this compound | 1. Peptide Degradation: Peptides can be susceptible to degradation by proteases or oxidation, especially if stored improperly or subjected to multiple freeze-thaw cycles. 2. Incorrect Peptide Concentration: Errors in weighing or dilution can lead to a lower than expected concentration. 3. Low Receptor Expression: The cell line or tissue being used may not express sufficient levels of VPAC1 or VPAC2 receptors. 4. Inactive Ligand: The batch of this compound may have poor activity. | 1. Proper Handling and Storage: Aliquot the peptide upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Use fresh aliquots for each experiment. 2. Verify Concentration: Confirm the concentration of your stock solution using a reliable method such as UV spectroscopy or a peptide quantification assay. 3. Confirm Receptor Expression: Use RT-PCR, Western blot, or immunocytochemistry to verify the expression of VPAC1 and VPAC2 receptors in your experimental system. 4. Test with a Positive Control: Use a known agonist like VIP to confirm that the experimental system is responsive. |
| High background or non-specific effects | 1. Peptide Aggregation: Hydrophobic peptides can aggregate at high concentrations, leading to non-specific cellular effects. 2. Contaminants in Peptide Preparation: Impurities from the synthesis process can have biological activity. | 1. Optimize Solubility: Test different solvents and sonicate briefly if necessary. Prepare fresh dilutions for each experiment. 2. Use High-Purity Peptide: Ensure the this compound used is of high purity (e.g., >95%). |
| Inconsistent results between experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or serum starvation times can affect cellular responses. 2. Inconsistent Reagent Preparation: Variations in the preparation of buffers and solutions. | 1. Standardize Cell Culture Protocols: Use cells within a defined passage number range, seed at a consistent density, and standardize the duration of serum starvation. 2. Prepare Fresh Reagents: Prepare fresh dilutions of this compound and other critical reagents for each experiment. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design.
Table 1: Dose-Response Ranges for this compound
| Biological Effect | Experimental System | Concentration Range | Reference |
| Relaxation of Cerebral Arteries | Feline Middle Cerebral Arteries | 10-10 to 10-6 M | |
| cAMP Accumulation | Neonatal Mouse Calvarial Bone Cells | ~1 µM | |
| Relaxation of Airways | Isolated Guinea Pig Trachea | Concentration-dependent |
Table 2: Binding Affinities of Related Peptides to VPAC Receptors
| Peptide | Receptor | Binding Affinity (Ki/IC50) | Reference |
| VIP | Human VPAC1 | High Affinity | |
| VIP | Human VPAC2 | High Affinity | |
| Helodermin | Human VPAC2 | Selective | |
| Helospectin | Human VPAC2 | Selective |
Experimental Protocols
Key Experiment 1: Measurement of Intracellular cAMP Accumulation
This protocol outlines a common method for measuring changes in intracellular cAMP levels in response to this compound stimulation using a commercially available assay kit (e.g., cAMP-Glo™ Assay).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: The day before the experiment, replace the growth medium with a serum-free medium and incubate for at least 4 hours.
-
Compound Preparation: Prepare a dilution series of this compound, VIP (positive control), and a scrambled peptide (negative control) in an appropriate assay buffer. Also, prepare a vehicle control.
-
Cell Stimulation: Add the diluted compounds to the cells and incubate for a time determined by a preliminary time-course experiment (typically 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol to release intracellular cAMP.
-
cAMP Detection: Add the cAMP detection solution, which contains Protein Kinase A (PKA), and incubate to allow for the enzymatic reaction.
-
Luminescence Measurement: Add the Kinase-Glo® Reagent to measure the remaining ATP, which is inversely proportional to the cAMP concentration. Read the luminescence using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the luminescence readings from the experimental wells to cAMP concentrations and plot the dose-response curves to determine EC50 values.
Key Experiment 2: Measurement of ERK Phosphorylation
This protocol describes how to measure the phosphorylation of Extracellular signal-Regulated Kinase (ERK) as a downstream marker of this compound-induced GPCR activation, typically assessed by Western blotting.
Methodology:
-
Cell Culture and Starvation: Culture cells to 80-90% confluency in 6-well plates. Serum starve the cells for 4-12 hours before stimulation.
-
Ligand Stimulation: Treat the cells with various concentrations of this compound for a predetermined optimal time (often 5-10 minutes). Include positive (e.g., VIP) and negative (vehicle, scrambled peptide) controls.
-
Cell Lysis: Place the plates on ice, aspirate the media, and add ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the same membrane can be stripped of the p-ERK antibodies and re-probed with an antibody for total ERK1/2.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound.
References
- 1. Helospectin-like peptides: immunochemical localization and effects on isolated cerebral arteries and on local cerebral blood flow in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogues of VIP, helodermin, and PACAP discriminate between rat and human VIP1 and VIP2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G alpha (s) signalling events | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gs alpha subunit - Wikipedia [en.wikipedia.org]
Technical Support Center: Helospectin I Purification and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification and handling of Helospectin I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
A1: this compound is a 38-amino acid peptide hormone originally isolated from the venom of the Gila monster (Heloderma suspectum). It belongs to the glucagon/secretin superfamily of peptides and shares structural and functional similarities with Vasoactive Intestinal Peptide (VIP).
| Property | Value |
| Amino Acid Sequence | HSDATFTAEYSKLLAKLALQKYLESILGSSTSPRPPSS |
| Molecular Weight | ~4095.4 Da |
| Biological Activity | Stimulates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. It exhibits potent vasodilator effects.[1][2] |
Q2: How should lyophilized this compound be stored for optimal stability?
A2: Proper storage of lyophilized this compound is crucial to maintain its bioactivity. For long-term storage, it is recommended to store the peptide at -20°C or colder in a tightly sealed container.[3][4][5] To prevent degradation from moisture, allow the vial to equilibrate to room temperature in a desiccator before opening.
Q3: My reconstituted this compound solution appears cloudy. What should I do?
A3: Cloudiness in a reconstituted peptide solution often indicates aggregation or incomplete solubilization. This compound, particularly at high concentrations, can be prone to aggregation. Consider the following troubleshooting steps:
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.
-
Solvent Adjustment: If the peptide was reconstituted in a neutral buffer, try dissolving it in a small amount of a slightly acidic (e.g., 10% acetic acid) or basic (e.g., 0.1 M ammonium bicarbonate) solution before diluting with your desired buffer. The choice of acidic or basic conditions depends on the isoelectric point of the peptide.
-
Chaotropic Agents: For persistent aggregation, the use of chaotropic agents like guanidinium chloride or urea may be necessary, but be mindful of their potential interference with downstream applications.
Q4: I am observing a loss of this compound activity in my experiments. What are the potential causes?
A4: Loss of bioactivity can stem from several factors:
-
Improper Storage: Repeated freeze-thaw cycles of the reconstituted solution can degrade the peptide. It is highly recommended to aliquot the stock solution into single-use volumes.
-
Oxidation: The methionine residue in this compound is susceptible to oxidation, which can impair its function. Use degassed buffers and consider adding antioxidants like DTT, though their compatibility with your assay must be verified.
-
Adsorption to Surfaces: Peptides can adsorb to plastic and glass surfaces. Using low-adhesion microcentrifuge tubes and pipette tips can minimize this loss.
-
Proteolytic Degradation: If working with cell lysates or other biological samples, protease inhibitors should be included in your buffers.
Troubleshooting Guides
Purification of Recombinant this compound
Issue 1: Low Yield of Recombinant this compound from E. coli Expression
| Possible Cause | Solution |
| Suboptimal Codon Usage | The codon usage of the this compound gene may not be optimal for E. coli. Synthesize a gene with codons optimized for E. coli expression. |
| Toxicity of the Peptide | High-level expression of this compound may be toxic to the host cells. Use a lower induction temperature (e.g., 16-25°C) and a lower concentration of the inducing agent (e.g., IPTG). |
| Inclusion Body Formation | This compound may be expressed as insoluble inclusion bodies. Optimize expression conditions (lower temperature, different E. coli strain like Rosetta(DE3) or BL21(DE3)pLysS). Consider co-expression with a solubility-enhancing fusion partner like Maltose Binding Protein (MBP) or a small ubiquitin-like modifier (SUMO). |
| Proteolytic Degradation | The expressed peptide may be degraded by host cell proteases. Use protease-deficient E. coli strains and add protease inhibitors during cell lysis. |
Issue 2: Difficulty in Purifying this compound using Reversed-Phase HPLC (RP-HPLC)
| Possible Cause | Solution |
| Poor Peak Shape or Tailing | This can be due to interactions between the peptide and residual silanols on the silica-based column. Use a column with end-capping or a polymer-based stationary phase. Adding a small amount of trifluoroacetic acid (TFA) (0.1%) to the mobile phase can improve peak shape. |
| Peptide Precipitation on the Column | Highly hydrophobic peptides can precipitate on the column, especially at high concentrations. Reduce the sample load or use a mobile phase with a higher initial concentration of organic solvent. |
| Co-elution of Impurities | The target peptide may co-elute with closely related impurities (e.g., truncated or oxidized forms). Optimize the gradient steepness. A shallower gradient will provide better resolution. |
| Irreversible Binding to the Column | Very hydrophobic peptides may bind irreversibly to the column. Use a column with a shorter alkyl chain (e.g., C4 or C8 instead of C18) or a different stationary phase chemistry. |
Handling and Storage of this compound
Issue 3: Inconsistent Results Between Aliquots
| Possible Cause | Solution |
| Inaccurate Aliquoting | Ensure thorough mixing of the stock solution before preparing aliquots. Viscous solutions may require extra care. |
| Differential Degradation | If aliquots are stored for different lengths of time or under slightly different conditions, their stability may vary. Store all aliquots under identical conditions and use them within a consistent timeframe. |
| Contamination | Use sterile techniques when preparing and handling aliquots to prevent microbial growth, which can degrade the peptide. |
Issue 4: Oxidation of Methionine Residue
| Possible Cause | Solution |
| Exposure to Oxygen | Dissolved oxygen in buffers can lead to oxidation. Use freshly prepared and degassed buffers. Purging buffers with an inert gas like nitrogen or argon can also help. |
| Presence of Metal Ions | Trace metal ions can catalyze oxidation reactions. Use high-purity water and reagents. Consider adding a chelating agent like EDTA to your buffers, if compatible with your experiment. |
| Cleavage Cocktail during Synthesis | For synthetic this compound, the acidic cleavage cocktail can promote methionine oxidation. Include scavengers like dimethylsulfide and ammonium iodide in the cleavage cocktail to minimize oxidation. |
| Post-purification Oxidation | If oxidation occurs after purification, it may be possible to reduce the methionine sulfoxide back to methionine using mild reducing agents, followed by re-purification. |
Experimental Protocols
General Protocol for Recombinant this compound Purification from E. coli
This protocol is a general guideline and may require optimization for your specific expression system and equipment.
-
Expression:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the this compound gene, preferably fused to a solubility-enhancing tag (e.g., His-tag or MBP-tag).
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography (for His-tagged this compound):
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Tag Cleavage (Optional):
-
If a cleavage site for a specific protease (e.g., TEV protease) is engineered between the tag and this compound, incubate the eluted protein with the protease according to the manufacturer's instructions.
-
-
Reversed-Phase HPLC (RP-HPLC) for Final Purification:
-
Acidify the sample with TFA to a final concentration of 0.1%.
-
Load the sample onto a C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Collect fractions and analyze for the presence of pure this compound by mass spectrometry.
-
Pool the pure fractions and lyophilize.
-
This compound Bioactivity Assay (cAMP Measurement)
This protocol describes a general method to assess the bioactivity of purified this compound by measuring its ability to stimulate cAMP production in a suitable cell line (e.g., cells expressing the VIP receptor).
-
Cell Culture:
-
Culture a cell line known to express the VIP receptor (e.g., CHO-K1 cells stably transfected with the human VPAC1 receptor) in appropriate media.
-
Seed the cells in a multi-well plate and grow to 80-90% confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Treat the cells with varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁶ M) and a positive control (e.g., VIP).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay) according to the manufacturer's instructions.
-
Generate a dose-response curve to determine the EC50 of this compound.
-
Visualizations
References
- 1. Helospectin-like peptides: immunochemical localization and effects on isolated cerebral arteries and on local cerebral blood flow in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Helodermin, helospectin, and PACAP stimulate cyclic AMP formation in intact bone, isolated osteoblasts, and osteoblastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. jpt.com [jpt.com]
- 5. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
Validation & Comparative
A Comparative Guide to the Bioactivity of Helospectin I and Helospectin II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of Helospectin I and Helospectin II, two closely related peptides isolated from the venom of the Gila monster (Heloderma suspectum). This document summarizes their structural differences, compares their performance in various biological assays with supporting experimental data, and details the methodologies for the key experiments cited.
Structural Comparison
This compound and Helospectin II are members of the vasoactive intestinal peptide (VIP)/glucagon/secretin superfamily of peptides. Their primary structural difference lies in their length. This compound is a 38-amino acid peptide, while Helospectin II is a 37-amino acid peptide that is identical to this compound but lacks the C-terminal serine residue.
Table 1: Amino Acid Sequences of this compound and Helospectin II
| Peptide | Sequence | Length |
| This compound | His-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser-Ser | 38 aa |
| Helospectin II | His-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser | 37 aa |
Comparative Bioactivity
This compound and Helospectin II exhibit a range of biological activities, primarily through their interaction with VIP receptors, leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). Their bioactivities are generally similar, with subtle differences observed in some studies.
Vascular Effects
Both this compound and Helospectin II have been shown to induce vasodilation. A comparative study on rat femoral arteries revealed that both peptides relaxed phenylephrine-contracted vessels to a similar extent as VIP, but with a lower potency[1]. In a study on feline cerebral arteries, both peptides produced concentration-dependent relaxations[2]. Furthermore, intracerebral microinjections in cats demonstrated a comparable increase in local cerebral blood flow.
Table 2: Comparison of Vasodilatory Effects
| Peptide | Biological System | Effect | Potency/Efficacy |
| This compound | Rat Femoral Artery | Relaxation | Lower potency than VIP[1] |
| Helospectin II | Rat Femoral Artery | Relaxation | Lower potency than VIP[1] |
| This compound | Feline Cerebral Blood Flow | Increase | 16 ± 7% increase[2] |
| Helospectin II | Feline Cerebral Blood Flow | Increase | 19 ± 5% increase |
Receptor Binding and Adenylyl Cyclase Activation
Table 3: Receptor Binding and Signaling
| Peptide | Receptor Target | Signaling Pathway | Notes |
| This compound | VIP Receptors (human VIP2 selective) | Gs protein -> Adenylyl Cyclase -> ↑ cAMP | Potent activator of adenylyl cyclase. |
| Helospectin II | VIP Receptors (human VIP2 selective) | Gs protein -> Adenylyl Cyclase -> ↑ cAMP | Potent activator of adenylyl cyclase. |
Below is a diagram illustrating the general signaling pathway activated by this compound and II.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the bioactivity of Helospectin peptides.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of this compound and II to VIP receptors.
Objective: To determine the inhibition constant (Ki) of this compound and II for VIP receptors.
Materials:
-
Cell membranes expressing VIP receptors (e.g., from transfected cell lines or tissues).
-
Radiolabeled VIP (e.g., [125I]-VIP) as the ligand.
-
Unlabeled this compound and Helospectin II as competitors.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound and Helospectin II.
-
In a microplate, add a fixed amount of cell membrane preparation, a fixed concentration of [125I]-VIP, and varying concentrations of the competitor peptides (this compound or II).
-
To determine non-specific binding, a parallel set of tubes is prepared with an excess of unlabeled VIP.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay
This assay measures the ability of this compound and II to stimulate the production of cAMP.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and II in activating adenylyl cyclase.
Materials:
-
Cell membranes expressing VIP receptors and adenylyl cyclase.
-
This compound and Helospectin II.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), and an ATP regenerating system like creatine phosphate and creatine kinase).
-
[α-³²P]ATP as a tracer.
-
Stopping solution (e.g., 1% SDS).
-
Dowex and alumina columns for cAMP separation.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and Helospectin II.
-
In reaction tubes, add a fixed amount of cell membrane preparation and the assay buffer containing [α-³²P]ATP.
-
Add varying concentrations of this compound or II to the tubes.
-
Initiate the reaction by adding the membranes and incubate at 37°C for a specific time (e.g., 15 minutes).
-
Terminate the reaction by adding the stopping solution.
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential chromatography over Dowex and alumina columns.
-
Quantify the amount of [³²P]cAMP by scintillation counting.
-
Plot the amount of cAMP produced against the logarithm of the peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion
This compound and Helospectin II are structurally very similar peptides that exhibit a comparable range of biological activities, primarily as agonists at VIP receptors. The available data suggests that their potencies and efficacies in various biological systems are largely equivalent, with the single C-terminal serine residue in this compound having a minimal impact on the measured activities. For researchers and drug development professionals, both peptides can be considered potent tools for studying VIP receptor-mediated signaling pathways. The choice between this compound and II may depend on specific experimental needs, such as the desire for a slightly longer peptide for stability studies or the preference for the naturally more abundant form. Further head-to-head studies with highly quantitative readouts would be beneficial to delineate any subtle functional differences that may exist between these two fascinating peptides.
References
- 1. Vascular effects of helodermin, this compound and helospectin II: a comparison with vasoactive intestinal peptide (VIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Helospectin-like peptides: immunochemical localization and effects on isolated cerebral arteries and on local cerebral blood flow in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Helospectin I and Secretin for Researchers and Drug Development Professionals
An objective guide to the structural and functional characteristics of two related peptides, Helospectin I and secretin, supported by experimental data.
This guide provides a detailed comparative analysis of this compound and secretin, two peptide hormones belonging to the secretin/glucagon superfamily. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their structural similarities, signaling pathways, and physiological effects. The information is presented with clarity and is supported by quantitative data from experimental studies, detailed methodologies, and visual diagrams to facilitate understanding.
Structural and Functional Overview
Secretin is a 27-amino acid peptide hormone primarily produced by S-cells in the small intestinal mucosa in response to duodenal acidification. It plays a crucial role in regulating the pH of the duodenal contents by stimulating the pancreas and biliary ducts to secrete bicarbonate and water. The secretin receptor is a classic member of the G protein-coupled receptor (GPCR) family B.
This compound, a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), shares structural homology with secretin and other members of the secretin/glucagon/vasoactive intestinal peptide (VIP) superfamily. Like secretin, it is known to exert its effects through GPCRs and the stimulation of adenylyl cyclase.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and secretin, focusing on receptor binding affinity and the potency of adenylyl cyclase activation. It is important to note that direct comparative studies under identical experimental conditions are limited.
Table 1: Receptor Binding Affinity
| Peptide | Receptor | Cell Line | Binding Affinity (K_i / IC_50) | Reference |
| Secretin (human) | Secretin Receptor | CHO-SecR cells | K_i: 3.4 ± 0.4 nM | [1] |
| Secretin (human) | Secretin Receptor | U2OS-SCTR cells | IC_50: 0.325 nM | [2] |
| This compound | - | - | Data not available | - |
Table 2: Adenylyl Cyclase Activation
| Peptide | Receptor | Cell Line | Potency (EC_50 / K_a) | Reference |
| Secretin | Secretin Receptor | CHO-SecR cells | EC_50: 0.05 ± 0.01 nM | [1] |
| Secretin | Secretin Receptor | Calf pancreatic membranes | K_a: 1.9 to 2.7 nM | [3] |
| This compound | - | - | Data not available | - |
Signaling Pathways
Both this compound and secretin mediate their cellular effects primarily through the activation of Gs protein-coupled receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets to elicit specific physiological responses.
Signaling pathway of this compound and Secretin.
Comparative Physiological Effects
While direct comparative studies are scarce, the known physiological effects of this compound and secretin, along with those of the structurally similar VIP, provide a basis for comparison.
Pancreatic Secretion
Secretin is a potent stimulator of pancreatic fluid and bicarbonate secretion, a cornerstone of its physiological role in neutralizing duodenal acid.[4] While direct data for this compound is limited, studies on VIP have shown that it can also stimulate pancreatic secretion, although in some species, it acts as a partial agonist or even a competitive inhibitor of secretin-induced secretion.
Cardiovascular Effects
Both this compound and secretin exhibit effects on the cardiovascular system. This compound and the related peptide Helospectin II have been shown to be potent vasodilators. Secretin has also been demonstrated to have cardiovascular effects, including influencing heart rate and contractility, with some studies suggesting a positive inotropic effect.
Smooth Muscle Relaxation
Secretin is known to inhibit gastric motility and induce gastric relaxation through a vagally mediated pathway involving VIP and prostaglandins. This compound, given its vasodilatory properties which involve smooth muscle relaxation, likely shares similar effects on other smooth muscle tissues. Studies on the related peptides helodermin and VIP show they relax arterial smooth muscle.
Experimental Protocols
Radioligand Receptor Binding Assay (Competitive)
This protocol is used to determine the binding affinity of a ligand to its receptor.
Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the secretin receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-secretin) with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor peptide (this compound or secretin).
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Wash the filters to remove non-specifically bound radioactivity and measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can then be converted to the inhibition constant (K_i).
Adenylyl Cyclase Activation Assay (cAMP Accumulation)
This protocol measures the ability of a ligand to stimulate the production of intracellular cAMP.
Workflow for an adenylyl cyclase activation assay.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the secretin receptor in a multi-well plate and grow to a suitable confluency.
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with increasing concentrations of this compound or secretin for a defined period.
-
Cell Lysis: Terminate the stimulation and lyse the cells to release the accumulated intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available assay kit, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: Plot the measured cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, representing the concentration of the peptide that produces 50% of the maximal response.
Conclusion and Future Directions
This compound and secretin are structurally and functionally related peptides that both activate the adenylyl cyclase signaling pathway. While secretin's physiological roles are well-characterized, particularly in the gastrointestinal system, the full spectrum of this compound's activities in mammals is still under investigation. The available data suggests that this compound is a potent vasodilator and may have overlapping functions with secretin and VIP.
For drug development professionals, the structural similarities and distinct physiological profiles of these peptides offer opportunities for the design of selective agonists or antagonists for the secretin and related receptors. Further direct comparative studies are warranted to fully elucidate the pharmacological differences between this compound and secretin, which will be crucial for understanding their therapeutic potential. Specifically, quantitative data on the binding affinity of this compound to the secretin receptor and its potency in activating adenylyl cyclase in direct comparison to secretin would be highly valuable.
References
- 1. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secretin Receptor as a Target in Gastrointestinal Cancer: Expression Analysis and Ligand Development [mdpi.com]
- 3. Differential activation of adenylate cyclase by secretin and VIP receptors in the calf pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The action of scretin, cholecystokinin-pancreozymin and caerulein on pancreatic secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Helospectin I Receptor Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Helospectin I and its interaction with Vasoactive Intestinal Peptide (VIP) receptors, alongside other known ligands. Supporting experimental data, detailed protocols, and signaling pathway visualizations are presented to aid in the validation and characterization of this interaction for research and drug development purposes.
Comparative Analysis of Ligand-Receptor Interactions
This compound, a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), belongs to the VIP/secretin/glucagon superfamily of peptides.[1] Like other members of this family, it exerts its biological effects by binding to and activating G protein-coupled receptors (GPCRs), specifically the VIP receptors, VPAC1 and VPAC2.[2] Understanding the binding affinity and functional potency of this compound in comparison to other endogenous and exogenous ligands is crucial for elucidating its physiological role and therapeutic potential.
The following table summarizes the quantitative data on the binding and functional activity of this compound and related peptides at human VPAC1 and VPAC2 receptors.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) - cAMP Assay | Reference |
| This compound | hVPAC1 | - | - | [3] |
| hVPAC2 | Selective | - | [3] | |
| Vasoactive Intestinal Peptide (VIP) | hVPAC1 | ~1-5 | ~0.1-1 | [4] |
| hVPAC2 | ~1-5 | ~0.1-1 | ||
| Helodermin | hVPAC1 | Lower affinity than VIP | - | |
| hVPAC2 | Similar affinity to VIP | - | ||
| Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-27) | hVPAC1 | High affinity | Potent agonist | |
| hVPAC2 | High affinity | Potent agonist | ||
| Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) | hVPAC1 | High affinity | Potent agonist | |
| hVPAC2 | High affinity | Potent agonist |
Note: Quantitative values for this compound binding and functional potency at human VPAC receptors are not extensively documented in publicly available literature. However, studies on rat and other species, as well as functional observations, indicate that this compound and Helodermin are selective for the VPAC2 receptor in humans. The potency of this compound in functional assays, such as relaxation of feline middle cerebral arteries, has been shown to be similar to that of VIP.
Experimental Protocols
To validate the interaction of this compound with its target receptors, two key in vitro assays are recommended: a competitive radioligand binding assay to determine binding affinity and a cAMP accumulation assay to measure functional agonism.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human VPAC1 or VPAC2 receptor.
-
Radiolabeled ligand (e.g., [125I]-VIP).
-
Unlabeled this compound and other competing ligands (VIP, Helodermin, PACAP).
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 25 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [125I]-VIP (at a concentration close to its Kd), and varying concentrations of the unlabeled competitor (this compound or other peptides).
-
Equilibration: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) can be determined and converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the VPAC receptor signaling pathway.
Materials:
-
Whole cells stably expressing the human VPAC1 or VPAC2 receptor.
-
This compound and other agonists.
-
Stimulation buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and grow to the desired confluency.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Agonist Stimulation: Add varying concentrations of this compound or other agonists to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the agonist concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) can be determined from the resulting dose-response curve.
Visualizing the Process
To further clarify the experimental and biological processes, the following diagrams have been generated.
Caption: Experimental workflow for validating this compound receptor interaction.
Caption: this compound signaling pathway.
By employing the comparative data and detailed protocols provided in this guide, researchers can effectively validate and characterize the interaction of this compound with its target receptors, paving the way for further investigation into its physiological functions and potential as a therapeutic agent.
References
- 1. Amino acid sequences of helospectins, new members of the glucagon superfamily, found in Gila monster venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that the lizard helospectin peptides are O-glycosylated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analogues of VIP, helodermin, and PACAP discriminate between rat and human VIP1 and VIP2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to Helospectin I Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals investigating the physiological roles of Helospectin I, the specificity of the antibodies used is paramount. As a member of the glucagon superfamily of peptides, this compound shares structural similarities with other key hormones, raising the potential for antibody cross-reactivity. This guide provides a comparative analysis of this compound with related peptides, offering a framework for assessing antibody specificity and ensuring the validity of experimental results.
This compound, a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a potent secretagogue and vasodilator.[1] Its structural resemblance to Vasoactive Intestinal Peptide (VIP), Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), glucagon, and secretin necessitates a thorough evaluation of antibody cross-reactivity to avoid misinterpretation of immunoassay data. This guide presents a sequence-based comparison to predict potential cross-reactivity and outlines standard experimental protocols for its empirical validation.
Predicting Cross-Reactivity: A Tale of Two Sequences
The potential for an antibody to cross-react with related peptides is largely determined by the degree of sequence homology, particularly in the region used to generate the antibody (the immunogen). Below is a comparison of the amino acid sequence of this compound with its counterparts in the glucagon superfamily.
Amino Acid Sequence Alignment
| Peptide (Length) | Amino Acid Sequence | % Identity to this compound |
| This compound (38 aa) | HSDATFTAEYSKLLAKLALQKYLESILGSSTSPRPPSS | 100% |
| VIP (Human, 28 aa) | HSDAVFTDNYTRLRKQMAVKKYLNSILN | 50% (over 28 aa) |
| PACAP-38 (Human, 38 aa) | HSDGIFTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK | 47.4% |
| Glucagon (Human, 29 aa) | HSQGTFTSDYSKYLDSRRAQDFVQWLMNT | 31% (over 29 aa) |
| Secretin (Human, 27 aa) | HSDGTFTSELSRLREGARLQRLLQGLV | 25.9% (over 27 aa) |
Note: Percentage identity is calculated based on the alignment of the shorter peptide against the corresponding N-terminal region of this compound.
As the table indicates, VIP and PACAP-38 share the highest degree of sequence identity with this compound, particularly in the N-terminal region, which is often immunogenic. This suggests a higher likelihood of cross-reactivity of this compound antibodies with VIP and PACAP compared to glucagon and secretin.
The VIP/PACAP Signaling Pathway
This compound, VIP, and PACAP exert their effects through a common family of G protein-coupled receptors (GPCRs), primarily the VPAC1 and VPAC2 receptors.[2][3][4] Activation of these receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and downstream signaling cascades.[3]
Experimental Validation of Antibody Specificity
While sequence homology provides a valuable prediction, empirical testing is essential to confirm the specificity of a this compound antibody. The following are standard experimental protocols that can be adapted to assess cross-reactivity.
Experimental Workflow for Antibody Cross-Reactivity Testing
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is the most direct method to quantify antibody cross-reactivity.
Protocol:
-
Coating: Coat a 96-well plate with a fixed concentration of this compound.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T).
-
Competition: In separate tubes, pre-incubate the anti-Helospectin I antibody with increasing concentrations of each competitor peptide (this compound, VIP, PACAP, glucagon, secretin). A control with no competitor peptide is also required.
-
Incubation: Add the antibody-peptide mixtures to the coated wells and incubate.
-
Washing: Wash the plate to remove unbound antibodies.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody.
-
Substrate: Add the appropriate substrate and measure the resulting signal (e.g., colorimetric change).
-
Analysis: The degree of cross-reactivity is determined by the concentration of each competitor peptide required to inhibit the binding of the antibody to the coated this compound by 50% (IC50).
Western Blot
Western blotting can provide a qualitative assessment of cross-reactivity.
Protocol:
-
Sample Preparation: Run pure peptides (this compound, VIP, PACAP, glucagon, secretin) on an SDS-PAGE gel.
-
Transfer: Transfer the separated peptides to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-Helospectin I antibody.
-
Washing: Wash the membrane to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with an appropriate enzyme-conjugated secondary antibody.
-
Detection: Visualize the bands using a suitable substrate (e.g., chemiluminescent). The presence of a band for peptides other than this compound indicates cross-reactivity.
Immunohistochemistry (IHC) / Immunocytochemistry (ICC)
IHC/ICC can be used to assess antibody specificity in a more biologically relevant context.
Protocol:
-
Tissue/Cell Preparation: Prepare tissue sections or cells known to express one or more of the peptides of interest. Use knockout or knockdown models as negative controls if available.
-
Antigen Retrieval: If necessary, perform antigen retrieval to unmask the epitope.
-
Blocking: Block non-specific binding sites.
-
Primary Antibody Incubation: Incubate the samples with the anti-Helospectin I antibody.
-
Washing: Wash to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with a labeled secondary antibody.
-
Detection and Visualization: Use a suitable detection method (e.g., DAB for chromogenic or a fluorophore for fluorescent detection) and visualize under a microscope. Co-localization studies with antibodies specific to the other peptides can also be informative.
Conclusion
The structural similarity between this compound and other members of the glucagon superfamily, particularly VIP and PACAP, underscores the critical need for rigorous validation of this compound antibody specificity. While sequence alignment provides a strong predictive tool, the experimental protocols outlined in this guide are essential for confirming the presence or absence of cross-reactivity. By employing these methods, researchers can ensure the accuracy and reliability of their findings in the study of this compound and its physiological significance.
References
- 1. Amino acid sequences of helospectins, new members of the glucagon superfamily, found in Gila monster venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogues of VIP, helodermin, and PACAP discriminate between rat and human VIP1 and VIP2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. VIP and PACAP. Recent insights into their functions/roles in physiology and disease from molecular and genetic studies - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Comparison of Helospectin I and Related Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a functional comparison of Helospectin I with its naturally occurring analog, Helospectin II, and the closely related Vasoactive Intestinal Peptide (VIP). While a systematic analysis of a broad range of synthetic this compound analogs with specific amino acid substitutions is not extensively available in publicly accessible literature, this guide leverages existing comparative data to offer valuable insights for researchers in pharmacology and drug development.
This compound, a 38-amino acid peptide isolated from the venom of the Gila monster (Heloderma suspectum), belongs to the VIP/secretin/glucagon family of peptides.[1][2] It, along with Helospectin II (which lacks the C-terminal serine), has been shown to exert various biological effects, primarily through interaction with VIP receptors (VPAC1 and VPAC2), leading to the activation of the adenylyl cyclase signaling cascade.[3][4] Understanding the functional similarities and differences between this compound, Helospectin II, and VIP is crucial for elucidating their physiological roles and therapeutic potential.
Comparative Biological Activities
This compound and its related peptides exhibit a range of biological activities, most notably vasodilation and stimulation of cyclic AMP (cAMP) production. The following table summarizes the available comparative data.
| Peptide | Biological Activity | Key Findings | Reference |
| This compound | Vasodilation of cerebral arteries | Produced concentration-dependent relaxations of feline middle cerebral arteries; potency and maximum effects were similar to VIP. An intracerebral injection of 5 µg resulted in a 16 +/- 7% increase in cerebral blood flow. | [1] |
| Stimulation of cAMP formation | Stimulated cAMP accumulation in neonatal mouse calvarial bones and isolated osteoblastic cells. | ||
| Helospectin II | Vasodilation of cerebral arteries | Produced concentration-dependent relaxations of feline middle cerebral arteries, with potency and maximum effects similar to VIP. An intracerebral injection of 5 µg resulted in a 19 + 5% increase in cerebral blood flow. | |
| Helodermin | Vasodilation of cerebral arteries | An intracerebral injection of 5 µg resulted in a 21 +/- 5% increase in cerebral blood flow. | |
| VIP | Vasodilation of cerebral arteries | Potency and maximum effects in relaxing feline middle cerebral arteries were similar to this compound and II. | |
| Stimulation of cAMP formation | The cAMP rise in response to helodermin was comparable to that induced by VIP in terms of both potency and magnitude. |
Signaling Pathway and Experimental Workflow
The biological effects of this compound and its analogs are primarily mediated through the activation of G-protein coupled receptors, leading to the production of the second messenger cAMP. A typical experimental approach to compare the functional activity of these peptides involves receptor binding assays to determine their affinity for the receptor and adenylyl cyclase activity assays to measure their ability to stimulate cAMP production.
References
- 1. Helospectin-like peptides: immunochemical localization and effects on isolated cerebral arteries and on local cerebral blood flow in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino acid sequences of helospectins, new members of the glucagon superfamily, found in Gila monster venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Helodermin, helospectin, and PACAP stimulate cyclic AMP formation in intact bone, isolated osteoblasts, and osteoblastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogues of VIP, helodermin, and PACAP discriminate between rat and human VIP1 and VIP2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Physiological Significance of Helospectin I: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Helospectin I's physiological roles and performance against other members of the secretin/glucagon superfamily of peptides, supported by experimental data and detailed methodologies.
This compound, a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), has garnered interest for its diverse physiological activities.[1] As a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily, it shares structural homology with other key regulatory peptides, including VIP and pituitary adenylate cyclase-activating peptide (PACAP). This guide delves into the experimental evidence confirming its physiological roles, offering a comparative analysis with its counterparts.
Comparative Analysis of Physiological Activities
This compound exhibits a range of biological effects, most notably vasodilation, modulation of hormone secretion, and activation of intracellular signaling pathways. To understand its unique physiological profile, it is essential to compare its performance with the well-characterized peptides, VIP and PACAP.
Receptor Binding Affinity
The physiological effects of this compound are initiated by its binding to specific cell surface receptors, primarily the VPAC1 and VPAC2 receptors, which are also the primary receptors for VIP and PACAP. While comprehensive comparative binding affinity data is limited, studies indicate that this compound and its related peptide, helodermin, can effectively inhibit the binding of radiolabeled VIP and secretin to their receptors, suggesting a shared binding site.[2] One study on human SUP-T1 lymphoblasts found that the affinity of helospectin was lower than that of helodermin but comparable to VIP and PHI.[3]
| Peptide | Receptor Subtype | Reported Binding Affinity (Kd/Ki) |
| This compound | VPAC1 / VPAC2 / Secretin | Inhibits binding of 125I-VIP and 125I-secretin[2] |
| VIP | VPAC1 / VPAC2 | High affinity |
| PACAP-27 / PACAP-38 | PAC1 / VPAC1 / VPAC2 | High affinity, with >100-fold higher potency for PAC1 than VIP[4] |
| Helodermin | VPAC1 / VPAC2 | Higher affinity than VIP in some systems (Kd = 3 nM vs 15 nM for VIP) |
Signal Transduction: cAMP Production
Upon receptor binding, this compound, like VIP and PACAP, activates the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). This increase in intracellular cAMP mediates many of the peptide's downstream effects. The potency of this compound in stimulating cAMP production is reported to be comparable to that of VIP in several cell types, including bone cells.
| Peptide | Potency (EC50) for cAMP Production |
| This compound | Comparable to VIP in neonatal mouse calvarial bones |
| VIP | Potent stimulator of cAMP |
| PACAP-27 / PACAP-38 | Potent stimulator of cAMP |
| Helodermin | Comparable potency and magnitude to VIP in stimulating cAMP |
Table 2: Comparative Potency in cAMP Production. This table highlights the relative efficacy of this compound and related peptides in activating the cAMP signaling pathway.
Physiological Effects: Vasodilation and Hormone Secretion
Vasodilation: this compound is a potent vasodilator. Studies on feline middle cerebral arteries have shown that this compound produces concentration-dependent relaxations with maximum effects and potency similar to that of VIP. Intracerebral microinjections of this compound also lead to a moderate increase in cerebral blood flow. In the hamster cheek pouch microcirculation model, this compound and II evoke potent vasodilation of a similar magnitude. Interestingly, this vasodilation appears to be independent of VIP or PACAP receptors and is not mediated by cyclooxygenase products.
| Peptide | Vasodilatory Effect |
| This compound | Potent vasodilator, similar in potency to VIP in some vascular beds. Causes a 16 +/- 7% increase in cerebral blood flow in cats. |
| VIP | Potent vasodilator. |
| PACAP-27 / PACAP-38 | Potent vasodilators. |
| Helodermin | Potent vasodilator, causing a 21 +/- 5% increase in cerebral blood flow in cats. |
Table 3: Comparative Vasodilatory Effects. This table summarizes the vasodilatory properties of this compound in comparison to other vasoactive peptides.
Hormone Secretion: this compound has been shown to potently stimulate the secretion of glucagon from the pancreas in mice. This effect is rapid, observed within two minutes of intravenous injection. In contrast, it has no direct action on insulin secretion but can slightly increase plasma insulin levels after a longer duration. This profile is similar to that of other members of the secretin/VIP family.
| Peptide | Effect on Glucagon Secretion | Effect on Insulin Secretion |
| This compound | Potent stimulation. | No direct action, slight increase after 6 minutes. |
| VIP | Stimulates glucagon secretion. | Stimulates insulin secretion. |
| PACAP-27 / PACAP-38 | Stimulates glucagon and insulin secretion. | |
| Helodermin | Stimulates glucagon secretion. |
Table 4: Comparative Effects on Pancreatic Hormone Secretion. This table outlines the differential effects of this compound and related peptides on the release of glucagon and insulin.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: this compound signaling pathway via cAMP.
Caption: Workflow for receptor binding assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in the comparison of this compound.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Kd or Ki) of this compound for its receptors.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptors (e.g., VPAC1, VPAC2) are homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in a binding buffer.
-
Binding Reaction: A constant amount of the membrane preparation is incubated with a radiolabeled ligand (e.g., [¹²⁵I]-VIP) and varying concentrations of unlabeled this compound (competitor).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through.
-
Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measurement of Radioactivity: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ligand) from the total binding. The data is then analyzed using Scatchard analysis or non-linear regression to determine the inhibition constant (Ki) of this compound.
cAMP Accumulation Assay
Objective: To measure the potency (EC50) of this compound in stimulating intracellular cAMP production.
Methodology:
-
Cell Culture: Cells expressing the receptors of interest are cultured in appropriate media.
-
Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are stimulated with varying concentrations of this compound for a defined period.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the this compound concentration. The EC50 value, which is the concentration of this compound that produces 50% of the maximal response, is then calculated.
In Vivo Vasodilation Assay (Hamster Cheek Pouch Model)
Objective: To assess the vasodilatory effects of this compound in a living organism.
Methodology:
-
Animal Preparation: A hamster is anesthetized, and the cheek pouch is everted and prepared for intravital microscopy.
-
Baseline Measurement: The diameter of a selected arteriole is measured under baseline conditions.
-
Application of this compound: A solution of this compound is applied topically to the cheek pouch preparation.
-
Measurement of Vasodilation: The diameter of the arteriole is measured again after the application of this compound.
-
Data Analysis: The change in arteriolar diameter is calculated and expressed as a percentage of the baseline diameter to quantify the vasodilatory response.
In Vivo Glucagon and Insulin Secretion Assay (Mouse Model)
Objective: To determine the effect of this compound on the secretion of pancreatic hormones.
Methodology:
-
Animal Preparation: Mice are fasted overnight to establish baseline hormone levels.
-
Administration of this compound: this compound is administered to the mice, typically via intravenous or intraperitoneal injection.
-
Blood Sampling: Blood samples are collected at various time points before and after the injection.
-
Hormone Measurement: Plasma concentrations of glucagon and insulin are measured using specific ELISAs.
-
Data Analysis: The changes in plasma hormone levels over time are plotted and analyzed to determine the effect of this compound on hormone secretion.
References
- 1. Helospectin-like peptides: immunochemical localization and effects on isolated cerebral arteries and on local cerebral blood flow in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of Helodermatidae venom peptides and mammalian glucagon-like peptides on gastric chief cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gencefebio.com [gencefebio.com]
- 4. VIP and PACAP receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Review of Helospectin I: Biological Activity, Signaling, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Helospectin I, a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum) and Heloderma horridum lizards.[1][2] As a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily, this compound has garnered interest for its diverse biological activities.[2][3] This document objectively compares its performance with related peptides, presents supporting experimental data in a structured format, and details the underlying signaling mechanisms and experimental protocols from key studies.
I. Comparative Biological Activities
This compound exhibits a range of biological effects, primarily centered on vasodilation, endocrine secretion, and neuromodulation. Its actions are often compared to its close structural relatives, Helospectin II, Helodermin, and Vasoactive Intestinal Peptide (VIP).
Cardiovascular Effects: this compound is a potent vasodilator. Studies on feline middle cerebral arteries demonstrated that this compound induces concentration-dependent relaxations of 50% to 80%, with potency and maximum effects similar to VIP.[1] In rats, this compound and II reduce blood pressure in a dose-dependent manner and relax femoral arteries, though with a lower potency than VIP. Further research in the hamster cheek pouch microcirculation confirmed that 1.0 nmol of this compound evokes significant vasodilation. Intracerebral microinjections in cats also led to a moderate increase in cerebral blood flow.
Endocrine and Exocrine Secretion: Like other members of its superfamily, this compound acts as a secretagogue. Early studies identified it as a potent pancreatic secretagogue, stimulating amylase release. This activity is linked to its ability to stimulate adenylate cyclase activity in target cells.
Effects on Bone Metabolism: Research on neonatal mouse calvarial bones has shown that this compound, at a concentration of 1 µmol/liter, stimulates the formation of cyclic AMP (cAMP). This finding suggests a potential role for this compound and related peptides in bone cell metabolism, acting on osteoblasts.
Neurological Distribution: Immunoreactivity studies have revealed the presence of Helospectin-like peptides in the nervous system. In the rat brain, Helospectin-immunoreactive neurons were identified in areas like the suprachiasmatic nucleus and cerebral cortex. Nerve fibers containing these peptides are also found in the esophagus of cats, sheep, and humans, where they often coexist with VIP, indicating a role in regulating motor and secretory activities in the gut.
II. Quantitative Data Comparison
The following tables summarize key quantitative data from various studies to facilitate a direct comparison of this compound with related peptides.
Table 1: Vasodilatory and Hemodynamic Effects of this compound and Related Peptides
| Peptide | Model System | Endpoint Measured | Result | Citation |
| This compound | Feline Middle Cerebral Arteries | Relaxation (% of precontraction) | 50% - 80% | |
| VIP | Feline Middle Cerebral Arteries | Relaxation (% of precontraction) | Similar to this compound | |
| This compound | Anesthetized Cats (Intracerebral) | Increase in Cerebral Blood Flow | 16 ± 7% | |
| Helospectin II | Anesthetized Cats (Intracerebral) | Increase in Cerebral Blood Flow | 19 ± 5% | |
| Helodermin | Anesthetized Cats (Intracerebral) | Increase in Cerebral Blood Flow | 21 ± 5% | |
| This compound | Rat Femoral Arteries | Relaxation | Same extent as VIP, lower potency | |
| This compound | Anesthetized Rats | Blood Pressure | Dose-dependent reduction | |
| This compound | Hamster Cheek Pouch | Vasodilation | Potent dilation at 1.0 nmol |
Table 2: Receptor Binding and Second Messenger Activation
| Peptide | Cell/Tissue Type | Parameter | Value | Citation |
| Helospectin | Human SUP-T1 Lymphoblasts | Adenylate Cyclase Stimulation | Equipotent to VIP and PHI | |
| VIP | Human SUP-T1 Lymphoblasts | Binding Affinity (Kd) | 15 nM | |
| Helodermin | Human SUP-T1 Lymphoblasts | Binding Affinity (Kd) | 3 nM | |
| This compound | Neonatal Mouse Calvarial Bones | cAMP Accumulation | Stimulated at 1 µmol/liter | |
| Helospectins | CHO Cells (transfected) | Receptor Activation | Activates human and rat VPAC1 and VPAC2 receptors |
III. Signaling Pathways and Mechanisms of Action
This compound primarily exerts its effects by binding to G-protein coupled receptors, particularly those that also bind VIP (VPAC receptors), leading to the activation of the adenylyl cyclase pathway.
The binding of this compound to a VPAC receptor on the cell surface triggers a conformational change, activating an associated Gs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The elevated intracellular cAMP level then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to produce the final physiological response, such as smooth muscle relaxation or hormone secretion. Studies have confirmed that this compound stimulates cAMP formation in bone cells and that its activity is linked to adenylyl cyclase in lymphoblastic cell lines. Interestingly, one study noted that vasodilation in the hamster cheek pouch was not blocked by VPAC receptor antagonists, suggesting the potential involvement of other receptors or signaling pathways in specific tissues.
IV. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key this compound studies.
1. In Vivo Microcirculation Vasodilation Assay (Hamster Cheek Pouch) This protocol, adapted from studies on peripheral microcirculation, is used to directly observe the effects of this compound on blood vessels.
-
Animal Model: Male golden hamsters are anesthetized.
-
Surgical Preparation: The cheek pouch is everted and prepared for microscopic observation, with a constant suffusion of a bicarbonate-buffered saline solution.
-
Data Collection: A specific arteriole (typically second-order) is selected for study. Baseline arteriolar diameter is recorded using intravital microscopy and a video caliper system.
-
Peptide Application: this compound (e.g., 1.0 nmol) is applied directly to the cheek pouch via the suffusion solution for a set period (e.g., 5 minutes).
-
Analysis: Changes in arteriolar diameter from baseline are continuously measured and recorded to determine the magnitude and duration of the vasodilator response. Antagonists can be added before peptide application to investigate receptor involvement.
2. Receptor Binding and Adenylate Cyclase Assay (SUP-T1 Cells) This in vitro protocol is used to determine the binding affinity and functional activity of peptides on a specific cell type.
-
Cell Culture: Human SUP-T1 lymphoblasts are cultured under standard conditions.
-
Membrane Preparation: Cells are harvested and homogenized. Crude membranes are prepared by centrifugation.
-
Adenylate Cyclase Assay: Membranes are incubated with ATP, GTP, and an ATP-regenerating system. Peptides (Helospectin, VIP, etc.) are added at various concentrations. The reaction is stopped, and the amount of cAMP produced is quantified (e.g., by radioimmunoassay).
-
Binding Assay: A radiolabeled ligand (e.g., [125I]helodermin) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled competitor peptides (this compound, VIP).
-
Analysis: For the functional assay, dose-response curves are generated to determine potency (EC50). For the binding assay, competition curves are analyzed to calculate the inhibitory constant (Ki) or dissociation constant (Kd) for each peptide.
V. Comparative Logic: this compound vs. Related Peptides
This compound, Helospectin II, Helodermin, and VIP share significant structural homology and a similar profile of action, suggesting they may act on a common receptor. However, subtle differences in their sequence lead to variations in potency and binding affinity.
References
- 1. Helospectin-like peptides: immunochemical localization and effects on isolated cerebral arteries and on local cerebral blood flow in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino acid sequences of helospectins, new members of the glucagon superfamily, found in Gila monster venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and II evoke vasodilation in the intact peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
Helospectin I: A Comparative Meta-Analysis of Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
Helospectin I, a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), belongs to the secretin/glucagon/vasoactive intestinal peptide (VIP) superfamily of peptides.[1] Its structural similarity to endogenous signaling molecules has prompted investigation into its physiological effects, primarily focusing on its potent vasodilatory and glucagon-releasing properties. This guide provides a meta-analysis of key preclinical research findings on this compound, offering a comparative perspective against relevant alternatives and detailing the experimental methodologies employed in these studies.
I. Comparative Analysis of Vasodilatory Effects
This compound has been consistently shown to induce vasodilation in various preclinical models. Its effects are often compared to Vasoactive Intestinal Peptide (VIP), a structurally related neuropeptide with well-established vasodilatory actions.
Quantitative Data on Vasodilator Potency
The following table summarizes the available quantitative data on the vasodilatory effects of this compound and its comparators. It is important to note that direct comparative studies with a broad range of vasodilators are limited.
| Peptide/Drug | Animal Model | Vascular Bed | Measurement | Potency/Efficacy | Reference |
| This compound | Hamster | Cheek Pouch Microcirculation | Arteriolar Dilation | Potent vasodilation at 1.0 nmol | [2] |
| This compound | Cat | Middle Cerebral Arteries | Relaxation of pre-contracted arteries | Similar maximal effect and potency to VIP | [1] |
| This compound | Rat | Femoral Arteries | Relaxation of pre-contracted vessels | Same extent of relaxation as VIP, but with lower potency | [3][4] |
| VIP | Rat | Femoral Arteries | Relaxation of pre-contracted vessels | Higher potency than this compound and II | |
| Helodermin | Rat | Femoral Arteries | Relaxation of pre-contracted vessels | Equally potent as VIP |
Therapeutic Alternatives for Peripheral Vasodilation
A variety of drugs with different mechanisms of action are used clinically for conditions requiring peripheral vasodilation, such as peripheral artery disease (PAD). While direct comparative efficacy data against this compound is unavailable, these agents represent the current standard of care and potential benchmarks.
| Drug Class | Examples | Mechanism of Action |
| Phosphodiesterase Inhibitors | Cilostazol | Increases cAMP, leading to vasodilation and inhibition of platelet aggregation. |
| Alpha-Blockers | Moxisylyte | Relaxes blood vessels by blocking alpha-adrenergic receptors. |
| Calcium Channel Blockers | Nifedipine | Widens blood vessels by blocking the entry of calcium into muscle cells. |
| Serotonin Receptor Blockers | Naftidrofuryl | Widens blood vessels by blocking the effects of serotonin. |
II. Comparative Analysis of Glucagon Secretion
This compound has been identified as a potent stimulator of glucagon secretion, a property shared with other members of its peptide superfamily.
Quantitative Data on Glucagon Release
The table below presents quantitative findings on the effects of this compound on glucagon secretion.
| Peptide | Animal Model | Experimental Condition | Effect on Glucagon Secretion | Reference |
| This compound | Mouse | In vivo | Potently increased plasma glucagon levels | |
| This compound | Mouse | In vivo (with Carbachol) | Markedly potentiated carbachol-induced glucagon secretion |
Therapeutic Alternatives for Modulating Glucagon Secretion
The regulation of glucagon secretion is a key therapeutic target in metabolic diseases, particularly type 2 diabetes. Glucagon-like peptide-1 (GLP-1) receptor agonists are a major class of drugs that modulate glucagon secretion.
| Drug Class | Examples | Mechanism of Action | Clinical Efficacy Highlights |
| GLP-1 Receptor Agonists | Liraglutide, Semaglutide, Dulaglutide | Mimic the action of endogenous GLP-1, suppressing glucagon release, increasing insulin secretion, and promoting satiety. | Significant reductions in HbA1c and body weight; demonstrated cardiovascular benefits. |
III. Signaling Pathways
The biological effects of this compound are believed to be mediated through G protein-coupled receptors, leading to the activation of intracellular signaling cascades. While the precise receptor subtypes for this compound are not definitively characterized, its structural similarity to VIP suggests an interaction with VIP receptors (VPAC1 and VPAC2). The primary downstream signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
IV. Experimental Protocols
This section provides an overview of the methodologies used in the cited research to evaluate the effects of this compound.
Isolated Artery Vasodilation Assay
This in vitro method is used to assess the direct effect of a substance on the contractility of blood vessels.
Objective: To measure the dose-dependent relaxation of pre-constricted arterial rings in response to this compound.
General Protocol:
-
Tissue Preparation:
-
Animals (e.g., rats, cats) are euthanized according to approved protocols.
-
Specific arteries (e.g., femoral, middle cerebral) are carefully dissected and placed in a cold physiological salt solution (e.g., Krebs-Henseleit solution).
-
The arteries are cleaned of adhering connective tissue and cut into rings of a specific length (e.g., 2-3 mm).
-
-
Mounting and Equilibration:
-
The arterial rings are mounted in an organ bath or wire myograph system, which measures isometric tension.
-
The rings are allowed to equilibrate for a set period (e.g., 60-90 minutes) under a specific resting tension.
-
-
Viability and Pre-contraction:
-
The viability of the smooth muscle is confirmed by inducing a contraction with a high-potassium solution.
-
The arterial rings are then washed and allowed to return to baseline tension.
-
A submaximal contraction is induced using a vasoconstrictor agent (e.g., phenylephrine, U46619).
-
-
Experimental Procedure:
-
Once a stable contraction is achieved, this compound or a comparator is added to the bath in a cumulative manner, with increasing concentrations.
-
The relaxation response is recorded as a percentage of the pre-contraction tension.
-
-
Data Analysis:
-
Dose-response curves are generated, from which parameters like EC50 (the concentration of the substance that produces 50% of the maximal effect) can be calculated to determine potency.
-
In Vivo Glucagon Secretion Assay
This assay measures the effect of a test substance on the circulating levels of glucagon in a living animal.
Objective: To determine the effect of intravenously administered this compound on plasma glucagon concentrations in mice.
General Protocol:
-
Animal Preparation:
-
Mice are fasted overnight to establish baseline hormone levels.
-
Animals are anesthetized for the duration of the experiment.
-
-
Drug Administration:
-
A baseline blood sample is collected.
-
This compound is administered intravenously at various doses.
-
In some experiments, a cholinergic agonist like carbachol is co-administered to investigate synergistic effects.
-
-
Blood Sampling:
-
Blood samples are collected at specific time points after injection (e.g., 2, 6, and 10 minutes).
-
-
Hormone Measurement:
-
Plasma is separated from the blood samples.
-
Glucagon concentrations in the plasma are measured using a specific radioimmunoassay (RIA).
-
-
Data Analysis:
-
Changes in plasma glucagon levels from baseline are calculated for each dose and time point.
-
Statistical analysis is performed to determine the significance of the observed effects.
-
V. Preclinical and Clinical Status
A comprehensive search of clinical trial registries (e.g., ClinicalTrials.gov) and regulatory databases did not yield any registered clinical trials or Investigational New Drug (IND) applications for this compound. The available research is confined to the preclinical stage, focusing on its pharmacological effects and mechanism of action in animal and in vitro models. Further preclinical studies, including toxicology and safety pharmacology, would be necessary before any potential clinical development.
VI. Conclusion
This compound is a potent peptide with significant vasodilatory and glucagon-releasing properties demonstrated in preclinical studies. Its effects are comparable to, though in some aspects less potent than, the endogenous peptide VIP. While the mechanism of action appears to be mediated through VIP receptors and the cAMP signaling pathway, further research is needed to fully elucidate its receptor selectivity and downstream effects. The lack of clinical trial data indicates that this compound is still in the early stages of investigation. Its potential therapeutic applications, for example in conditions requiring increased peripheral blood flow or modulation of glucagon levels, warrant further exploration. Future research should focus on generating more extensive quantitative data, including dose-response relationships and receptor binding affinities, and conducting direct comparative studies against a wider range of clinically relevant alternatives.
References
- 1. Helospectin-like peptides: immunochemical localization and effects on isolated cerebral arteries and on local cerebral blood flow in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and II evoke vasodilation in the intact peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular effects of helodermin, this compound and helospectin II: a comparison with vasoactive intestinal peptide (VIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular effects of helodermin, this compound and helospectin II: a comparison with vasoactive intestinal peptide (VIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Helospectin I: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of bioactive peptides like Helospectin I is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not extensively detailed in public records, a comprehensive approach can be formulated by adhering to general principles of hazardous and pharmaceutical waste management. This guide provides a step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Core Principles of this compound Disposal
The fundamental principle guiding the disposal of this compound is to manage it as chemical waste, in accordance with federal, state, and local environmental control regulations[1]. The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach to its disposal[2].
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment to prevent accidental exposure. This includes:
-
Gloves: Chemical-resistant gloves should be worn.
-
Eye Protection: Safety goggles or a face shield are necessary to protect against splashes.
-
Lab Coat: A lab coat or gown should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of aerosolization, a suitable respirator should be used[3].
Step-by-Step Disposal Procedure
The following workflow outlines the recommended procedure for the proper disposal of this compound waste.
-
Waste Segregation: At the point of generation, all materials that have come into contact with this compound must be segregated as chemical waste. This includes unused or expired product, contaminated labware (e.g., vials, pipette tips, syringes), and any personal protective equipment that has been contaminated.
-
Containerization:
-
Trace Contaminated Waste: Items with minimal residual contamination should be placed in a clearly labeled, puncture-resistant container designated for chemical or biomedical waste.
-
Bulk Contaminated Waste: Unused or expired this compound, as well as materials heavily contaminated from spills, should be collected in a separate, sealed container. This container must be compatible with the waste and clearly labeled as "Hazardous Waste" or "Chemical Waste," and should specify "this compound."
-
-
Spill Management: In the event of a spill, the area should be immediately secured.
-
Use appropriate tools and absorbent materials to contain and clean up the spill[1].
-
Place all contaminated materials, including the absorbent pads and cleaning supplies, into the designated bulk hazardous waste container.
-
The spill area should be decontaminated with a suitable cleaning agent.
-
-
Storage: Waste containers should be stored in a designated, secure central accumulation area. This area must be clearly marked as a hazardous waste storage location.
-
Professional Disposal: Arrange for a licensed professional waste disposal service to collect the this compound waste[2]. Ensure the vendor is qualified to handle chemical or pharmaceutical waste. The most common and recommended method for the final disposal of such waste is high-temperature incineration. Never dispose of this compound down the drain or in the regular trash.
Quantitative Data for Disposal
At present, there is no specific publicly available quantitative data regarding disposal parameters for this compound, such as concentration limits for sewer disposal or specific inactivation protocols. The precautionary principle dictates treating it as potentially hazardous.
| Parameter | Value | Source |
| Permissible Concentration for Drain Disposal | No data available | N/A |
| Inactivation Time with Chemical Agents | No data available | N/A |
| Recommended Incineration Temperature | No specific data for this compound; general recommendation for chemical waste | General Guidance |
Experimental Protocols
Detailed experimental protocols for the specific inactivation or disposal of this compound are not available in the reviewed literature. The standard and accepted procedure is to entrust the final disposal to a licensed waste management company that will utilize methods such as chemical incineration.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Helospectin I
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of bioactive peptides like Helospectin I is paramount. This guide provides essential, immediate safety protocols and logistical information, including operational and disposal plans, to foster a secure laboratory environment and ensure research integrity.
This compound is a vasoactive peptide isolated from the venom of the Gila monster (Heloderma suspectum) and the Mexican beaded lizard (Heloderma horridum).[1] It exhibits potent biological activity, including vasodilation and effects on hormone secretion.[1][2][3] Due to its pharmacological effects, appropriate personal protective equipment (PPE) and handling procedures are crucial to prevent accidental exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure to this compound, particularly when handling the lyophilized powder. The following table summarizes the recommended PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator. |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat. |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and safety glasses. |
| Animal Studies (Injections) | Disposable nitrile gloves, lab coat, and safety glasses. |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, and a respirator. |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
For long-term storage, keep the lyophilized peptide at -20°C in a tightly sealed, light-protective, and desiccated container.
2. Reconstitution and Aliquoting:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation.
-
Reconstitute the peptide using a sterile, appropriate solvent as recommended by the supplier. For many peptides, sterile water or a specific buffer is suitable.
-
To dissolve, gently swirl or vortex the vial. Avoid vigorous shaking.
-
Prepare single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.
3. Experimental Procedures:
-
Follow standard laboratory practices for all experimental work.
-
Ensure that all equipment used for handling this compound is properly cleaned and decontaminated after use.
4. Spill Response:
-
Small Spills:
-
For small spills of powdered this compound, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a damp cloth.
-
For liquid spills, absorb with an inert material and place it in a suitable container for disposal.
-
-
Large Spills:
-
For large spills, evacuate the area and prevent entry.
-
Wear appropriate PPE, including a respirator.
-
Contain the spill and follow the cleanup procedures for small spills.
-
Ensure the area is well-ventilated during and after cleanup.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential exposure.
-
Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste. They should be disposed of in accordance with local, state, and federal regulations.
-
Liquid Waste: Liquid waste containing this compound, such as cell culture media, should be decontaminated before disposal. A common method is to treat the waste with a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) for at least 30-60 minutes.[4] After decontamination and neutralization (if necessary), the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
Experimental Protocol: Decontamination of Liquid Waste
-
Select a Decontamination Reagent: A 10% bleach solution (yielding a final concentration of 0.5-1.0% sodium hypochlorite) is a common and effective choice for deactivating peptides.
-
Prepare the Decontamination Solution: In a chemical fume hood, prepare the 10% bleach solution.
-
Decontaminate the Peptide Waste: Carefully add the liquid peptide waste to the decontamination solution. A recommended ratio is 1 part waste to 10 parts decontamination solution.
-
Ensure Sufficient Contact Time: Allow the mixture to stand for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.
-
Neutralization: If required by local regulations, neutralize the solution to a pH between 6.0 and 8.0 before drain disposal.
-
Final Disposal: Dispose of the decontaminated and neutralized solution down the drain with a large volume of water, in accordance with institutional and local guidelines.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Helospectin-like peptides: immunochemical localization and effects on isolated cerebral arteries and on local cerebral blood flow in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular effects of helodermin, this compound and helospectin II: a comparison with vasoactive intestinal peptide (VIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on insulin and glucagon secretion in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
